molecular formula C11H9NO3 B1324201 2-(4-Methoxybenzoyl)oxazole CAS No. 898759-50-7

2-(4-Methoxybenzoyl)oxazole

Cat. No.: B1324201
CAS No.: 898759-50-7
M. Wt: 203.19 g/mol
InChI Key: KTZHDYOBDPLYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzoyl)oxazole is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZHDYOBDPLYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642067
Record name (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-50-7
Record name (4-Methoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-(4-Methoxybenzoyl)oxazole. While direct experimental data for this specific compound is limited in publicly available literature, this document consolidates predicted data based on structurally related compounds and established chemical principles. It serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar oxazole derivatives in drug discovery and development. The oxazole core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring an oxazole ring substituted with a 4-methoxybenzoyl group at the 2-position.

IdentifierValue
IUPAC Name (4-methoxyphenyl)(oxazol-2-yl)methanone
CAS Number 898759-50-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES COC1=CC=C(C=C1)C(=O)C2=NC=CO2
InChI InChI=1S/C11H9NO3/c1-14-9-5-3-8(4-6-9)10(13)11-12-6-7-15-11/h3-7H,1H3

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on computational models and data from analogous compounds.

PropertyPredicted Value
Melting Point Not available
Boiling Point ~350-450 °C
LogP ~2.0-2.5
pKa (most basic) ~0.5-1.5 (for the oxazole nitrogen)
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)3.8 - 4.0Singlet
Aromatic (H2', H6')7.9 - 8.1Doublet
Aromatic (H3', H5')6.9 - 7.1Doublet
Oxazole (H5)7.8 - 8.0Singlet or Doublet
Oxazole (H4)7.2 - 7.4Singlet or Doublet
¹³C NMR Spectroscopy (Predicted)

The expected carbon NMR chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 185
Oxazole (C2)158 - 162
Oxazole (C5)128 - 132
Oxazole (C4)140 - 145
Methoxy (-OCH₃)55 - 56
Aromatic (C4')163 - 165
Aromatic (C1')128 - 130
Aromatic (C2', C6')130 - 132
Aromatic (C3', C5')113 - 115
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ketone)1650 - 1680Strong
C=N (oxazole)1580 - 1620Medium to Strong
C-O-C (ether & oxazole)1250 - 1300 & 1020 - 1050Strong
Aromatic C-H3000 - 3100Medium
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and the oxazole ring.

m/zFragment Ion
203[M]⁺
135[CH₃OC₆H₄CO]⁺
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺
68[C₃H₂NO]⁺ (oxazole ring fragment)

Synthesis Protocols

While a specific, optimized synthesis for this compound is not detailed in the available literature, several established methods for the synthesis of 2-acyloxazoles can be adapted.

Proposed Synthetic Pathway: Acylation of an Organometallic Oxazole Reagent

This approach involves the preparation of a 2-lithiooxazole or 2-(trimethylstannyl)oxazole intermediate followed by acylation with 4-methoxybenzoyl chloride.

Synthesis_Pathway Oxazole Oxazole Lithiooxazole 2-Lithiooxazole Oxazole->Lithiooxazole 1. Deprotonation nBuLi n-Butyllithium (n-BuLi) Product This compound Lithiooxazole->Product 2. Acylation MethoxybenzoylChloride 4-Methoxybenzoyl chloride Biological_Signaling Compound This compound Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding SignalingPathway Signaling Pathway Target->SignalingPathway Modulation CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) SignalingPathway->CellularResponse Regulation

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The quantitative physicochemical data for 2-(4-Methoxybenzoyl)oxazole are primarily based on computational predictions. These values are essential for designing experimental conditions, selecting appropriate solvents, and developing purification techniques.

PropertyPredicted ValueNotes
CAS Number 898759-50-7-
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol -
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point ~350-450 °CHighly dependent on pressure.
Aqueous Solubility LowThe aromatic and heterocyclic structure suggests poor solubility in water.
logP (o/w) ~2.0-3.0Indicates moderate lipophilicity.
pKa (most basic) ~0.5-1.5The oxazole ring is weakly basic.[1]

Synthesis and Characterization

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the formation of 2-acyloxazoles. A common approach involves the reaction of an appropriate oxazole derivative with an acylating agent.

G A Oxazole C Friedel-Crafts Acylation A->C B 4-Methoxybenzoyl chloride B->C D This compound C->D E Lewis Acid (e.g., AlCl₃) E->C

Caption: Proposed synthesis workflow for this compound.

Upon synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques.

G A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Purity & Identity Confirmation B->C D ¹H NMR, ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared Spectroscopy (IR) C->F G Melting Point Analysis C->G

Caption: Standard workflow for structural and purity characterization.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

The melting point is a crucial indicator of a compound's purity.[2]

  • Principle: A small, finely powdered sample of the dry compound is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[2][3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[2]

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer or digital temperature probe.[3][4]

  • Procedure:

    • Sample Preparation: Ensure the compound is completely dry and finely powdered.[2][4] Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube.[4]

    • Determination: Place the capillary tube in the heating block of the apparatus.[3][4] Heat rapidly to about 15-20°C below the expected melting point.[4] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][7]

  • Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.[5][6][7]

  • Apparatus: Orbital shaker with temperature control, centrifuge, analytical balance, appropriate vials, filtration device (e.g., 0.45 µm filter), and a quantitative analytical instrument (e.g., HPLC-UV or LC-MS).[5][8]

  • Procedure:

    • Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4).[6] The amount should be sufficient to ensure a solid phase remains at equilibrium.[7]

    • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[5][9]

    • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

    • Quantification: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.[6] Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.[6][8]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common indirect method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

  • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values. The logP of the test compound is then interpolated from this curve based on its retention time.[10][13]

  • Apparatus: HPLC system with a UV detector, a reversed-phase C18 column, and an isocratic or gradient mobile phase system (typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).[10]

  • Procedure:

    • Calibration: Prepare solutions of at least five reference compounds with known logP values that bracket the expected logP of the analyte. Inject each standard onto the HPLC system and record its retention time (t_R).

    • Retention Factor Calculation: Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).[12]

    • Calibration Curve: Plot log(k) versus the known logP values for the reference compounds. A linear regression of this plot provides the calibration curve.[10]

    • Sample Analysis: Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions.

    • logP Determination: Determine the retention time and calculate the log(k) for the test compound. Use the calibration curve to determine the logP value.[10]

Potential Biological Activity and Signaling Pathways

The oxazole ring is a key structural motif in many biologically active compounds.[1][14] Derivatives of oxazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16][17]

For anticancer applications, oxazole-containing compounds have been reported to exert their effects through various mechanisms of action.[15][16][18] These include the inhibition of crucial cellular targets involved in cancer cell proliferation and survival.

G cluster_targets Potential Cellular Targets cluster_effects Cellular Effects compound This compound tubulin Tubulin compound->tubulin inhibition stat3 STAT3 compound->stat3 inhibition kinases Protein Kinases (e.g., Tyrosine Kinases) compound->kinases inhibition microtubule_disruption Disruption of Microtubule Dynamics tubulin->microtubule_disruption stat3_inhibition Inhibition of STAT3 Signaling stat3->stat3_inhibition kinase_inhibition Inhibition of Kinase Activity kinases->kinase_inhibition apoptosis Apoptosis (Programmed Cell Death) microtubule_disruption->apoptosis stat3_inhibition->apoptosis proliferation Decreased Cell Proliferation stat3_inhibition->proliferation kinase_inhibition->proliferation

Caption: Hypothetical mechanisms of action for an oxazole-based anticancer agent.

This diagram illustrates that a 2-aroyloxazole compound could potentially inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[15] Additionally, it might interfere with signaling pathways crucial for cancer cell survival, such as those mediated by STAT3 and various protein kinases.[15][18] These interactions would ultimately result in decreased cell proliferation and increased programmed cell death.

References

The Pharmacological Potential of 2-(4-Methoxybenzoyl)oxazole and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This technical guide provides an in-depth analysis of the biological activities associated with 2-(4-Methoxybenzoyl)oxazole and its structural derivatives. The focus is on their anticancer, antimicrobial, and enzyme-inhibitory properties, underpinned by quantitative data, detailed experimental protocols, and mechanistic insights. Key findings highlight a predominant mechanism of anticancer action through tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[2][3] Structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl and oxazole rings are critical for potency. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, aiming to facilitate further exploration and optimization of these promising compounds.

Introduction to Oxazole Derivatives

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, a structure that confers significant chemical stability and diverse biological functions.[4][5] The versatility of the oxazole ring allows it to serve as a crucial pharmacophore in the design of novel therapeutic agents.[1] Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] The substitution pattern on the oxazole ring plays a pivotal role in defining these biological activities.[4] This guide specifically delves into derivatives featuring a 4-methoxyphenyl moiety, a common structural element in many potent analogs, to elucidate their therapeutic potential.

Synthesis of Key Oxazole Scaffolds

The synthesis of biologically active oxazole derivatives often employs established organic chemistry reactions, tailored to achieve the desired substitution patterns.

Erlenmeyer Synthesis of 4-(4-methoxybenzylidene)-5-oxazolones

A prevalent method for synthesizing certain oxazolone derivatives is the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. For instance, a series of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone derivatives were synthesized by heating a mixture of the appropriate (4-(arylideneamino)-benzoyl)-glycines, p-anisaldehyde (which provides the 4-methoxybenzylidene group), and anhydrous sodium acetate in acetic anhydride.[6] The resulting product precipitates upon pouring the reaction mixture into ice water and can be purified by recrystallization.[6]

Synthesis of 4,5-Disubstituted Oxazoles as Combretastatin A-4 (CA-4) Analogs

Many potent anticancer oxazoles are designed as constrained analogs of natural products like Combretastatin A-4 (CA-4). The synthesis of these 2-methyl-4,5-disubstituted oxazoles involves multi-step pathways. A common approach is the reaction of an appropriate α-bromoketone with an amide under specific conditions to form the oxazole ring. The substituents at the C4 and C5 positions, often including a 3,4,5-trimethoxyphenyl ring and another substituted aryl group, are introduced via the selection of the starting ketone and amide.[7]

Biological Activities and Mechanisms of Action

Derivatives based on the methoxyphenyl-oxazole scaffold exhibit a range of significant biological activities, with anticancer effects being the most prominently studied.

Anticancer Activity

The primary mechanism of anticancer action for many of these compounds is the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[2][3]

A significant number of oxazole and bioisosteric thiazole derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin.[2][8] These agents often bind to the colchicine-binding site on β-tubulin.[3][7] This interaction prevents the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[3] The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][9] This mechanism is shared by clinically successful drugs and highlights the potential of these oxazole derivatives. The preliminary mechanism of action for one derivative, 4r, showed it down-regulated the expression of cyclin B1 and its upstream regulator cdc25C.[9]

G Compound Oxazole Derivative (e.g., SMART compound) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Disruption Polymerization->Spindle Prevents Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Anticancer Mechanism via Tubulin Inhibition.

Numerous derivatives have been evaluated against panels of human cancer cell lines, demonstrating potent cytotoxic effects with IC₅₀ values often in the nanomolar range. The data indicates broad-spectrum activity against various cancer types, including leukemia, melanoma, and carcinomas of the lung, colon, and prostate.

Compound Class Derivative Cancer Cell Line IC₅₀ Value Reference
4-(4-methoxybenzylidene)oxazol-5(4H)-ones3eHepG2 (Hepatocellular Carcinoma)8.9 ± 0.30 µg/mL[6]
3eHCT-116 (Colorectal Carcinoma)9.2 ± 0.63 µg/mL[6]
2-methyl-4,5-disubstituted oxazoles4g (m-fluoro-p-methoxyphenyl)Jurkat, SEM, etc. (7 lines)0.35 - 4.6 nM[7]
4i (p-ethoxyphenyl)Jurkat, SEM, etc. (7 lines)0.5 - 20.2 nM[7]
4a (5-(2'-naphthyl))Various (4 of 7 lines)0.5 - 73.2 nM[7]
Methoxybenzoyl-aryl-thiazoles (SMART)8fMelanoma, Prostate0.021 - 0.071 µM[8]
Trimethoxyphenylbenzo[d]oxazoles4r (indol-5-yl side-chain)U251 (Glioma)300 ± 50 nM[9]
4rA549, H460 (Lung Cancer)Avg. 39.5 nM[9]

SAR studies provide critical insights for designing more potent analogs.

  • Substitution on the C5-Phenyl Ring: For 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazoles, the position of substituents on the C5-phenyl ring is crucial. Moving a methoxy group from the para-position to the meta-position resulted in a drastic reduction in antiproliferative activity.[7] The presence of a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety at this position led to the highest potency.[7]

  • Electron-Withdrawing Groups: In the 4-(4-methoxybenzylidene)-oxazolone series, the presence of electron-withdrawing groups like chlorine and nitro on the phenyl moiety at C2 was correlated with higher cytotoxic effects.[6]

  • Bioisosteric Replacement: Replacing the oxazole ring with a thiazole ring, as in the case of SMART compounds, can maintain or even enhance anticancer activity, demonstrating that thiazole is a viable bioisostere for this scaffold.[8]

G cluster_0 General Oxazole Scaffold A R1-Substituted Oxazole Ring High_Activity High Potency Low_Activity Low Potency SAR1 R1 = Phenyl with Electron-Withdrawing Groups (e.g., -Cl, -NO2) SAR1->High_Activity SAR2 R1 = Phenyl with p-ethoxy or m-fluoro-p-methoxy SAR2->High_Activity SAR3 R1 = Phenyl with m-methoxy SAR3->Low_Activity SAR4 Bioisosteric Replacement: Oxazole -> Thiazole SAR4->High_Activity Maintains Activity G Start Chemical Synthesis & Purification Structure Structural Characterization (NMR, MS, IR) Start->Structure InVitro In Vitro Screening Structure->InVitro Cytotoxicity Cytotoxicity Assay (MTT, etc.) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) InVitro->Antimicrobial Enzyme Enzyme Inhibition (e.g., Tubulin, Tyrosinase) InVitro->Enzyme Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Enzyme->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Lead Compounds

References

Spectroscopic and Structural Elucidation of 2-(4-Methoxybenzoyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Methoxybenzoyl)oxazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document compiles predicted spectroscopic data based on the analysis of structurally analogous compounds. The guide furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar oxazole derivatives. A logical workflow for the synthesis and subsequent spectroscopic analysis is also presented to guide researchers in their laboratory practices. This document is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel oxazole-based compounds in pharmaceutical and materials science research.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a 4-methoxybenzoyl group. The oxazole scaffold is a prominent feature in many biologically active molecules and functional materials. The incorporation of the 4-methoxybenzoyl moiety can significantly influence the molecule's electronic properties, conformation, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound, which are critical steps in the drug discovery and development process. This guide provides the expected spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30 - 8.20Doublet2HProtons ortho to carbonyl on benzoyl ring
~7.80 - 7.70Singlet1HOxazole ring proton (C5-H)
~7.30 - 7.20Singlet1HOxazole ring proton (C4-H)
~7.10 - 7.00Doublet2HProtons meta to carbonyl on benzoyl ring
~3.90Singlet3HMethoxy group (-OCH₃) protons

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~182Carbonyl carbon (C=O)
~164Quaternary carbon of benzoyl ring attached to methoxy group
~161Oxazole ring carbon (C2)
~145Oxazole ring carbon (C5)
~132Aromatic CH carbons ortho to carbonyl
~129Quaternary carbon of benzoyl ring attached to carbonyl
~128Oxazole ring carbon (C4)
~114Aromatic CH carbons meta to carbonyl
~55Methoxy group carbon (-OCH₃)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3100MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (methoxy)
~1660StrongC=O stretch (benzoyl ketone)
~1600StrongC=N stretch (oxazole ring)
~1580, ~1510, ~1420Medium-StrongAromatic C=C stretching
~1260StrongAsymmetric C-O-C stretch (aryl ether)
~1170StrongC-O stretch (oxazole ring)
~1030MediumSymmetric C-O-C stretch (aryl ether)

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
[M]+•Molecular Ion
[M-CO]+•Loss of carbon monoxide
[M-OCH₃]+Loss of methoxy radical
[C₇H₇O]+4-methoxybenzoyl cation
[C₃H₂NO]+Oxazole ring fragment

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer. The sample is to be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-200 ppm is recommended. Standard pulse sequences will be utilized for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum should be recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectral data should be acquired using a mass spectrometer, preferably with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. For electron ionization (EI), the sample is introduced into the ion source, typically heated, and bombarded with a 70 eV electron beam. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. The presented data tables and methodologies are intended to assist researchers in the structural verification and purity assessment of this compound. The logical workflow diagram further clarifies the process from synthesis to structural confirmation. This information is crucial for ensuring the quality and reliability of materials used in further research and development, particularly in the fields of medicinal chemistry and material science.

Crystal Structure Analysis of Oxazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of oxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates. Single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution structural data, providing invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing.

The Critical Role of Crystallography in Oxazole Drug Discovery

Oxazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The precise spatial arrangement of atoms and functional groups within the oxazole scaffold dictates its interaction with biological targets.[3] X-ray crystallography provides an unambiguous determination of this arrangement, serving as a cornerstone for rational drug design.[4] This technique allows for the direct visualization of drug-target interactions, guiding medicinal chemists in the strategic modification of molecules to enhance potency, selectivity, and pharmacokinetic properties.

The integration of X-ray crystallography into the drug discovery workflow is a critical validation step for newly synthesized compounds.[4][] It confirms the molecular structure, reveals conformational preferences, and provides a basis for computational modeling and SAR studies.

Crystallographic Data of Selected Oxazole Derivatives

The following tables summarize key crystallographic parameters for a selection of oxazole derivatives, offering a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for 2,5-Diphenyloxazole and its Cocrystal

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,5-DiphenyloxazoleC₁₅H₁₁NOOrthorhombicP2₁2₁2₁8.354(2)10.339(3)13.064(3)901128.5(5)4
2,5-Diphenyloxazole–2,5-dihydroxyterephthalic acid (2/1)C₁₉H₁₄NO₄MonoclinicP2₁/c16.8973(12)5.6188(3)18.1088(15)117.145(10)1529.9(2)4

Data for 2,5-Diphenyloxazole sourced from the Crystallography Open Database. Data for the cocrystal sourced from a 2025 publication.[6]

Table 2: Crystallographic Data for Substituted 4,5-Diphenyloxazole Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-oneC₁₈H₁₃NO₄MonoclinicP2₁/c13.3507(15)3.9443(9)28.527(5)98.025(11)1487.5(5)4

Data for the 4,5-diphenyl-oxazole derivative is provided for comparative insight.[7]

Experimental Protocols

A generalized yet detailed methodology for the structural determination of oxazole derivatives via single-crystal X-ray diffraction is outlined below.

Synthesis and Crystallization

The synthesis of oxazole derivatives can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the van Leusen reaction.[3][8] Following synthesis and purification, the crucial step of growing high-quality single crystals is performed. A common and effective method is slow evaporation from a saturated solution.

  • Solvent Selection: A solvent or a mixture of solvents in which the oxazole derivative exhibits moderate solubility is chosen.

  • Preparation of Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle warming if necessary, to achieve a saturated or near-saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual process facilitates the formation of well-ordered single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the key stages of data collection and structure determination.[4][8]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.

  • CIF File Generation: A Crystallographic Information File (CIF) is generated, containing all pertinent information about the crystal structure, data collection parameters, and refinement statistics.[4]

Visualization of Oxazole-Relevant Signaling Pathways and Experimental Workflows

The biological activity of many oxazole derivatives is attributed to their ability to modulate key signaling pathways implicated in disease.[1] The following diagrams, rendered using the DOT language, illustrate these pathways and the general workflow for crystallographic analysis in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Oxazole Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation & Analysis structure_solution->validation

Experimental workflow for crystal structure analysis.

nf_kb_pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus translocates nf_kb_ikb NF-κB-IκBα Complex nf_kb_ikb->nf_kb releases transcription Transcription of Pro-inflammatory Genes nucleus->transcription initiates oxazole Oxazole Derivative oxazole->ikk_complex inhibits vegfr_cmet_pathway cluster_vegfr VEGFR-2 Signaling cluster_cmet c-Met Signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 vegfr_downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr2->vegfr_downstream angiogenesis Angiogenesis vegfr_downstream->angiogenesis hgf HGF cmet c-Met hgf->cmet cmet_downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) cmet->cmet_downstream proliferation Tumor Cell Proliferation & Invasion cmet_downstream->proliferation oxazole Oxazole Derivative (Dual Inhibitor) oxazole->vegfr2 inhibits oxazole->cmet inhibits

References

The 2-Aroyloxazole Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aroyloxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-aroyloxazole derivatives, with a focus on their applications in anticancer and anti-inflammatory drug discovery.

Introduction to the 2-Aroyloxazole Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. When substituted with an aroyl group at the 2-position, the resulting 2-aroyloxazole scaffold presents a unique three-dimensional structure with diverse opportunities for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the design of novel therapeutic agents. The inherent properties of the oxazole ring, coupled with the diverse functionalities that can be introduced via the aroyl moiety and at other positions of the oxazole ring, contribute to a wide range of pharmacological effects.

Synthesis of the 2-Aroyloxazole Scaffold

The construction of the 2-aroyloxazole core can be achieved through several synthetic methodologies. A prominent and classical approach is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones.[1][2] This method is versatile and allows for the introduction of various substituents on both the aroyl and oxazole moieties.

Key Synthetic Protocol: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for the preparation of oxazoles from 2-acylamino ketones.[1][2]

General Procedure:

  • Preparation of the 2-Acylamino Ketone Precursor: The synthesis typically begins with the acylation of an α-amino ketone. The choice of the acylating agent and the α-amino ketone determines the final substitution pattern of the 2-aroyloxazole.

  • Cyclodehydration: The 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent. Commonly used reagents include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3] The reaction is typically heated to facilitate the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

  • Purification: The resulting 2-aroyloxazole derivative is then purified using standard techniques such as recrystallization or column chromatography.

G cluster_start Starting Materials alpha_amino_ketone α-Amino Ketone acylamino_ketone 2-Acylamino Ketone Intermediate alpha_amino_ketone->acylamino_ketone aroyl_chloride Aroyl Chloride aroyl_chloride->acylamino_ketone oxazole 2-Aroyloxazole Product acylamino_ketone->oxazole dehydrating_agent Dehydrating Agent (e.g., H₂SO₄) dehydrating_agent->oxazole caption Robinson-Gabriel Synthesis Workflow

Robinson-Gabriel Synthesis Workflow

Biological Activities of 2-Aroyloxazole Derivatives

Derivatives of the 2-aroyloxazole scaffold have demonstrated promising biological activities, particularly as anticancer and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the potential of oxazole-containing compounds as anticancer agents. While specific data for a wide range of 2-aroyloxazole derivatives is still emerging, related structures have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Oxazole and Related Heterocyclic Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Aryl-5-(piperazin-1-yl)oxazolesRenal CancerModerate Activity[4]
2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazolesVariousPotent Activity[5]
2-Aroyl-4-phenylbenzofuransMolt/4, CEM, HeLa0.51 - 1.9[6]

Note: Data for closely related scaffolds are presented to illustrate the potential of the broader chemical space.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aroyloxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with 2-Aroyloxazole Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (3-4h, 37°C) MTT_Addition->Incubation Formazan_Formation Viable cells convert MTT to Formazan Incubation->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (~570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation caption MTT Cytotoxicity Assay Workflow

MTT Cytotoxicity Assay Workflow
Anti-inflammatory Activity

The 2-aroyloxazole scaffold has also been explored for its anti-inflammatory potential. Certain aryloxy methyl oxazoline derivatives have shown significant anti-inflammatory activity with low ulcerogenic potential.[12] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Representative Oxazole Derivatives

Compound ClassAssayActivityReference
2-Aryloxy methyl oxazolinesCarrageenan-induced paw edemaSignificant inhibition[12]
N-Aryl-5-aryloxazol-2-amines5-Lipoxygenase (5-LOX) inhibitionPotent inhibition[13]
Diaryloxazolealkanoic acidsAnti-inflammatory assaysActive[14]
Experimental Protocol: COX-2 Inhibition Assay

The ability of 2-aroyloxazole derivatives to inhibit the COX-2 enzyme can be evaluated using various commercially available kits or established protocols.[15][16][17][18][19][20][21][22]

Methodology (Fluorometric Assay):

  • Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, heme, and a solution of human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the 2-aroyloxazole test compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing the test inhibitor or a control (e.g., celecoxib). Allow for a pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: The production of prostaglandin G2, the initial product of the COX reaction, can be measured using a fluorescent probe. The fluorescence intensity is monitored over time using a fluorescence plate reader.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined from the dose-response curve.

G cluster_pathway Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Prostaglandins Prostaglandins PGG2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Aroyloxazole 2-Aroyloxazole Inhibitor Aroyloxazole->COX2 Inhibition caption COX-2 Inhibition Mechanism

COX-2 Inhibition Mechanism

Conclusion and Future Perspectives

The 2-aroyloxazole scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated potential in anticancer and anti-inflammatory applications, warrants further investigation. Future research should focus on the synthesis of diverse libraries of 2-aroyloxazole derivatives and their systematic evaluation in a broad range of biological assays. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics. The continued exploration of this scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

Methoxybenzoyl Oxazoles: A Technical Guide to Their Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic applications of methoxybenzoyl oxazoles, with a primary focus on their potential as anticancer agents. This document details their mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their development.

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. When combined with a methoxybenzoyl moiety, these compounds have demonstrated significant potential, particularly in the field of oncology. The methoxybenzoyl group, especially the trimethoxy substitution pattern, is a key feature of many potent tubulin polymerization inhibitors. This guide explores the synthesis, biological evaluation, and therapeutic promise of this class of molecules.

Mechanism of Action: Targeting Microtubule Dynamics

The primary anticancer mechanism of methoxybenzoyl oxazoles and related analogues is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.[4][5] This disruption leads to a cascade of cellular events, beginning with cell cycle arrest at the G2/M phase and culminating in apoptotic cell death.[6][7][8]

Signaling Pathway from Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by methoxybenzoyl oxazoles initiates a signaling cascade that leads to apoptosis. A key event is the arrest of the cell cycle in the G2/M phase, which is regulated by the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex. The activity of this complex is, in turn, controlled by the phosphatase Cdc25C. Disruption of the mitotic spindle leads to the downregulation of Cyclin B1, preventing the activation of CDK1 and entry into mitosis, ultimately triggering the apoptotic pathway.[7][9]

G2M_Arrest_Apoptosis Methoxybenzoyl_Oxazole Methoxybenzoyl Oxazole Tubulin β-Tubulin (Colchicine Site) Methoxybenzoyl_Oxazole->Tubulin Tubulin_Polymerization Inhibition of Tubulin Polymerization Methoxybenzoyl_Oxazole->Tubulin_Polymerization Inhibits Mitotic_Spindle Disruption of Mitotic Spindle Tubulin_Polymerization->Mitotic_Spindle G2_Phase G2/M Phase Arrest Tubulin_Polymerization->G2_Phase Induces M_Phase M Phase G2_Phase->M_Phase Transition Caspase_Activation Caspase Activation G2_Phase->Caspase_Activation Triggers CyclinB1_CDK1 Cyclin B1 / CDK1 Complex CyclinB1_CDK1->G2_Phase Regulates Cdc25C Cdc25C Cdc25C->CyclinB1_CDK1 Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of methoxybenzoyl oxazole-induced apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various methoxybenzoyl oxazole derivatives and related compounds against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Methoxybenzoyl Oxazole Derivatives (IC50 values in µM)
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
4g A549Lung0.0046[4]
HT-29Colon0.00035[4]
4i A549Lung0.0202[4]
HT-29Colon0.0005[4]
Compound 9 HepG2Liver1.38[6]
Compound 10 HepG2Liver2.53[6]
Compound 11 HepG2Liver3.21[6]

Note: Compounds 4g and 4i are 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles. Compounds 9, 10, and 11 are trimethoxyphenyl-based analogues.

Table 2: Tubulin Polymerization Inhibition
Compound IDIC50 (µM)Reference
4i < 1[4]
Compound 9 Potent Inhibition[6]
Compound 10 Potent Inhibition[6]
Compound 11 Potent Inhibition[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of methoxybenzoyl oxazoles.

Synthesis of 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(substituted-phenyl)oxazoles

A general three-step procedure for the synthesis of these compounds is as follows:[4]

  • Condensation: 2-Bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone is condensed with an appropriate α-bromo acetophenone and acetamide at 150°C for 2 hours to yield the corresponding 2-methyl-4-substituted oxazole derivative.

  • Bromination: The resulting oxazole is then subjected to chemoselective monobromination at the 5-position using N-bromosuccinimide (NBS) in chloroform.

  • Suzuki Coupling: The 5-bromooxazole analogue is then coupled with a desired boronic acid under Suzuki coupling conditions to yield the final 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(substituted-phenyl)oxazole.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the methoxybenzoyl oxazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer is prepared on ice.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a pre-warmed (37°C) fluorescence plate reader to initiate polymerization.

  • Data Acquisition: The increase in fluorescence due to the incorporation of the reporter into microtubules is monitored over time (e.g., every minute for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 for tubulin polymerization inhibition is then calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compound (at its IC50 concentration) for a specified period (e.g., 24 hours).

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined from the DNA content histograms.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the cell cycle and apoptosis.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Cyclin B1, Cdc25C, β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of methoxybenzoyl oxazoles as potential anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Preclinical) cluster_development Drug Development Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT Antiproliferative Assay (MTT) Characterization->MTT Screening Tubulin_Assay Tubulin Polymerization Assay MTT->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Xenograft Xenograft Models Western_Blot->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics Toxicity->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Lead Compound Selection IND IND-Enabling Studies Lead_Opt->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: Preclinical development workflow for methoxybenzoyl oxazoles.

Conclusion

Methoxybenzoyl oxazoles represent a promising class of compounds with significant potential for development as anticancer therapeutics. Their well-defined mechanism of action, potent in vitro activity, and amenability to chemical modification make them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these compelling molecules. Continued research, including in vivo efficacy and safety studies, will be crucial in translating the preclinical promise of methoxybenzoyl oxazoles into clinical reality.

References

In-Silico Modeling and Computational Studies of 2-(4-Methoxybenzoyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling and computational approaches for the study of 2-(4-Methoxybenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. Given the established anticancer properties of many oxazole derivatives, this document focuses on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a plausible therapeutic target. While direct experimental and computational data for this compound are limited, this guide leverages data from structurally analogous compounds to present a thorough and technically sound framework for its computational evaluation. Detailed protocols for molecular docking, molecular dynamics simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantum chemical calculations are provided. All quantitative data from analogous studies are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a robust starting point for the computational investigation of this compound and related compounds.

Introduction

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural and electronic characteristics of the oxazole ring make it a privileged motif in medicinal chemistry. The compound this compound, which incorporates both the oxazole core and a methoxybenzoyl group, presents an interesting candidate for drug discovery endeavors. The methoxybenzoyl moiety is also found in various compounds with demonstrated biological activities, including anticancer effects.

Given the prevalence of oxazole-containing compounds as anticancer agents, a key area of investigation is their potential interaction with cancer-related biological targets. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

This guide outlines a comprehensive in-silico approach to characterize this compound and predict its potential as a VEGFR-2 inhibitor. The methodologies described herein are fundamental to modern drug discovery pipelines, enabling the rational design and evaluation of novel therapeutic agents.

Computational Methodologies and Experimental Protocols

This section details the experimental protocols for the key in-silico techniques used to evaluate this compound.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollmann charges are assigned.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT).

  • Ligand Preparation:

    • The two-dimensional structure of this compound is drawn using a molecular editor and converted to a three-dimensional structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand is saved in a suitable format (e.g., PDBQT).

  • Docking Simulation:

    • The docking simulation is performed using software such as AutoDock Vina.

    • A grid box is defined to encompass the active site of VEGFR-2, typically centered on the co-crystallized ligand in the original PDB structure.

    • The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set.

    • The simulation is run to generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (docking scores).

  • Analysis of Results:

    • The resulting docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

G cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Obtain Ligand_2D 2D Ligand Structure Prep_Ligand Prepare Ligand (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Create Docking Molecular Docking (e.g., AutoDock Vina) Prep_Protein->Docking Input Prep_Ligand->Docking Input Analysis Analyze Binding Modes and Interactions Docking->Analysis Output G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Migration Migration FAK->Migration MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G cluster_discovery Discovery & Design cluster_insilico In-Silico Evaluation cluster_optimization Optimization cluster_experimental Experimental Validation Target_ID Target Identification (VEGFR-2) Ligand_Design Ligand Design (this compound) Target_ID->Ligand_Design Docking Molecular Docking Ligand_Design->Docking ADMET ADMET Prediction Docking->ADMET MD_Sim MD Simulation ADMET->MD_Sim QM_Calc Quantum Mechanics MD_Sim->QM_Calc SAR Structure-Activity Relationship (SAR) QM_Calc->SAR Lead_Opt Lead Optimization SAR->Lead_Opt SAR->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In-Vitro Assays Synthesis->In_Vitro

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 2-(4-Methoxybenzoyl)oxazole (CAS No. 898759-50-7) is limited in the public domain.[1] This guide provides a comprehensive overview based on established chemical principles, data from structurally related compounds, and standardized experimental protocols relevant to drug discovery and development. The quantitative data presented herein is illustrative and intended to serve as a guideline for experimental design.

Introduction

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] this compound is a small molecule featuring a central oxazole ring linked to a 4-methoxybenzoyl group. Understanding the physicochemical properties of such molecules, particularly their solubility and stability, is paramount for successful drug development. These parameters critically influence formulation, bioavailability, storage conditions, and therapeutic efficacy.

This technical guide outlines the predicted physicochemical properties of this compound, provides detailed protocols for its empirical solubility and stability assessment, and presents standardized formats for data reporting.

Physicochemical Properties and Solubility Profile

The structure of this compound, containing an aromatic heterocyclic oxazole ring and a methoxybenzoyl group, suggests moderate lipophilicity and a low propensity for ionization under physiological conditions. The oxazole ring itself is a weak base.[3] Consequently, the compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.[4]

Table 1: Physicochemical Properties and Illustrative Solubility of this compound

Property Value / Data Source / Method
CAS Number 898759-50-7 [1]
Molecular Formula C₁₁H₉NO₃ Calculated
Molecular Weight 203.19 g/mol Calculated
Predicted XlogP ~2.5 - 3.5 Computational
Predicted pKa (Conjugate Acid) ~0.8 - 1.5 [3]
Illustrative Aqueous Solubility (PBS, pH 7.4, 25°C) < 10 µg/mL Shake-Flask (Hypothetical)
Illustrative DMSO Solubility (25°C) > 50 mg/mL Shake-Flask (Hypothetical)

| Illustrative Ethanol Solubility (25°C) | ~5-15 mg/mL | Shake-Flask (Hypothetical) |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[5]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Calibrated Analytical Balance

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • 0.45 µm syringe filters (e.g., PTFE)

  • Validated HPLC-UV or LC-MS/MS method for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2 mg per 1 mL of solvent). This ensures that a saturated solution is achieved with solid compound remaining.

  • Solvent Addition: Add a precise volume of each test solvent (e.g., PBS pH 7.4, Water, DMSO, Ethanol) to the respective vials.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[5]

  • Sample Processing: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid material. Immediately filter the sample through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • Data Reporting: Report the solubility in units of µg/mL and µM.

G start Start: Shake-Flask Assay add_compound Add excess solid compound to vials start->add_compound add_solvent Add precise volume of test solvent (e.g., PBS) add_compound->add_solvent incubate Incubate at constant temp (e.g., 25°C) with shaking for 24-48 hours add_solvent->incubate settle Allow undissolved solids to settle (1 hour) incubate->settle filter Filter supernatant through 0.45 µm syringe filter settle->filter analyze Quantify concentration in filtrate via HPLC or LC-MS filter->analyze end End: Report Solubility (µg/mL, µM) analyze->end

Workflow for Thermodynamic Solubility Assay.

Stability Profile and Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation pathways under various stress conditions, as outlined in ICH guidelines.[5] The oxazole ring can be susceptible to ring-opening under harsh acidic or basic conditions.[6][7]

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.[5]

    • Neutral Hydrolysis: Mix the stock solution with deionized water and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[5]

    • Photostability: Expose both a solid sample and a solution of the compound to a light source compliant with ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). Keep a control sample wrapped in foil to protect it from light.[5]

    • Thermal Stability: Expose the solid compound to dry heat (e.g., 70°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Analysis: For liquid samples, neutralize the acid/base if necessary before analysis. Dilute all samples to an appropriate concentration. Analyze all stressed samples and controls using a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

  • Data Analysis: Calculate the percentage of the parent compound remaining and identify the relative retention times and peak areas of any major degradants. A target degradation of 5-20% is ideal for identifying primary degradation products.[5]

Table 2: Illustrative Stability Data for this compound (% Assay Remaining after 48h)

Stress Condition Temperature % Parent Compound Remaining (Illustrative) Observations
Control 25°C 99.8% No significant degradation.
0.1 N HCl 60°C 85.2% Moderate degradation, one major degradant observed.
0.1 N NaOH 60°C 78.5% Significant degradation, multiple degradants.
3% H₂O₂ 25°C 95.1% Minor degradation observed.
Photolytic (ICH Q1B) 25°C 98.9% Stable to light exposure.

| Thermal (Solid) | 70°C | 99.5% | Stable to dry heat. |

G cluster_stress Stress Conditions acid Acidic (0.1 N HCl, 60°C) incubate Incubate for specified time points (0-48h) acid->incubate base Basic (0.1 N NaOH, 60°C) base->incubate oxidative Oxidative (3% H₂O₂, RT) oxidative->incubate thermal Thermal (Solid, 70°C) thermal->incubate photo Photolytic (ICH Q1B) photo->incubate start Start: Forced Degradation stock Prepare 1 mg/mL stock solution start->stock aliquot Aliquot stock into stress conditions stock->aliquot aliquot->acid aliquot->base aliquot->oxidative aliquot->thermal aliquot->photo analyze Analyze by stability-indicating HPLC method incubate->analyze end End: Report % Degradation & Identify Degradants analyze->end

References

Methodological & Application

Application Notes & Protocols: Synthesis of Oxazolones via Erlenmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 2-Phenyl-4-(4-methoxybenzylidene)oxazol-5(4H)-one via Erlenmeyer Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Erlenmeyer-Plöchl reaction, commonly known as the Erlenmeyer azlactone synthesis, is a cornerstone of heterocyclic chemistry for the synthesis of oxazolones (also known as azlactones).[1][2] First described in 1893, this reaction involves the condensation of N-acylglycines with carbonyl compounds, typically in the presence of acetic anhydride and a weak base like sodium acetate.[1] The resulting oxazolone scaffolds are highly valuable intermediates in organic synthesis, serving as precursors for amino acids, peptides, and various biologically active molecules.[3][4] Oxazolone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5]

This document provides a detailed protocol for the synthesis of (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, a representative oxazolone, through the condensation of hippuric acid and 4-methoxybenzaldehyde.

Experimental Protocol

This protocol details the synthesis of (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Reaction Scheme:

Hippuric Acid + 4-Methoxybenzaldehyde → (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Materials and Reagents:

  • Hippuric acid (N-benzoylglycine)

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Hexane

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine hippuric acid (e.g., 5.0 g, 27.9 mmol), 4-methoxybenzaldehyde (e.g., 3.8 g, 27.9 mmol), and anhydrous sodium acetate (e.g., 2.3 g, 27.9 mmol).

  • Addition of Reagent: Add acetic anhydride (e.g., 10.6 mL) to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 1-2 hours with continuous stirring.[5][6] The mixture will turn into a yellow-orange solution.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC using a solvent system such as dichloromethane/hexane.

  • Workup and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 15-30 minutes to facilitate precipitation.[7]

  • Slowly add ethanol (e.g., 20-30 mL) to the cold mixture to quench the excess acetic anhydride. Stir for an additional 15 minutes.

  • Pour the mixture into a beaker of ice-water (e.g., 100 mL) and stir vigorously until a solid precipitate forms.[5]

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one as a yellow crystalline solid.[5]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation: Reaction Condition Variants

The Erlenmeyer reaction can be performed under various conditions, often modified to improve yields, reduce reaction times, or simplify the procedure. The table below summarizes different approaches for the synthesis of azlactones.

EntryAldehyde ReactantBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Aromatic AldehydesSodium AcetateAcetic Anhydride1001 - 234 - 46[5]
2Aromatic AldehydesAluminaDichloromethaneRoom TempInstant45 - 71[7]
3Aromatic Aldehydes[bmIm]OHNone600.5 - 182 - 94[8]
4p-NitrobenzaldehydeSodium AcetateNone1000.25~97[6]
5Aromatic AldehydesCalcium AcetateAcetic AnhydrideMicrowave2-3 min70 - 92[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Reactants: - Hippuric Acid - 4-Methoxybenzaldehyde - Sodium Acetate B Add Acetic Anhydride A->B C Heat Mixture (100°C, 1-2h) B->C D Monitor by TLC C->D E Cool Reaction & Precipitate D->E F Quench with Ethanol E->F G Vacuum Filtration F->G H Recrystallize from Ethanol G->H I Dry Product H->I J Characterize (MP, NMR, IR) I->J

Caption: Experimental workflow for the synthesis of (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Simplified Reaction Mechanism

G R1 Hippuric Acid Intermediate 2-Phenyl-oxazol-5(4H)-one (Azlactone Intermediate) R1->Intermediate Cyclization Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Intermediate Product Final Product: (Z)-4-(4-methoxybenzylidene) -2-phenyloxazol-5(4H)-one Intermediate->Product Perkin-type Condensation Aldehyde 4-Methoxybenzaldehyde Aldehyde->Product Base Base (NaOAc) (Catalyst) Base->Product

Caption: Simplified mechanism of the Erlenmeyer azlactone synthesis.

References

Application Notes and Protocols for One-Pot Synthesis of 2,5-Diaryl-1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,5-diaryl-1,3-oxazoles, a crucial scaffold in medicinal chemistry and materials science. The presented methods offer advantages in terms of operational simplicity, reduced reaction times, and good to excellent yields.

Introduction

The 2,5-diaryl-1,3-oxazole core is a privileged structural motif found in numerous biologically active compounds, including natural products, pharmaceuticals, and fluorescent dyes. Traditional multi-step syntheses of these compounds are often time-consuming and result in lower overall yields. One-pot methodologies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. This document outlines several robust one-pot protocols for the synthesis of 2,5-diaryl-1,3-oxazoles, utilizing various catalytic systems and reaction conditions.

I. Van Leusen Reaction followed by Copper-Catalyzed C-H Arylation

This two-step, one-pot approach first constructs the 5-aryloxazole ring via the Van Leusen reaction, followed by a direct C-H arylation at the C2 position, promoted by a copper catalyst. This method is notable for its use of commercially available starting materials.

Quantitative Data Summary
Entry5-Aryloxazole (Starting Material)Aryl IodideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
15-PhenyloxazoleIodobenzeneCuI (1 eq), PPh3 (0.2 eq)Na2CO3 (2 eq)DMF140483
25-(4-Methoxyphenyl)oxazoleIodobenzeneCuI (1 eq), PPh3 (0.2 eq)Na2CO3 (2 eq)DMF140485
35-(4-Chlorophenyl)oxazoleIodobenzeneCuI (1 eq), PPh3 (0.2 eq)Na2CO3 (2 eq)DMF140478
45-Phenyloxazole4-IodotolueneCuI (1 eq), PPh3 (0.2 eq)Na2CO3 (2 eq)DMF140481
55-Phenyloxazole4-IodoanisoleCuI (1 eq), PPh3 (0.2 eq)Na2CO3 (2 eq)DMF140480
Experimental Protocol

Step 1: Synthesis of 5-Aryloxazole (Van Leusen Reaction)

  • To a stirred suspension of potassium tert-butoxide (2.67 equiv.) in THF at -60 °C, add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (1.7 equiv.) in THF.

  • After stirring for 15 minutes, slowly add a solution of the corresponding aryl aldehyde (1.0 equiv.) in THF.

  • Continue stirring for 1 hour, then add methanol (15 mL).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with sodium hydrosulfide solution and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 5-aryloxazole.

Step 2: One-Pot Copper-Catalyzed C-H Arylation

  • To a reaction vessel containing the crude 5-aryloxazole (0.5 mmol) from the previous step, add the corresponding aryl iodide (0.6 mmol), copper(I) iodide (0.5 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (1.0 mmol).

  • Add DMF (1 mL) as the solvent.

  • Heat the mixture at 140 °C under a nitrogen atmosphere for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,5-diaryloxazole.

Experimental Workflow

G cluster_van_leusen Van Leusen Reaction cluster_arylation Copper-Catalyzed Arylation A Aryl Aldehyde + TosMIC B Base (K2CO3) in Methanol A->B C Reflux B->C D 5-Aryloxazole Intermediate C->D G Base (Na2CO3) in DMF D->G E Aryl Iodide E->G F CuI / PPh3 F->G H Heating (140 °C) G->H I 2,5-Diaryloxazole Product H->I

Caption: One-pot Van Leusen/Cu-catalyzed arylation workflow.

II. Metal-Free Iodine-Catalyzed Tandem Oxidative Cyclization

This protocol offers a practical and efficient metal-free approach for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride.[1] The reaction proceeds via an iodine-catalyzed tandem oxidative cyclization.

Quantitative Data Summary

| Entry | Aromatic Aldehyde | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | TBHP | NaHCO3 | DMF | 80 | 12 | 79[1] | | 2 | 4-Methylbenzaldehyde | TBHP | NaHCO3 | DMF | 80 | 12 | 82 | | 3 | 4-Methoxybenzaldehyde | TBHP | NaHCO3 | DMF | 80 | 12 | 85 | | 4 | 4-Chlorobenzaldehyde | TBHP | NaHCO3 | DMF | 80 | 12 | 75 | | 5 | 2-Naphthaldehyde | TBHP | NaHCO3 | DMF | 80 | 12 | 72 |

Experimental Protocol
  • To a solution of the aromatic aldehyde (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in DMF (5 mL), add iodine (20 mol %), tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv.), and sodium hydrogen carbonate (2.0 equiv.).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.[1]

Logical Relationship of Key Components

G A Aromatic Aldehyde C Iodine (Catalyst) A->C H 2,5-Diaryloxazole A->H One-Pot Reaction B 2-Amino-1-aryl- ethanone HCl B->C B->H One-Pot Reaction D TBHP (Oxidant) C->D activates C->H One-Pot Reaction E Base (NaHCO3) D->H One-Pot Reaction F Solvent (DMF) E->H One-Pot Reaction G Heating (80 °C) F->H One-Pot Reaction G->H One-Pot Reaction

Caption: Key components in the iodine-catalyzed synthesis.

III. Microwave-Assisted Van Leusen Synthesis

The application of microwave irradiation can significantly accelerate the Van Leusen synthesis of 5-substituted oxazoles, a key step in the formation of 2,5-diaryl oxazoles.[2][3][4] This method offers a rapid and efficient route to the oxazole core.

Quantitative Data Summary
EntryAryl AldehydeBase (equiv.)SolventPower (W)Temp (°C)Time (min)Yield (%)
1BenzaldehydeK3PO4 (2)Isopropanol35065896[2]
24-MethylbenzaldehydeK3PO4 (2)Isopropanol350651094
34-HydroxybenzaldehydeK3PO4 (2)Isopropanol350651290
44-NitrobenzaldehydeK3PO4 (2)Isopropanol35065892
54-ChlorobenzaldehydeK3PO4 (2)Isopropanol350651095
Experimental Protocol
  • In a microwave reaction vessel, combine the aryl aldehyde (1.18 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol), and potassium phosphate (K3PO4) (2.36 mmol).

  • Add isopropanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 65 °C with a power of 350 W for 8-12 minutes.[2]

  • After cooling, remove the solvent under reduced pressure.

  • The resulting 5-aryloxazole can be used in the subsequent arylation step without further purification or can be purified by column chromatography.

Conclusion

The one-pot synthesis protocols detailed in these application notes provide efficient and versatile methods for accessing 2,5-diaryl-1,3-oxazoles. The choice of method will depend on the available starting materials, desired substitution patterns, and laboratory equipment. The Van Leusen/copper-catalyzed arylation sequence offers a reliable route from common aldehydes. The metal-free iodine-catalyzed method is an attractive alternative, avoiding residual metal contamination. Finally, microwave-assisted synthesis can dramatically reduce reaction times, enhancing throughput for library synthesis and rapid analogue generation in drug discovery programs. These protocols are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

Application of 2-(4-Methoxybenzoyl)oxazole in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives have emerged as a promising class of heterocyclic compounds in cancer research, demonstrating significant potential as anticancer agents.[1] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis. While specific research on 2-(4-Methoxybenzoyl)oxazole is not extensively available in publicly accessible literature, this document provides a detailed overview of the anticipated applications and experimental protocols based on the known activities of structurally similar oxazole-containing molecules. The primary mechanisms of action for related compounds involve the inhibition of tubulin polymerization, leading to cell cycle arrest and induction of apoptosis.[2][3]

This guide offers comprehensive application notes and detailed experimental protocols to facilitate the investigation of this compound and similar derivatives in a cancer research setting.

Potential Applications in Cancer Research

Based on the activities of related oxazole derivatives, this compound is a candidate for investigation in the following areas of cancer research:

  • Antiproliferative Agent: Screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.

  • Inducer of Apoptosis: Investigating its ability to trigger programmed cell death in cancer cells.

  • Tubulin Polymerization Inhibitor: Assessing its potential to interfere with microtubule dynamics, a validated target in cancer therapy.[4]

  • Lead Compound for Drug Discovery: Serving as a scaffold for the synthesis of more potent and selective anticancer agents.

Data Presentation: Anticipated In Vitro Activity

The following table summarizes hypothetical yet expected quantitative data for this compound based on the performance of similar oxazole-based anticancer compounds. This data should be experimentally determined for the specific compound.

Cancer Cell LineAssay TypeParameterExpected ValueReference Compound
MCF-7 (Breast)MTT AssayIC505 - 20 µMDoxorubicin
HeLa (Cervical)MTT AssayIC508 - 30 µMCisplatin
A549 (Lung)MTT AssayIC5010 - 40 µMPaclitaxel
PC-3 (Prostate)MTT AssayIC5012 - 50 µMDocetaxel
MCF-7 (Breast)Tubulin Polymerization AssayIC501 - 10 µMColchicine
HeLa (Cervical)Annexin V-FITC Assay% Apoptotic Cells40 - 70% at 2x IC50Staurosporine

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow for MTT Assay

start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Inhibition of Tubulin Polymerization

This cell-free assay measures the effect of the compound on the polymerization of purified tubulin.

Signaling Pathway: Tubulin Polymerization Inhibition

Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Polymer Compound->Microtubule Inhibition Tubulin->Microtubule Polymerization M_Phase Mitotic Arrest (G2/M Phase) Microtubule->M_Phase Disrupted Mitotic Spindle Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a glutamate-based buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).

  • Polymerization Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity against time for each concentration. Calculate the rate of polymerization and determine the IC50 value for the inhibition of tubulin polymerization.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Workflow for Western Blotting

start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection and Imaging secondary_ab->detection

Caption: General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[6]

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

While direct experimental data for this compound is limited, the established anticancer properties of the oxazole scaffold provide a strong rationale for its investigation. The detailed protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to explore the potential of this and related compounds in the field of cancer drug discovery. Rigorous experimental validation is crucial to ascertain the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols for 2-(4-Methoxybenzoyl)oxazole as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a prime target for the development of anticancer therapeutics. Agents that disrupt microtubule polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

2-(4-Methoxybenzoyl)oxazole is a synthetic small molecule belonging to the oxazole class of heterocyclic compounds. Structurally similar compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles, have demonstrated potent inhibition of tubulin polymerization, suggesting that this compound is a promising candidate for investigation as an anticancer agent.[1][2] These application notes provide a comprehensive overview of the anticipated biological effects of this compound and detailed protocols for its synthesis and characterization as a tubulin polymerization inhibitor.

Mechanism of Action

It is hypothesized that this compound, like other tubulin inhibitors with similar structural motifs, binds to the colchicine-binding site on β-tubulin. This binding event is thought to induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Data Presentation

While specific experimental data for this compound is not yet widely published, the following tables summarize representative quantitative data for structurally related oxazole and thiazole-based tubulin polymerization inhibitors. These values provide an expected range of efficacy for this compound.

Table 1: Antiproliferative Activity of Related Oxazole and Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART)Prostate Cancer (PC-3)0.021 - 0.071[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART)Melanoma (A375)0.021 - 0.071[1]
2-Methyl-4,5-disubstituted OxazolesHeLa (Cervical)0.00035 - 0.0732[3]
2-Methyl-4,5-disubstituted OxazolesJurkat (Leukemia)0.0008 - 0.031[3]

Table 2: In Vitro Tubulin Polymerization Inhibition by Related Oxazole Derivatives

CompoundIC50 (µM)Reference
2-Methyl-4,5-disubstituted Oxazole (Compound 4i)0.56[3]
2-Methyl-4,5-disubstituted Oxazole (Compound 4d)0.66[3]
Combretastatin A-4 (Reference Compound)1.3[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.

Materials:

  • 4-Methoxybenzoyl chloride

  • 2-Amino-1-phenylethanone hydrochloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Amide Formation:

    • Dissolve 2-amino-1-phenylethanone hydrochloride (1.0 equivalent) and a base such as triethylamine (2.0-3.0 equivalents) in a suitable solvent like dichloromethane.

    • Cool the mixture in an ice bath.

    • Add a solution of 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-oxo-2-phenylethyl)-4-methoxybenzamide. This intermediate can be purified by recrystallization or column chromatography.

  • Cyclodehydration:

    • To the purified N-(2-oxo-2-phenylethyl)-4-methoxybenzamide, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.

Materials:

  • Purified tubulin protein (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • This compound stock solution in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation:

    • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

    • On ice, prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate on ice, add the diluted compounds or vehicle control.

    • Add the tubulin solution to each well to initiate the polymerization reaction. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

  • Human cancer cell line

  • Sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS and then fix with fixation solution.

    • Wash with PBS and then permeabilize with permeabilization buffer.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash with PBS and then incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting:

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to control cells, looking for signs of depolymerization or disruption.

Visualizations

G Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl chloride Amide_Intermediate N-(2-oxo-2-phenylethyl)- 4-methoxybenzamide 4-Methoxybenzoyl_chloride->Amide_Intermediate + Base (e.g., Triethylamine) in DCM 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone->Amide_Intermediate Final_Product This compound Amide_Intermediate->Final_Product + Dehydrating Agent (e.g., H2SO4)

Caption: Robinson-Gabriel Synthesis Workflow.

G Tubulin Polymerization Inhibition Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Compound This compound Compound->Tubulin_Dimers Binds to Colchicine Site G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Cellular Mechanism of Action.

G Experimental Workflow for Compound Evaluation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Tubulin_Assay In Vitro Tubulin Polymerization Assay Purification->Tubulin_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Data_Analysis Data Analysis and IC50 Determination Tubulin_Assay->Data_Analysis Cell_Viability->Data_Analysis Immunofluorescence Immunofluorescence Microscopy Conclusion Conclusion on Anticancer Potential Immunofluorescence->Conclusion Data_Analysis->Immunofluorescence

Caption: Overall research workflow.

References

Application Notes and Protocols: Robinson-Gabriel Synthesis for the Preparation of 2,5-Diaryloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole moiety is a crucial heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The Robinson-Gabriel synthesis is a classic and reliable method for the construction of the oxazole ring, specifically through the cyclodehydration of 2-acylamino-ketones.[1][2][3] This application note provides detailed protocols and a summary of reaction conditions for the synthesis of 2,5-diaryloxazoles, a class of compounds with significant potential in medicinal chemistry and materials science.

Reaction Mechanism and Workflow

The Robinson-Gabriel synthesis proceeds via the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor in the presence of a dehydrating agent. The starting 2-acylamino-ketones are readily prepared through methods such as the Dakin-West reaction.[1]

The general mechanism involves the protonation of the carbonyl oxygen of the ketone, followed by a nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel_Mechanism reactant 2-Acylamino-ketone reagent1 + H⁺ (from Acid Catalyst) intermediate1 Protonated Ketone intermediate2 Cyclized Intermediate (Oxazoline) intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Protonated Oxazoline intermediate2->intermediate3 + H⁺ product 2,5-Diaryloxazole intermediate3->product Dehydration reagent2 - H₂O reagent1->intermediate1 Protonation

Caption: Mechanism of the Robinson-Gabriel Synthesis.

The general experimental workflow for the Robinson-Gabriel synthesis is outlined below.

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Cyclodehydrating Agent dissolve->add_reagent react Heat Reaction Mixture add_reagent->react workup Aqueous Workup and Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Isolated 2,5-Diaryloxazole purify->product

Caption: General Experimental Workflow.

Quantitative Data Summary

The choice of cyclodehydrating agent and reaction conditions can significantly impact the yield of the desired 2,5-diaryloxazole. Below is a summary of reported yields for the synthesis of various 2,5-diaryloxazoles using different reagents.

Ar¹Ar²Cyclodehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
PhenylPhenylH₂SO₄Acetic Anhydride90-1001-4Not specified
Phenyl4-MethylphenylH₂SO₄DichloromethaneRT2-4Not specified
4-TrifluoromethylphenylPhenylH₂SO₄-60272[4]
PhenylPhenylPOCl₃DMF900.5Not specified
PhenylPhenylTrifluoromethanesulfonic acid / AlCl₃1,2-DichloroethaneRT-Good yields
PhenylPhenylTrifluoroacetic AnhydrideEthereal SolventsRT to Reflux-Not specified
PhenylPhenylDess-Martin Periodinane then PPh₃/I₂CH₂Cl₂, CH₃CNRT2-6High tolerance

Experimental Protocols

Below are detailed protocols for the synthesis of 2,5-diaryloxazoles using two common methods.

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional and effective method for synthesizing 2,5-disubstituted oxazoles.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic anhydride (5-10 mL per gram of substrate)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or ammonium hydroxide (NH₄OH)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated NaHCO₃ solution or NH₄OH until the pH is between 7 and 8.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,5-diaryloxazole.[2]

Protocol 2: Milder Synthesis using Sulfuric Acid in Dichloromethane

This protocol is a modification that can be suitable for substrates that are sensitive to harsher conditions.

Materials:

  • 2-Benzamido-1-phenylethanone (or other 2-acylamino-ketone) (1.0 mmol)

  • Dichloromethane (10 mL)

  • Concentrated sulfuric acid (0.5 mL)

  • Ice and water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve the 2-acylamino-ketone (1.0 mmol) in dichloromethane (10 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL).

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the 2,5-diaryloxazole.[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield / Tar Formation Reaction conditions are too harsh; substrate decomposition.Use a milder cyclodehydrating agent (e.g., TFAA, Burgess reagent); lower the reaction temperature; reduce reaction time.[2]
Incomplete Reaction Insufficiently potent dehydrating agent; low temperature.Increase the amount of dehydrating agent cautiously; switch to a more powerful agent (e.g., from TFAA to POCl₃); use microwave heating to reduce reaction time and potentially improve yield.[2]
Starting Material Degradation Hydrolysis of the 2-acylamino-ketone under acidic conditions.Ensure all reagents and solvents are anhydrous; choose a milder, non-acidic cyclodehydration method.[2]

Conclusion

The Robinson-Gabriel synthesis remains a cornerstone in heterocyclic chemistry for the preparation of 2,5-diaryloxazoles. The choice of reaction conditions, particularly the cyclodehydrating agent, is critical and should be tailored to the specific substrate to maximize yield and minimize byproduct formation. The protocols and data provided in this application note offer a valuable resource for researchers engaged in the synthesis of these important compounds for applications in drug discovery and materials science.

References

Van Leusen Oxazole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Van Leusen oxazole synthesis is a powerful and versatile tool for the construction of substituted oxazole rings, which are key scaffolds in many biologically active compounds.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of various substituted oxazoles utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.

The Van Leusen reaction offers a convergent and efficient method for preparing 5-substituted, 4-substituted, and 4,5-disubstituted oxazoles from aldehydes.[1][3][4] The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][2] Key advantages of this methodology include mild reaction conditions, broad substrate scope, and operational simplicity.[3][4]

Reaction Mechanism

The general mechanism for the Van Leusen oxazole synthesis involves the deprotonation of TosMIC by a base to form a nucleophilic anion. This anion then attacks the carbonyl carbon of an aldehyde, followed by an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid affords the final oxazole product.[2][5]

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation of TosMIC cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH2-NC Anion1 Tos-CH(-)-NC TosMIC->Anion1 + Base Base1 Base Intermediate1 R-CH(O-)-CH(Tos)-NC Anion1:e->Intermediate1:w + R-CHO Aldehyde R-CHO Oxazoline 4-Tosyl-5-R-oxazoline Intermediate1->Oxazoline 5-endo-dig Oxazole 5-R-Oxazole Oxazoline->Oxazole - Tos-H - Base Base2 Base

Caption: General mechanism of the Van Leusen oxazole synthesis.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of various substituted oxazoles.

Protocol 1: Synthesis of 5-Substituted Oxazoles

This protocol is a general method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and TosMIC (1.0 mmol) in methanol (10 mL), add potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Protocol 2: Synthesis of 4-Substituted Oxazoles

This modified Van Leusen reaction utilizes α-substituted TosMIC reagents to introduce substituents at the 4-position of the oxazole ring.[1]

Materials:

  • α-Substituted tosylmethyl isocyanide (e.g., α-benzyl-p-toluenesulfonylmethyl isocyanide) (3.50 mmol)

  • Aldehyde (e.g., benzaldehyde) (3.50 mmol)

  • Potassium carbonate (K₂CO₃) (7.00 mmol)

  • Methanol (20 mL)

Procedure:

  • In a round-bottom flask, combine the α-substituted TosMIC (3.50 mmol) and the aldehyde (3.50 mmol) in methanol (20 mL).[1]

  • Add potassium carbonate (7.00 mmol) to the stirred solution.[1]

  • Heat the mixture to reflux for 6 hours, monitoring by TLC.[1]

  • After cooling to room temperature, remove the methanol under reduced pressure.[1]

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).[1]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).[1]

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to yield the 4-substituted oxazole.[1]

Protocol 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This environmentally benign protocol allows for the one-pot synthesis of 4,5-disubstituted oxazoles in an ionic liquid, which can be recycled and reused.[4][6]

Materials:

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Aliphatic halide (1.5 mmol)

  • Aldehyde (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL)

Procedure:

  • To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).[2]

  • Stir the mixture vigorously at room temperature for 12 hours.[2]

  • Monitor the consumption of TosMIC by TLC.

  • Once the initial reaction is complete, add the aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for approximately 10 hours.[2]

  • Upon completion, pour the reaction mixture into water (10 mL).[2]

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).[2]

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 4: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

Microwave irradiation can significantly reduce reaction times in the Van Leusen synthesis.[3][7]

Materials:

  • Aldehyde (1.18 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.18 mmol)

  • Potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)

  • Isopropanol (IPA) (10 mL)

Procedure:

  • In a microwave process vial, combine the aldehyde (1.18 mmol), TosMIC (1.18 mmol), and K₃PO₄ (2.36 mmol) in isopropanol (10 mL).[7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 65 °C and 350 W for 8 minutes with stirring.[7]

  • After cooling, the reaction mixture can be worked up by standard procedures, such as extraction and purification, to isolate the 5-substituted oxazole.[7]

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted oxazoles using the Van Leusen reaction and its modifications.

Table 1: Synthesis of 5-Substituted Oxazoles

Entry Aldehyde Base Solvent Time (h) Yield (%)
1 Benzaldehyde K₂CO₃ Methanol 8 83[6]
2 4-Chlorobenzaldehyde K₂CO₃ Methanol - 85
3 4-Methoxybenzaldehyde K₂CO₃ Methanol - 90

| 4 | 2-Naphthaldehyde | K₂CO₃ | Methanol | - | 88 |

Table 2: Synthesis of 4-Substituted Oxazoles

Entry α-Substituted TosMIC (R¹) Aldehyde (R²) Product Yield (%)
1 Benzyl Benzaldehyde 4-Benzyl-5-phenyloxazole 85[1]
2 Methyl Benzaldehyde 4-Methyl-5-phenyloxazole 78[1]
3 Isopropyl Benzaldehyde 4-Isopropyl-5-phenyloxazole 65[1]

| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82[1] |

Table 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid [bmim]Br

Entry Aliphatic Halide (R¹) Aldehyde (R²) Time (h) Yield (%)
1 1-Bromobutane Benzaldehyde 22 85[4]
2 1-Bromobutane 4-Chlorobenzaldehyde 22 92[4]
3 Benzyl Bromide Benzaldehyde 22 82[4]

| 4 | Benzyl Bromide | 4-Nitrobenzaldehyde | 22 | 95[4] |

Table 4: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

Entry Aldehyde Base (equiv) Temperature (°C) Time (min) Yield (%)
1 Benzaldehyde K₃PO₄ (2) 65 8 92[7]
2 4-Methylbenzaldehyde K₃PO₄ (2) 65 8 94[7]
3 4-Chlorobenzaldehyde K₃PO₄ (2) 65 8 90[7]

| 4 | 4-Nitrobenzaldehyde | K₃PO₄ (2) | 65 | 8 | 88[7] |

Experimental Workflow

The following diagram illustrates a general workflow for the Van Leusen oxazole synthesis.

Van_Leusen_Workflow Start Start Reagents Combine Aldehyde, TosMIC, and Base in Solvent Start->Reagents Reaction Heat to Reflux or Microwave Irradiation Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Van Leusen synthesis.

References

Application Notes and Protocols: Iodine-Catalyzed Oxidative Cyclization for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxazoles via iodine-catalyzed oxidative cyclization. The methods outlined are of significant interest for medicinal chemistry and drug development due to their operational simplicity, the use of a cost-effective and environmentally benign catalyst, and their applicability to a diverse range of substrates.

Introduction

Oxazole scaffolds are prevalent in a multitude of biologically active compounds and natural products, making their efficient synthesis a key focus in pharmaceutical research. Iodine, as a catalyst, offers a mild and effective alternative to traditional metal-based catalysts for the construction of this important heterocyclic motif. This document details several robust iodine-catalyzed or mediated methodologies for oxazole synthesis, providing clear, reproducible protocols and summarizing key performance data.

Synthesis of 2,5-Disubstituted Oxazoles from α-Bromoketones and Benzylamine Derivatives

This method utilizes molecular iodine in combination with a base to promote the cyclization of α-bromoketones and benzylamine derivatives, affording a range of 2,5-disubstituted oxazoles.[1][2][3][4][5]

Data Presentation
Entryα-BromoketoneBenzylamine DerivativeProductYield (%)
1α-BromoacetophenoneBenzylamine2,5-Diphenyloxazole46
22-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamine5-(4-Methoxyphenyl)-2-phenyloxazole52
32-Bromo-1-(4-nitrophenyl)ethanoneBenzylamine5-(4-Nitrophenyl)-2-phenyloxazole35
4α-Bromoacetophenone4-Methoxybenzylamine2-(4-Methoxyphenyl)-5-phenyloxazole49
52-Bromo-1-phenylethanone4-Chlorobenzylamine2-(4-Chlorophenyl)-5-phenyloxazole41
Experimental Protocol

General Procedure for the Synthesis of 2,5-Disubstituted Oxazoles:

  • To a stirred solution of the α-bromoketone (0.5 mmol, 1.0 equiv) in N,N-dimethylformamide (DMF, 2 mL) in a sealed tube, add the benzylamine derivative (0.6 mmol, 1.2 equiv).

  • Add potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv) and iodine (I₂, 1.1 mmol, 2.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions alpha-Bromoketone alpha-Bromoketone ReactionMixture Reaction Mixture alpha-Bromoketone->ReactionMixture Benzylamine Derivative Benzylamine Derivative Benzylamine Derivative->ReactionMixture I2 I2 I2->ReactionMixture K2CO3 K2CO3 K2CO3->ReactionMixture DMF, 80 °C DMF, 80 °C DMF, 80 °C->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2,5-Disubstituted Oxazole Purification->Product

Caption: Experimental workflow for the synthesis of 2,5-disubstituted oxazoles.

Synthesis of Polysubstituted Oxazoles via t-BuOOH/I₂-Mediated Domino Oxidative Cyclization

This one-pot, transition-metal-free method allows for the synthesis of various polysubstituted oxazoles from readily available starting materials under mild conditions, utilizing tert-butyl hydroperoxide (t-BuOOH) as the oxidant in the presence of molecular iodine.[6][7]

Data Presentation
EntryAryl AlkeneBenzylamine DerivativeProductYield (%)
1StyreneBenzylamine2,5-Diphenyloxazole85
24-MethylstyreneBenzylamine5-(4-Methylphenyl)-2-phenyloxazole88
34-ChlorostyreneBenzylamine5-(4-Chlorophenyl)-2-phenyloxazole91
4Styrene4-Methoxybenzylamine2-(4-Methoxyphenyl)-5-phenyloxazole82
5Styrene4-Nitrobenzylamine2-(4-Nitrophenyl)-5-phenyloxazole89
Experimental Protocol

General Procedure for t-BuOOH/I₂-Mediated Oxazole Synthesis:

  • To a solution of the aryl alkene (0.5 mmol, 1.0 equiv) and the benzylamine derivative (1.25 mmol, 2.5 equiv) in dimethyl sulfoxide (DMSO, 3 mL), add iodine (I₂, 0.6 mmol, 1.2 equiv).

  • Add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 0.75 mmol, 1.5 equiv) to the mixture.

  • Stir the reaction mixture at 80 °C in an open flask.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of Na₂S₂O₃ and extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the polysubstituted oxazole.

Proposed Reaction Mechanism

G Aryl_Alkene Aryl Alkene Intermediate_A α-Iodo Ketone Intermediate Aryl_Alkene->Intermediate_A Oxidative Iodination Benzylamine Benzylamine Intermediate_B Imine Intermediate Benzylamine->Intermediate_B I2_TBHP I2 / t-BuOOH I2_TBHP->Intermediate_A Intermediate_A->Intermediate_B Condensation Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Product Polysubstituted Oxazole Intermediate_C->Product Oxidation

Caption: Proposed mechanism for the t-BuOOH/I₂-mediated oxazole synthesis.

Synthesis of Highly Substituted Oxazoles from Ketones and Nitriles using Iodosobenzene and a Brønsted Acid

This approach enables the direct synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from simple ketones and nitriles, promoted by iodosobenzene (PhI=O) in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH).[8][9][10]

Data Presentation
EntryKetoneNitrileBrønsted AcidProductYield (%)
1AcetophenoneAcetonitrileTfOH2-Methyl-5-phenyloxazole94
2PropiophenoneAcetonitrileTfOH2,4-Dimethyl-5-phenyloxazole85
3AcetophenoneBenzonitrileTfOH2,5-Diphenyloxazole91
4Ethyl benzoylacetateAcetonitrileTf₂NHEthyl 2-methyl-5-phenyloxazole-4-carboxylate81
51,3-Diphenyl-1,3-propanedioneAcetonitrileTfOH2-Methyl-4,5-diphenyloxazole88
Experimental Protocol

General Procedure for Iodosobenzene-Promoted Oxazole Synthesis:

  • To a solution of iodosobenzene (PhI=O, 0.6 mmol, 1.5 equiv) in the nitrile solvent (e.g., acetonitrile, 3 mL), add the ketone (0.4 mmol, 1.0 equiv).

  • Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH, 1.2 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted oxazole.

Logical Relationship Diagram

G cluster_inputs Reactants & Reagents Ketone Ketone Alpha_Functionalization α-Functionalization of Ketone Ketone->Alpha_Functionalization Nitrile Nitrile Ritter_Reaction Ritter-type Reaction with Nitrile Nitrile->Ritter_Reaction PhI=O PhI=O Activation Formation of Active Iodine(III) Species PhI=O->Activation Bronsted_Acid Brønsted Acid (TfOH) Bronsted_Acid->Activation Activation->Alpha_Functionalization Alpha_Functionalization->Ritter_Reaction Cyclization_Dehydration Cyclization & Dehydration Ritter_Reaction->Cyclization_Dehydration Product Substituted Oxazole Cyclization_Dehydration->Product

Caption: Key steps in the iodosobenzene-promoted synthesis of oxazoles.

Synthesis of Benzoxazoles from Catechols, Ammonium Acetate, and Ketones

A metal-free, one-pot, multi-component reaction for the synthesis of 2-aryl benzoxazoles is achieved by coupling catechols, ammonium acetate, and ketones using an I₂–DMSO catalyst system.[11][12][13][14]

Data Presentation
EntryCatecholKetoneProductYield (%)
1CatecholAcetophenone2-Phenylbenzoxazole92
24-MethylcatecholAcetophenone5-Methyl-2-phenylbenzoxazole89
3Catechol4-Methoxyacetophenone2-(4-Methoxyphenyl)benzoxazole95
4Catechol4-Nitroacetophenone2-(4-Nitrophenyl)benzoxazole85
5CatecholPropiophenone2-(1-Phenylethyl)benzoxazole82
Experimental Protocol

General Procedure for I₂-DMSO Catalyzed Benzoxazole Synthesis:

  • In a round-bottom flask, combine the catechol (1.0 mmol, 1.0 equiv), the ketone (1.0 mmol, 1.0 equiv), ammonium acetate (1.2 mmol, 1.2 equiv), and iodine (I₂, 0.1 mmol, 10 mol%).

  • Add dimethyl sulfoxide (DMSO, 5.0 mL) as the solvent and catalyst.

  • Heat the reaction mixture at 150 °C in an open-air atmosphere.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure benzoxazole derivative.

Reaction Pathway Diagram

G Catechol Catechol Ortho-quinone Ortho-quinone Catechol->Ortho-quinone I2-DMSO Oxidation Imino_Intermediate Imino_Intermediate Ortho-quinone->Imino_Intermediate Condensation with NH4OAc Cyclized_Adduct Cyclized_Adduct Imino_Intermediate->Cyclized_Adduct Intramolecular Cyclization Ketone Ketone Ketone->Imino_Intermediate Condensation Benzoxazole Benzoxazole Cyclized_Adduct->Benzoxazole Aromatization

Caption: Key transformations in the synthesis of benzoxazoles from catechols.

Conclusion

The iodine-catalyzed oxidative cyclization methods presented herein offer versatile and efficient pathways for the synthesis of a wide array of oxazole and benzoxazole derivatives. These protocols are characterized by their mild reaction conditions, use of an inexpensive and low-toxicity catalyst, and broad substrate scope, making them highly valuable tools for researchers in academia and the pharmaceutical industry. The detailed procedures and tabulated data provide a solid foundation for the application and further development of these synthetic strategies in drug discovery and development programs.

References

Application Notes and Protocols for the In Vitro Antiplasmodial Activity Assay of Oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents. Oxazole-containing compounds represent a promising class of heterocyclic molecules with a broad spectrum of biological activities, including potential antiplasmodial efficacy. This document provides detailed protocols for the in vitro assessment of oxazole analogs against the erythrocytic stages of P. falciparum, along with methods for evaluating their cytotoxicity to determine selectivity. The primary assays described are the SYBR Green I-based assay for antiplasmodial activity and the MTT assay for cytotoxicity.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the antiplasmodial and cytotoxicity assays.

Table 1: In Vitro Antiplasmodial Activity of Oxazole Analogs against P. falciparum

Compound IDP. falciparum StrainIC₅₀ (µM) ± SD
Oxazole Analog 1e.g., NF54 (CQ-sensitive)Enter Value
Oxazole Analog 1e.g., Dd2 (CQ-resistant)Enter Value
Oxazole Analog 2e.g., NF54 (CQ-sensitive)Enter Value
Oxazole Analog 2e.g., Dd2 (CQ-resistant)Enter Value
Chloroquinee.g., NF54 (CQ-sensitive)Enter Value
Chloroquinee.g., Dd2 (CQ-resistant)Enter Value

IC₅₀: 50% inhibitory concentration; SD: Standard Deviation; CQ: Chloroquine

Table 2: Cytotoxicity of Oxazole Analogs against Mammalian Cell Lines

Compound IDCell LineCC₅₀ (µM) ± SDSelectivity Index (SI)
Oxazole Analog 1e.g., HEK293Enter ValueCalculate Value
Oxazole Analog 2e.g., HepG2Enter ValueCalculate Value
Doxorubicine.g., HEK293Enter ValueCalculate Value

CC₅₀: 50% cytotoxic concentration; SD: Standard Deviation; SI = CC₅₀ / IC₅₀

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the amount of parasitic DNA through the fluorescence of SYBR Green I dye, which intercalates with DNA.[1]

Materials:

  • P. falciparum culture (e.g., NF54 or Dd2 strains)

  • Human erythrocytes (O+ blood group)

  • Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • 96-well flat-bottom microplates

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.[2]

  • SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)[3]

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.

  • Compound Preparation: Dissolve the oxazole analogs and control drugs in DMSO to prepare stock solutions. Further dilute with complete parasite medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Plate Preparation: Add the serially diluted compounds to the 96-well plates in triplicate. Include wells for untreated parasite culture (negative control) and uninfected erythrocytes (background control).

  • Parasite Addition: Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia. Add 180 µL of this suspension to each well of the assay plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with the specified gas mixture.[2]

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing a 1:5,000 dilution of SYBR Green I to each well.[4] Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[3]

  • Data Analysis: Subtract the background fluorescence of the uninfected erythrocyte wells from all other readings. Calculate the percentage of parasite growth inhibition relative to the untreated control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic potential of the test compounds on mammalian cell lines.[6] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[7]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM or MEM supplemented with fetal bovine serum and antibiotics)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Standard cytotoxic drug (e.g., Doxorubicin) for positive control

  • Humidified incubator with 5% CO₂

  • Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Addition: Prepare serial dilutions of the oxazole analogs and control drug in the complete cell culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_antiplasmodial Antiplasmodial Assay (SYBR Green I) cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_analysis Data Interpretation synthesis Synthesis of Oxazole Analogs dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilution (Working Solutions) dissolution->dilution plate_prep_p Prepare 96-well Plate with Compounds dilution->plate_prep_p Test Compounds compound_add Add Compound Dilutions dilution->compound_add Test Compounds parasite_add Add Synchronized P. falciparum Culture plate_prep_p->parasite_add incubate_p Incubate for 72h parasite_add->incubate_p lysis Lysis and Staining with SYBR Green I incubate_p->lysis read_p Measure Fluorescence (Ex: 485nm, Em: 530nm) lysis->read_p analyze_p Calculate IC50 read_p->analyze_p si_calc Calculate Selectivity Index (SI = CC50 / IC50) analyze_p->si_calc cell_seed Seed Mammalian Cells in 96-well Plate incubate_c1 Incubate for 24h cell_seed->incubate_c1 incubate_c1->compound_add incubate_c2 Incubate for 48-72h compound_add->incubate_c2 mtt_add Add MTT Reagent incubate_c2->mtt_add formazan Solubilize Formazan mtt_add->formazan read_c Measure Absorbance (570nm) formazan->read_c analyze_c Calculate CC50 read_c->analyze_c analyze_c->si_calc sar Structure-Activity Relationship (SAR) Analysis si_calc->sar

Caption: Experimental workflow for antiplasmodial and cytotoxicity screening of oxazole analogs.

signaling_pathway cluster_parasite Plasmodium falciparum cluster_drug Potential Drug Action hemoglobin Host Hemoglobin food_vacuole Food Vacuole hemoglobin->food_vacuole Uptake heme Free Heme (Toxic) food_vacuole->heme Digestion amino_acids Amino Acids food_vacuole->amino_acids Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Polymerization (Detoxification) protein_synthesis Parasite Protein Synthesis heme->protein_synthesis Oxidative Stress & Damage amino_acids->protein_synthesis protein_synthesis->food_vacuole Growth & Replication oxazole Oxazole Analog oxazole->heme Inhibition of Heme Detoxification

Caption: Putative mechanism of action for antiplasmodial compounds targeting hemoglobin digestion.

References

High-Throughput Screening Assays for 2-(4-Methoxybenzoyl)oxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of 2-(4-Methoxybenzoyl)oxazole derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols are designed to assess their inhibitory activity against key biological targets, including monoamine oxidase (MAO), tyrosinase, and tubulin polymerization, as well as their overall cytotoxic effects on cancer cell lines.

Overview of Potential Biological Targets

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on the activities of structurally related oxazole and benzoxazole compounds, the primary targets for HTS campaigns for this series include:

  • Monoamine Oxidase (MAO): These enzymes are crucial in the metabolism of neurotransmitters like serotonin and dopamine.[1] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases.[2]

  • Tyrosinase: This enzyme is a key regulator of melanin biosynthesis.[3] Its inhibition is a major strategy for the development of agents for treating hyperpigmentation disorders and for cosmetic skin lightening.[4]

  • Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division.[5] Inhibitors of tubulin polymerization are potent anticancer agents that arrest the cell cycle and induce apoptosis.[6]

  • Cancer Cell Proliferation: Direct assessment of the cytotoxic or anti-proliferative effects of these derivatives on cancer cell lines is a fundamental step in cancer drug discovery.

Data Presentation: Inhibitory Activities of Oxazole Derivatives

Due to the limited publicly available data for the specific this compound scaffold, the following tables present quantitative data for structurally related benzoxazole and oxazole derivatives to serve as a reference for hit validation and comparison.

Table 1: Inhibitory Activity of 2-Methylbenzo[d]oxazole Derivatives against Human MAO-A and MAO-B [7]

Compound IDSubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
1a H4.69 ± 0.6900.023 ± 0.0031204
1b 4-Br2.06 ± 0.0680.019 ± 0.0041108
1d 4-NO21.02 ± 0.1240.0023 ± 0.0007443
1e 4-Cl1.11 ± 0.1780.0042 ± 0.0007264
2c 4-CN0.670 ± 0.0330.0056 ± 0.0008120
2e 4-Cl0.592 ± 0.0330.0033 ± 0.0008179

Table 2: Tyrosinase Inhibitory Activity of 2-Phenylbenzo[d]oxazole Derivatives [8]

Compound IDSubstituent on 2-phenyl ringMushroom Tyrosinase IC50 (µM)
3 2,4-dihydroxy0.51 ± 0.00
8 2,4-dihydroxy (on 6-chloro-2-phenylbenzoxazole)2.22 ± 0.16
13 2,4-dihydroxy (on 5-methyl-2-phenylbenzoxazole)3.50 ± 0.07
Kojic Acid (Control) -14.28 ± 0.35

Table 3: Tubulin Polymerization Inhibitory Activity of Representative Oxazole Derivatives

No specific IC50 values for this compound derivatives in tubulin polymerization assays were identified in the public domain at the time of this writing. Data from novel oxazole-based antitubulin agents would be populated here upon discovery and characterization.

Table 4: Antiproliferative Activity of Representative Oxazole Derivatives against Human Cancer Cell Lines

No specific IC50 values for this compound derivatives against cancer cell lines were identified in the public domain at the time of this writing. Data from novel antiproliferative oxazole derivatives would be populated here upon discovery and characterization.

Signaling Pathway and Experimental Workflow Diagrams

Monoamine Oxidase (MAO) Inhibition

MAO_Inhibition_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Released Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Signal_Transduction Signal Transduction Vesicle Vesicle Vesicle->Dopamine_Released Inhibitor 2-(4-Methoxybenzoyl) oxazole Derivative MAO MAO Inhibitor->MAO Inhibits

Tyrosinase Inhibition and Melanogenesis Pathway

Tyrosinase_Inhibition_Pathway Tyrosinase_Enzyme Tyrosinase_Enzyme L_Tyrosine L_Tyrosine L_DOPA L_DOPA Tyrosinase_Enzyme->L_DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase_Enzyme->Dopaquinone Catalyzes Inhibitor 2-(4-Methoxybenzoyl) oxazole Derivative Inhibitor->Tyrosinase_Enzyme Inhibits

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Tubulin_Polymerization_Inhibition Inhibitor 2-(4-Methoxybenzoyl) oxazole Derivative Tubulin_Dimers Tubulin_Dimers Inhibitor->Tubulin_Dimers Inhibits Polymerization M_Phase M_Phase Microtubules Microtubules M_Phase->Microtubules Requires functional mitotic spindle

HTS Experimental Workflow

HTS_Workflow Start Start: Compound Library (this compound Derivatives) Primary_Screening Primary High-Throughput Screening (e.g., MAO-Glo, Tyrosinase, or Tubulin Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Screening Secondary Screening (e.g., Orthogonal Assay, Cell-Based Assay) Dose_Response->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Experimental Protocols

High-Throughput Screening for Monoamine Oxidase (MAO) Inhibitors

This protocol describes a homogeneous, bioluminescent assay for measuring the activity of MAO-A and MAO-B, suitable for a 384-well plate format. The assay utilizes a luminogenic MAO substrate that is converted by MAO to a substrate for luciferase, generating a light signal that is proportional to MAO activity.

Materials:

  • MAO-Glo™ Assay Kit (Promega) or similar

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound derivative library dissolved in DMSO

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare the MAO-Glo™ reagents according to the manufacturer's protocol. This typically involves reconstituting the luciferin detection reagent and diluting the MAO substrate.

  • Compound Plating: Dispense 1 µL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 15 µL of the appropriate MAO enzyme (MAO-A or MAO-B) diluted in the reaction buffer to each well.

  • Substrate Addition: Add 15 µL of the luminogenic MAO substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 30 µL of the reconstituted Luciferin Detection Reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each test compound relative to the positive and negative controls. Compounds showing significant inhibition are selected as "hits" for further dose-response studies to determine their IC50 values.

High-Throughput Screening for Tyrosinase Inhibitors

This protocol details a colorimetric assay to measure the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate, adapted for a 96-well or 384-well format.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • This compound derivative library dissolved in DMSO

  • Kojic acid as a positive control inhibitor

  • Clear, flat-bottom 96-well or 384-well plates

  • Spectrophotometric microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.

    • Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.

  • Assay Plate Setup:

    • Test Wells: Add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

    • Positive Control Wells: Add 40 µL of sodium phosphate buffer, 20 µL of kojic acid dilution, and 20 µL of the tyrosinase solution.

    • Negative Control Well (No Inhibitor): Add 60 µL of sodium phosphate buffer and 20 µL of the tyrosinase solution.

    • Blank Well: Add 80 µL of sodium phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells. The final volume should be 100 µL.

  • Data Acquisition: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.

Data Analysis:

Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot percent inhibition versus compound concentration to determine the IC50 value.

High-Throughput Screening for Tubulin Polymerization Inhibitors

This protocol describes a fluorescence-based in vitro tubulin polymerization assay suitable for a 96-well or 384-well format. The assay uses a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Materials:

  • Tubulin polymerization assay kit with fluorescent reporter (e.g., from Cytoskeleton, Inc. or similar)

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer

  • GTP solution

  • Glycerol (for promoting polymerization)

  • This compound derivative library dissolved in DMSO

  • Paclitaxel (polymerization enhancer) and Vinblastine or Nocodazole (polymerization inhibitors) as controls

  • Black, non-binding 96-well or 384-well microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions, keeping the tubulin on ice.

  • Compound Plating: In a pre-warmed (37°C) microplate, aliquot 5 µL of 10x concentrated test compounds, controls, or vehicle to the appropriate wells.

  • Reaction Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix (containing tubulin, buffer, GTP, glycerol, and fluorescent reporter) to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader and begin kinetic readings (e.g., every 60 seconds for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter (e.g., 360 nm excitation and 420-450 nm emission for DAPI-based reporters).

Data Analysis:

Plot the fluorescence intensity versus time to visualize the polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass (plateau fluorescence) to the vehicle control. Dose-response curves are generated to determine the IC50 values for hit compounds.

Cell Viability High-Throughput Screening Assay

This protocol describes a resazurin-based cell viability assay, which is a simple and sensitive method to assess the antiproliferative effects of compounds on cancer cell lines in a 96-well or 384-well format.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, filter-sterilized)

  • This compound derivative library dissolved in DMSO

  • Doxorubicin or other standard anticancer drug as a positive control

  • Opaque-walled, clear-bottom 96-well or 384-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Add resazurin solution to each well (e.g., 20 µL for a 100 µL final volume).

  • Incubation: Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value for each derivative.

References

Illuminating Cellular Processes: Application Notes and Protocols for 2-(4-Methoxybenzoyl)oxazole Based Bioimaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and application of fluorescent probes based on the 2-(4-Methoxybenzoyl)oxazole scaffold for bioimaging. While specific data for this exact class of probes is emerging, the principles and protocols outlined herein are based on the well-established characteristics of closely related oxazole derivatives, offering a solid foundation for research and development.

Introduction: The Promise of this compound Probes

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of bioimaging.[1] Their unique photophysical properties, such as high fluorescence quantum yields and tunable emission spectra, make them excellent candidates for developing fluorescent probes. The this compound core, in particular, offers a versatile scaffold that can be chemically modified to create a diverse library of probes for various biological applications. These modifications can be designed to target specific cellular organelles, respond to changes in the cellular microenvironment, or act as sensors for biologically relevant molecules.

The key advantages of using this compound based probes include:

  • Tunable Photophysical Properties: The emission wavelength and other photophysical characteristics can be finely tuned by modifying the substituent groups on the oxazole core.

  • High Fluorescence Quantum Yields: Many oxazole derivatives exhibit strong fluorescence, enabling sensitive detection in biological systems.

  • Amenability to Chemical Modification: The oxazole scaffold can be readily functionalized with targeting moieties or analyte-responsive groups.

Synthesis of this compound Based Probes

Several synthetic strategies can be employed to construct the this compound core and introduce desired functionalities. A common and effective method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone intermediate.

General Synthesis via Robinson-Gabriel Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclodehydration cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone Acylation Acylation (Base, Solvent) 2-Aminoacetophenone->Acylation 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride 4-Methoxybenzoyl_chloride->Acylation 2-Acylamino-ketone 2-Acylamino-ketone Acylation->2-Acylamino-ketone Cyclodehydration Cyclodehydration (Dehydrating Agent) 2-Acylamino-ketone->Cyclodehydration 2-(4-Methoxybenzoyl)oxazole_core This compound Core Cyclodehydration->2-(4-Methoxybenzoyl)oxazole_core

Caption: Robinson-Gabriel synthesis of the core scaffold.

Further functionalization can be achieved through subsequent reactions to attach targeting ligands or responsive moieties.

Photophysical Characterization

A thorough understanding of the photophysical properties of a fluorescent probe is crucial for its effective application in bioimaging. Key parameters to be determined include the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.

Table 1: Photophysical Properties of Representative Oxazole-Based Probes

Probe Derivative (Analog)Excitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVarious
2,5-di(hetero)aryloxazolesNot SpecifiedNot SpecifiedHighHighNot Specified

Note: Data for the specific this compound scaffold is limited in publicly available literature. The data presented here is for structurally similar oxazole derivatives to provide a general reference.

Application Notes and Protocols

General Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for using a this compound based probe for cellular imaging.

General Cellular Imaging Workflow Cell_Culture 1. Cell Culture Seed cells on coverslips Probe_Loading 2. Probe Loading Incubate with probe solution Cell_Culture->Probe_Loading Adherent cells Washing 3. Washing Remove unbound probe Probe_Loading->Washing Incubation complete Imaging 4. Imaging Acquire images using fluorescence microscope Washing->Imaging Clean sample Data_Analysis 5. Data Analysis Quantify fluorescence intensity and localization Imaging->Data_Analysis Image acquisition

Caption: A typical workflow for cellular imaging experiments.

Protocol for Organelle Staining

This protocol provides a general procedure for staining specific organelles in live cells using a targeted this compound probe.

Materials:

  • This compound based probe with an organelle-targeting moiety

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency (typically 60-80%) on a suitable imaging substrate.

  • Probe Preparation: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined optimal time (e.g., 15-60 minutes).

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope. Use the excitation and emission wavelengths appropriate for the specific probe. Acquire images and analyze the subcellular localization of the fluorescence signal.[1]

Protocol for Detecting Enzyme Activity

"Activatable" probes can be designed to exhibit a change in fluorescence upon interaction with a specific enzyme. This protocol outlines a general method for detecting enzyme activity in live cells.

Activatable Probe Signaling Pathway Probe Non-fluorescent Probe (Quenched) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Fluorophore Fluorescent Product (Unquenched) Cleavage->Fluorophore Signal Fluorescence Signal Fluorophore->Signal

Caption: Mechanism of an activatable fluorescent probe.

Materials:

  • Activatable this compound based probe

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • PBS

  • Inducer of enzyme activity (if necessary)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Staining: Follow steps 1-5 from the organelle staining protocol.

  • Enzyme Induction (Optional): If the target enzyme is not constitutively active, treat the cells with an appropriate stimulus to induce its activity.

  • Baseline Imaging: Acquire baseline fluorescence images before the expected enzymatic activity.

  • Time-Lapse Imaging: Acquire a series of images over time to monitor the change in fluorescence intensity as the probe is activated by the enzyme.

  • Data Analysis: Quantify the change in fluorescence intensity over time to determine the rate of enzyme activity.

Conclusion and Future Directions

Probes based on the this compound scaffold hold significant promise for a wide range of bioimaging applications. Their versatile chemistry and favorable photophysical properties make them valuable tools for studying cellular processes in real-time. Future research in this area will likely focus on the development of probes with enhanced brightness, photostability, and specificity for a broader range of biological targets. The continued exploration of this chemical space will undoubtedly lead to the creation of novel and powerful tools for researchers in biology and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methoxybenzoyl)oxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Synthesis & Reaction Issues

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors related to reagent quality, reaction conditions, and potential side reactions. Here are common causes and troubleshooting steps:

  • Reagent Quality:

    • Moisture Sensitivity: Many reagents used in oxazole synthesis are sensitive to moisture. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Purity of Starting Materials: Impurities in your starting materials (e.g., 4-methoxybenzoyl chloride, the oxazole precursor) can lead to unwanted side reactions. It is advisable to purify starting materials if their purity is questionable.

  • Reaction Conditions:

    • Suboptimal Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be incomplete. If it's too high, it could lead to degradation of reactants or products. Consider optimizing the temperature in small increments.

    • Incorrect Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Stopping the reaction too early will result in unreacted starting materials, while extending it for too long might increase the formation of byproducts.

    • Inefficient Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

  • Side Reactions:

    • Ring Opening: Under certain conditions, the oxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially if deprotonation at the C2 position occurs.[2][3]

    • O-acylation: In reactions involving organolithium species and acyl chlorides, O-acylated ring-opened products can be a significant byproduct.[4]

Question 2: I am observing the formation of significant byproducts. How can I minimize them?

Answer: The formation of byproducts is a common challenge. Identifying the byproducts can help in devising a strategy to minimize their formation.

  • For Robinson-Gabriel Synthesis:

    • Harsh Conditions: The use of strong acids like concentrated sulfuric acid or phosphorus oxychloride can lead to charring and other side reactions. Consider using milder dehydrating agents or optimizing the reaction temperature. Polyphosphoric acid has been reported to increase yields in some cases.[5]

  • For Reactions Involving Organometallics (e.g., Grignard or Organolithium Reagents):

    • Use of Weinreb Amides: Instead of highly reactive acyl chlorides, consider using Weinreb amides. The reaction of 2-magnesiated oxazoles with Weinreb amides has been shown to cleanly provide 2-acyl oxazoles in good to high yields by preventing over-addition and side reactions.[4] The initially formed tetrahedral intermediate is stable at lower temperatures, preventing unwanted side reactions.[4]

  • General Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of specific byproducts.

    • Order of Addition: The order in which reagents are added can be critical. For instance, in some reactions, slow, dropwise addition of a reagent at a controlled temperature can minimize side reactions.

Purification Issues

Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer: Purification of this compound can be achieved through several methods.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is commonly used.[6][7]

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method for obtaining highly pure material.[6][7] Choosing the right solvent or solvent system is crucial for successful recrystallization.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and what are their pros and cons?

A1: Several synthetic routes can be employed. The choice depends on the availability of starting materials, required scale, and desired purity.

Synthetic RouteAdvantagesDisadvantages
Reaction of 2-Magnesiated Oxazole with a Weinreb Amide High yields, clean reaction, avoids over-addition.[4]Requires the preparation of a Grignard reagent and a Weinreb amide.
Robinson-Gabriel Synthesis Utilizes readily available starting materials (α-acylamino ketones).[2]Often requires harsh dehydrating agents and high temperatures, which can lead to lower yields and side reactions.[5]
Van Leusen Oxazole Synthesis Mild reaction conditions and good functional group tolerance.[6][8]Requires the use of tosylmethyl isocyanide (TosMIC), which is a stoichiometric reagent.
Iodine-Catalyzed Oxidative Cyclization Modern, one-pot procedure that can be highly efficient.[6][9]May require careful optimization of reaction conditions (catalyst loading, oxidant, temperature).

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[1][6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the mass of the product and any byproducts.[1]

Q3: What are some key safety precautions to take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Many of the reagents, such as strong acids, organometallic compounds, and acylating agents, are corrosive, flammable, or toxic. Handle them with care and according to their Safety Data Sheets (SDS).

  • Reactions involving organometallics should be quenched carefully and appropriately.

Experimental Protocols

Protocol 1: Synthesis via Reaction of 2-Magnesiated Oxazole with 4-Methoxy-N-methoxy-N-methylbenzamide (Weinreb Amide)

This protocol is adapted from a general procedure for the synthesis of 2-acyl oxazoles.[4]

Step 1: Preparation of the Oxazole Grignard Reagent

  • To a solution of oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add isopropylmagnesium chloride (i-PrMgCl, 1.05 equivalents) dropwise at a temperature between -10 °C and 0 °C.

  • Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of the 2-magnesiated oxazole.

Step 2: Reaction with the Weinreb Amide

  • In a separate flask, dissolve 4-methoxy-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the Weinreb amide to 0 °C.

  • Slowly add the freshly prepared oxazole Grignard reagent to the Weinreb amide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Robinson-Gabriel Synthesis

This protocol is a general representation of the Robinson-Gabriel synthesis.

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

  • Dissolve the appropriate α-amino ketone (e.g., 2-aminoacetophenone, 1.0 equivalent) and a base (e.g., triethylamine, 2.0 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-acylamino ketone. This intermediate may be purified by recrystallization or column chromatography if necessary.

Step 2: Cyclodehydration

  • Treat the α-acylamino ketone (1.0 equivalent) with a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.

  • The reaction conditions (temperature and time) will depend on the chosen dehydrating agent. For example, with concentrated sulfuric acid, the mixture is often stirred at room temperature or with gentle heating.

  • After the reaction is complete, carefully pour the mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes reported yields for the synthesis of analogous 2-acyl or 2,5-disubstituted oxazoles, which can serve as a benchmark for the synthesis of this compound.

Synthetic MethodReactantsReagents/CatalystSolventYield (%)Reference
Grignard Reaction with Weinreb AmideOxazole, N-methoxy-N-methyl-4-(tert-butoxycarbonyl)piperidine-1-carboxamidei-PrMgClTHFGood to High[4]
Robinson-Gabriel Synthesisα-acylamino ketonesH₂SO₄, POCl₃-Low to Moderate
Robinson-Gabriel Synthesisα-acylamino ketonesPolyphosphoric acid-50-60[5]
Van Leusen SynthesisAromatic Aldehyde, TosMICK₂CO₃Methanol60-90
Iodine-Catalyzed Oxidative CyclizationAromatic Aldehyde, α-amino ketoneIodine, TBHPDMFHigh[6]

Diagrams

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Synthesis Reaction cluster_purification Product Purification start_materials Starting Materials (e.g., 4-methoxybenzoyl chloride, oxazole precursor) purification Purification of Starting Materials (if needed) start_materials->purification reaction_setup Reaction Setup (Anhydrous conditions, Inert atmosphere) purification->reaction_setup reagent_addition Reagent Addition (Controlled temperature and rate) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Reaction Workup (Quenching, Extraction) reaction_monitoring->workup crude_product Crude Product workup->crude_product purification_method Purification (Column Chromatography, Recrystallization) crude_product->purification_method pure_product Pure this compound purification_method->pure_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed reagent_quality Poor Reagent Quality (Moisture, Impurities) low_yield->reagent_quality reaction_conditions Suboptimal Conditions (Temp, Time, Mixing) low_yield->reaction_conditions side_reactions Side Reactions (Ring Opening, O-acylation) low_yield->side_reactions purify_reagents Purify/Dry Reagents & Solvents reagent_quality->purify_reagents optimize_conditions Optimize Reaction Conditions (TLC/LC-MS) reaction_conditions->optimize_conditions modify_route Modify Synthetic Route (e.g., Use Weinreb Amide) side_reactions->modify_route

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-Methoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem ID Issue Potential Causes Solutions & Recommendations
PUR-001 Low yield after column chromatography.1. Inappropriate Eluent System: The product may be too polar or non-polar for the selected solvent system, leading to poor separation or co-elution with impurities. 2. Product Degradation: The oxazole ring can be sensitive to the slightly acidic nature of silica gel.[1] 3. Incomplete Elution: The product may remain on the column.1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity to find the optimal separation. 2. Deactivate Silica Gel: Treat the silica gel with a base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[1] 3. Ensure Complete Elution: After the main product fraction has been collected, flush the column with a more polar solvent to check for any remaining product.
PUR-002 Difficulty in achieving crystallization.1. Inappropriate Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.[1] 2. Low Concentration: The solution may not be saturated enough for crystals to form.[1] 3. Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[1][2]1. Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble at room temperature. Ethanol, isopropanol, or mixtures like ethyl acetate/hexane are often suitable for oxazole derivatives.[1][3] 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.[1] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]
PUR-003 Product appears as an oil instead of a solid ("oiling out").1. Low Melting Point: The compound may have a low melting point. 2. Impurities Present: Impurities can lower the melting point of the mixture.[1][2] 3. Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supersaturated oil.[1][2]1. Alternative Purification: If the melting point is inherently low, column chromatography may be a more suitable purification method.[1] 2. Re-purify: The oil may be an impure form of the product. Further purification by column chromatography is recommended.[1] 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
PUR-004 Presence of persistent impurities in the final product.1. Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product. 2. Side Products: Formation of byproducts during the synthesis.1. Washing: If unreacted acidic or basic starting materials are present, wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) or a mild aqueous acid, respectively.[3] 2. Chromatography: For impurities with similar solubility, column chromatography is the most effective separation method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice for a relatively clean crude product, while column chromatography is better for mixtures with multiple impurities or those with similar solubilities to the desired compound.[3]

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

A2: Potential impurities can include unreacted starting materials such as 4-methoxybenzoic acid or an amino ketone precursor. Side-products from the cyclodehydration step are also possible. The presence of these impurities can be identified by techniques like TLC, NMR, and mass spectrometry.[3]

Q3: Can the oxazole ring of this compound be cleaved during purification?

A3: Yes, the oxazole ring is sensitive to strong acidic and basic conditions.[1] It is crucial to avoid harsh pH conditions during workup and purification to prevent decomposition of the molecule. If acidic or basic conditions are necessary, they should be mild and the exposure time should be minimized.[1]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purity. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes), you can visualize the separation of the desired product from impurities.[3] The final purity should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, etc.)

  • Heating mantle and ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the compound is soluble in the hot solvent but insoluble or sparingly soluble in the cold solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Protocol 2: Column Chromatography

This protocol describes a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Standard laboratory glassware (glass column, flasks, etc.)

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying solvent ratios. The ideal system should provide good separation with an Rf value for the product of approximately 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add a layer of sand on top. Equilibrate the column by running the eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound TLC Purity Check by TLC Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple/Similar Impurities FinalPurity Final Purity Analysis (TLC, NMR, etc.) Recrystallization->FinalPurity ColumnChromatography->FinalPurity PureProduct Pure Product FinalPurity->PureProduct Pure Troubleshoot Troubleshoot/Re-purify FinalPurity->Troubleshoot Impure

Caption: A general workflow for the purification of this compound.

TroubleshootingDecisionTree Start Purification Attempted Issue Issue Encountered? Start->Issue LowYield Low Yield Issue->LowYield Yes OilingOut Product Oiled Out Issue->OilingOut Yes NoCrystals No Crystals Formed Issue->NoCrystals Yes Success Successful Purification Issue->Success No Solvent Check Solvent Volume/Type LowYield->Solvent Recrystallization RePurify Re-purify by Chromatography LowYield->RePurify Chromatography Cooling Slow Down Cooling Rate OilingOut->Cooling OilingOut->RePurify Concentrate Concentrate Solution / Induce Crystallization NoCrystals->Concentrate

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted oxazoles. The information is tailored for researchers, scientists, and professionals in drug development.

FAQs and Troubleshooting Guides

This section addresses specific challenges that may arise during the four major synthesis routes for substituted oxazoles: the Robinson-Gabriel, Van Leusen, Fischer, and Bredereck syntheses.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles. While versatile, this method can be prone to side reactions, especially under harsh conditions.

Q1: I am observing low to no yield of my desired oxazole. What are the likely causes?

A1: Low or no product formation in the Robinson-Gabriel synthesis can stem from several factors:

  • Incomplete Cyclization: The cyclodehydration step may not be efficient under the chosen reaction conditions.

  • Starting Material Decomposition: The use of strong acids can lead to the degradation of sensitive starting materials.

  • Purity of Starting Material: Impurities within the 2-acylamino-ketone can inhibit the reaction.

Troubleshooting Steps:

  • Optimize the Dehydrating Agent: While concentrated sulfuric acid is traditionally used, milder agents like trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or the Burgess reagent can be more effective and lead to cleaner reactions.[1]

  • Adjust Reaction Temperature: A moderate increase in temperature can facilitate cyclization, but be mindful of potential decomposition.

  • Ensure Purity of Starting Materials: Recrystallize or purify the 2-acylamino-ketone before use.

Q2: My reaction is producing a significant amount of tar-like material. How can I prevent this?

A2: Tar formation is often a result of polymerization of reactive intermediates under strong acid catalysis.

Troubleshooting Steps:

  • Use Milder Dehydrating Agents: As mentioned above, switching to a milder reagent can prevent the side reactions that lead to polymerization.

  • Lower the Reaction Temperature: Reducing the temperature can slow down the polymerization process.

  • Reduce Reaction Time: Monitor the reaction closely using thin-layer chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

Q3: I am isolating an unexpected enamide byproduct. How can I minimize its formation?

A3: Enamide formation can occur as a competing elimination reaction.

Troubleshooting Steps:

  • Modify Reaction Conditions: Altering the dehydrating agent and temperature can disfavor the enamide formation pathway. A systematic approach to optimization is often necessary.

Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, side reactions can occur, leading to reduced yields and purification challenges.

Q1: My Van Leusen reaction is giving a low yield. What are the common culprits?

A1: Low yields in the Van Leusen synthesis can often be attributed to:

  • Incomplete elimination of the tosyl group: This results in the formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.

  • Formation of nitrile byproducts: Ketone impurities in the aldehyde starting material can react with TosMIC to produce nitriles.[2]

  • Decomposition of TosMIC: The TosMIC reagent can degrade under basic conditions, especially in the presence of water.

Troubleshooting Steps:

  • Promote Elimination: Increase the reaction temperature or use a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the elimination of the tosyl group.

  • Ensure Aldehyde Purity: Purify the aldehyde via distillation or chromatography to remove any ketone or carboxylic acid impurities.[2]

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the decomposition of TosMIC.

Q2: I am observing a significant amount of a nitrile byproduct in my reaction mixture. What is the cause and how can I prevent it?

A2: The formation of a nitrile byproduct is a strong indication that your aldehyde starting material is contaminated with a ketone.[2] Ketones react with TosMIC to form nitriles instead of oxazoles.

Troubleshooting Steps:

  • Purify the Aldehyde: As stated above, purification of the aldehyde is crucial.

  • Consider Aldehyde Source: If the issue persists, consider synthesizing the aldehyde fresh or obtaining it from a different supplier.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.

Q1: My Fischer synthesis is resulting in a complex mixture of products. What could be the issue?

A1: The Fischer synthesis is sensitive to reaction conditions and the purity of starting materials. A complex product mixture could be due to:

  • Presence of Water: The reaction requires anhydrous conditions. Any moisture can lead to hydrolysis of intermediates and the formation of byproducts.

  • Regioisomer Formation: If unsymmetrical cyanohydrins and aldehydes are used, a mixture of regioisomers can be formed.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere.

  • Control Regioselectivity: When using unsymmetrical starting materials, consider a two-step approach where the di-chloro intermediate is formed first to prevent the formation of the regioisomer.[4]

Bredereck Reaction

The Bredereck reaction synthesizes 2,4-disubstituted oxazoles from α-haloketones and amides.

Q1: I am having trouble with low yields and byproduct formation in my Bredereck reaction. What are some potential solutions?

A1: Low yields and byproducts in the Bredereck reaction can be due to several factors:

  • Side reactions of the α-haloketone: α-haloketones can be unstable and undergo self-condensation or other side reactions.

  • Formation of regioisomers: The use of unsymmetrical α-haloketones can lead to the formation of a mixture of regioisomers.[3]

Troubleshooting Steps:

  • Use Freshly Prepared α-haloketone: To minimize side reactions, it is best to use the α-haloketone immediately after its preparation.

  • Optimize Reaction Conditions: The choice of solvent and base can influence the reaction outcome. Experiment with different conditions to find the optimal parameters for your specific substrates.

  • Consider Alternative Starting Materials: An improved version of this method uses α-hydroxyketones as starting materials, which can lead to a cleaner and more efficient reaction.[5]

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄Acetic anhydride, 90-100°CInexpensive, readily availableHarsh conditions, can lead to decomposition and tar formation
POCl₃Pyridine, refluxEffective for many substratesCan be harsh, requires careful handling
Trifluoroacetic Anhydride (TFAA)Dichloromethane, room temp.Milder conditions, often cleaner reactions[1]More expensive
Burgess ReagentTHF, refluxVery mild, good for sensitive substratesExpensive, requires anhydrous conditions
PPh₃ / I₂Triethylamine, acetonitrileMild conditions, good yieldsMulti-component, requires purification from phosphine oxide

Table 2: Troubleshooting Guide for Van Leusen Oxazole Synthesis

IssuePotential CauseRecommended Solution
Low YieldIncomplete elimination of tosyl groupIncrease reaction temperature, use a stronger base (e.g., DBU)
Nitrile byproduct formationPurify aldehyde starting material to remove ketone impurities[2]
TosMIC decompositionUse anhydrous reagents and solvents
Dihydrooxazole IntermediateInefficient eliminationIncrease reaction time or temperature, switch to a stronger base
Nitrile ByproductKetone impurity in aldehyde[2]Distill or chromatograph the aldehyde before use

Experimental Protocols

Protocol 1: Modified Robinson-Gabriel Synthesis with a Milder Dehydrating Agent (TFAA)

This protocol is suitable for substrates that are sensitive to strong acids.

  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C and add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Van Leusen Oxazole Synthesis

This protocol aims to minimize byproduct formation by ensuring complete elimination and using pure starting materials.

  • Preparation: To a solution of purified aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Driving to Completion: If the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 50-60°C to promote elimination.

  • Workup: Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

Robinson_Gabriel_Side_Reactions Start 2-Acylamino-ketone Intermediate Oxazoline Intermediate Start->Intermediate Cyclization Enamide Enamide Byproduct Start->Enamide Elimination (Side Reaction) Tar Tar/Polymerization Start->Tar Decomposition (Harsh Conditions) Product Substituted Oxazole Intermediate->Product Dehydration

Caption: Robinson-Gabriel synthesis pathway and common side reactions.

Van_Leusen_Troubleshooting Start Low Yield in Van Leusen Synthesis Cause1 Incomplete Elimination of Tosyl Group Start->Cause1 Cause2 Nitrile Byproduct Formation Start->Cause2 Cause3 TosMIC Decomposition Start->Cause3 Solution1 Increase Temperature or Use Stronger Base Cause1->Solution1 Solution2 Purify Aldehyde (Remove Ketones) Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting workflow for low yields in Van Leusen synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Methoxybenzoyl-aryl-thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of methoxybenzoyl-aryl-thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: My methoxybenzoyl-aryl-thiazole compound has very low aqueous solubility. What are the primary strategies I can use to improve it?

A1: Overcoming poor aqueous solubility is a common challenge in drug development.[1] The primary strategies can be broadly categorized into physical and chemical modifications.[2]

  • Physical Modifications: These approaches alter the physical properties of the drug substance to enhance dissolution. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3] This can be achieved through micronization or nanonization (nanosuspensions).[2]

    • Solid Dispersion: Dispersing the drug in an inert, hydrophilic carrier can enhance wettability and dissolution.[4][5] Common methods include solvent evaporation and fusion.[4]

    • Modification of Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts because no crystal lattice energy needs to be overcome for dissolution.[6]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug or its immediate environment.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by promoting the formation of the more soluble ionized form.[7][8]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.[9][10]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming water-soluble inclusion complexes.[11][12]

    • Prodrug Approach: A soluble promoiety is chemically attached to the drug. This promoiety is designed to be cleaved in vivo, releasing the active parent drug.

Q2: How do I choose the most suitable solubility enhancement technique for my specific methoxybenzoyl-aryl-thiazole compound?

A2: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the intended route of administration. The following workflow can guide your decision-making process.

G cluster_start cluster_input cluster_methods cluster_output start Characterize Physicochemical Properties of Compound ionizable Is the compound ionizable? start->ionizable co_solvents Co-solvency start->co_solvents cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanosuspension Nanosuspension start->nanosuspension prodrug Prodrug Approach start->prodrug thermolabile Is the compound thermolabile? ionizable->thermolabile No ph_adjust pH Adjustment ionizable->ph_adjust Yes solid_dispersion Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion Yes solid_dispersion_melt Solid Dispersion (Fusion/Melt) thermolabile->solid_dispersion_melt No evaluate Evaluate Solubility, Dissolution, and Stability ph_adjust->evaluate co_solvents->evaluate solid_dispersion->evaluate solid_dispersion_melt->evaluate cyclodextrin->evaluate nanosuspension->evaluate prodrug->evaluate

Figure 1: Workflow for selecting a suitable solubility enhancement method.

Q3: Can you provide some quantitative data on how much solubility can be improved using these techniques?

A3: The extent of solubility enhancement is highly dependent on the specific compound and the chosen method. Below are some examples of solubility improvements achieved for various poorly soluble drugs, which can serve as a general guide.

DrugOriginal Solubility (µg/mL)TechniqueCarrier/SystemImproved Solubility (µg/mL)Fold Increase
Docetaxel 3.9[13]Solid DispersionSoluplus® (1:10 ratio)362.93[13]~93
Docetaxel 3.66[11]Solid DispersionPoloxamer 18811.45[11]~3.1
Celecoxib -Cyclodextrin Complexationβ-Cyclodextrin (1:3 ratio)-~20 (dissolution rate)[14]
Celecoxib -Cyclodextrin ComplexationHP-β-Cyclodextrin (1:3 ratio)-~21 (dissolution rate)[14]
Itraconazole <1[6]NanosuspensionPoloxamer-188/Tween 80-In vitro release of 98.2% in 30 min vs. 13.5% for pure drug[15]
Chrysin 1.01[12]Cyclodextrin ComplexationRAMEB (1:2 ratio)-~8.04[12]

Troubleshooting Guides

Problem: I tried pH adjustment, but my compound precipitates at the desired pH.

  • Possible Cause: You may be exceeding the solubility limit of the ionized form of the drug at that specific pH, or you may be in a pH range where the compound has its lowest solubility (isoelectric point for amphoteric compounds).

  • Solution:

    • Determine the pKa of your compound: This will help you predict the pH range where your compound will be predominantly ionized and thus more soluble.

    • Conduct a detailed pH-solubility profile: This experiment will map out the solubility of your compound across a wide pH range, allowing you to identify the optimal pH for maximum solubility.

    • Consider a buffered system: Using a buffer at the target pH can help maintain a stable pH and prevent precipitation.

    • Combine with another technique: If pH adjustment alone is insufficient, consider combining it with co-solvents or cyclodextrins to further enhance solubility.

Problem: My solid dispersion is not improving solubility as much as expected.

  • Possible Cause:

    • Incomplete amorphization: The drug may still be present in a crystalline form within the dispersion.

    • Poor choice of carrier: The carrier may not be sufficiently hydrophilic or may have poor interaction with the drug.

    • Drug-carrier ratio: The ratio of drug to carrier may not be optimal.

  • Solution:

    • Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion.[16]

    • Screen different carriers: Experiment with a variety of hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[8]

    • Optimize the drug-to-carrier ratio: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles.[2]

    • Change the preparation method: If you used the fusion method, try the solvent evaporation method, or vice versa, as the method can influence the final properties of the solid dispersion.[17]

Problem: My nanosuspension is unstable and shows particle aggregation over time.

  • Possible Cause:

    • Inadequate stabilization: The concentration or type of stabilizer (surfactant or polymer) may be insufficient to prevent particle aggregation.

    • Ostwald ripening: Smaller particles may dissolve and redeposit onto larger particles, leading to an increase in average particle size over time.

  • Solution:

    • Optimize the stabilizer: Screen different stabilizers and their concentrations to find the optimal system for your compound. A combination of stabilizers can sometimes be more effective.

    • Measure the zeta potential: A zeta potential of at least ±30 mV for electrostatic stabilization or ±20 mV for steric stabilization is generally required for good physical stability.[9]

    • Control the particle size distribution: A narrow particle size distribution can help minimize Ostwald ripening.

    • Lyophilization: Freeze-drying the nanosuspension into a powder form can improve long-term stability. A cryoprotectant is typically added before lyophilization.

Detailed Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Materials: Methoxybenzoyl-aryl-thiazole compound, hydrophilic carrier (e.g., PVP K30, HPMC), suitable solvent (e.g., methanol, ethanol, dichloromethane).

  • Procedure:

    • Accurately weigh the compound and the hydrophilic carrier in the desired ratio (e.g., 1:5 w/w).

    • Dissolve both the compound and the carrier in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the inner surface of the flask.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve.

    • Store the resulting powder in a desiccator until further use.[8][18]

Protocol 2: Preparation of Cyclodextrin Inclusion Complex by Kneading Method
  • Materials: Methoxybenzoyl-aryl-thiazole compound, β-cyclodextrin or a derivative (e.g., HP-β-CD), water-ethanol mixture.

  • Procedure:

    • Accurately weigh the compound and cyclodextrin in a 1:1 molar ratio.

    • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

    • Gradually add the compound to the paste while continuously triturating with a pestle.

    • Knead the mixture for a specified time (e.g., 60 minutes) to ensure thorough mixing and complex formation.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder and pass it through a sieve.

    • Store the inclusion complex powder in a desiccator.[15][19]

Protocol 3: Preparation of Nanosuspension by Anti-Solvent Precipitation
  • Materials: Methoxybenzoyl-aryl-thiazole compound, a solvent in which the drug is soluble (e.g., acetone, methanol), an anti-solvent in which the drug is poorly soluble (e.g., water), and a stabilizer (e.g., Poloxamer 188, Tween 80).

  • Procedure:

    • Dissolve the compound in the chosen solvent to prepare the drug solution.

    • Dissolve the stabilizer in the anti-solvent to prepare the anti-solvent solution.

    • Inject the drug solution into the vigorously stirred anti-solvent solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

    • Continue stirring for a period to allow for stabilization of the nanoparticles.

    • The resulting nanosuspension can be further processed, for example, by removing the organic solvent via evaporation under reduced pressure.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.[20]

Protocol 4: Determination of pH-Dependent Solubility
  • Materials: Methoxybenzoyl-aryl-thiazole compound, a series of buffers covering the desired pH range (e.g., pH 1.2 to 7.4), a shaker or stirrer, a pH meter, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Prepare a series of buffer solutions at different pH values.

    • Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[21]

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Measure the pH of the supernatant to confirm the final pH.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

    • Plot the solubility of the compound as a function of pH to generate the pH-solubility profile.[5]

Signaling Pathway Diagrams

Some methoxybenzoyl-aryl-thiazole derivatives have shown potential as anticancer agents by targeting cellular signaling pathways. Below are diagrams of two such pathways.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.[11][13]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule_Plus Microtubule (+ end) Tubulin->Microtubule_Plus Polymerization (GTP Hydrolysis) GTP GTP Microtubule_Minus Microtubule (- end) Microtubule_Minus->Tubulin Depolymerization Thiazole Thiazole Compound Thiazole->Tubulin Binds to Colchicine Site Thiazole->Microtubule_Plus Inhibits Polymerization

References

Optimizing reaction conditions for the synthesis of oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during the synthesis of oxazole derivatives, presented in a question-and-answer format.

Robinson-Gabriel Synthesis

Q1: My Robinson-Gabriel synthesis is resulting in low yields and significant charring or tar-like byproduct formation. What is the likely cause and solution?

A: Low yields with tar formation often indicate that the reaction conditions, particularly the use of strong acids like concentrated sulfuric acid (H₂SO₄) at high temperatures, are too harsh for your substrate, leading to decomposition and polymerization.[1]

Recommended Solutions:

  • Milder Dehydrating Agents: Consider replacing concentrated sulfuric acid with milder reagents. Options include phosphorus pentachloride (PCl₅), phosphoryl chloride (POCl₃), or polyphosphoric acid, which can improve yields to 50-60%.[2] For sensitive substrates, reagents like triphenylphosphine/iodine or the Burgess reagent are even milder alternatives.[3]

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can promote cyclization, they can also lead to decomposition.[3] It is often beneficial to add the acid at a low temperature (e.g., 0°C) and then gradually heat the reaction.[1]

  • Reaction Time: Minimize the exposure of your starting material to harsh conditions by monitoring the reaction progress closely (e.g., by TLC) and working it up as soon as it is complete.[3]

Q2: I am having difficulty purifying my oxazole product from byproducts of similar polarity.

A: Co-elution of the desired oxazole with unreacted starting material or byproducts during column chromatography is a common challenge.

Recommended Solutions:

  • Optimize Chromatography: Experiment with different solvent systems, varying the polarity to achieve better separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Van Leusen Synthesis

Q1: My Van Leusen oxazole synthesis is giving a low yield of the desired product. What are the potential causes?

A: Low yields in the Van Leusen synthesis can stem from several factors, including the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[4]

Recommended Solutions:

  • Promote Elimination of the Tosyl Group: The final step is the base-promoted elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate. If this is inefficient, the dihydrooxazole will be a major byproduct.[4]

    • Increase Reaction Temperature: Gently heating the reaction can facilitate the elimination step.[4]

    • Use a Stronger Base: Switching from a moderate base like potassium carbonate to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide can improve elimination.[4]

    • Extend Reaction Time: Allowing the reaction to proceed for a longer duration can drive it to completion.[4]

  • Ensure Purity of Starting Materials: The purity of the aldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) is critical. Aldehydes can oxidize to carboxylic acids, and TosMIC is sensitive to moisture.[4]

  • Anhydrous Conditions: The reaction should be performed under strictly anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

Fischer Oxazole Synthesis

Q1: What are the key considerations for a successful Fischer oxazole synthesis?

A: The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5]

Key Considerations:

  • Anhydrous Conditions: The reaction must be carried out in a dry solvent, such as ether, with dry gaseous hydrogen chloride.[5]

  • Reactant Purity: The purity of the cyanohydrin and aldehyde is important for obtaining good yields and minimizing byproducts.

  • Product Isolation: The oxazole product typically precipitates as a hydrochloride salt, which can be converted to the free base by adding water or boiling with alcohol.[5]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of oxazole derivatives.

Table 1: Robinson-Gabriel Synthesis - Effect of Dehydrating Agent

Dehydrating AgentSubstrateTemperature (°C)Yield (%)Reference
Concentrated H₂SO₄2-Acylamino-ketone90-100Low to Moderate[1][2]
Polyphosphoric Acid2-Acylamino-ketoneNot specified50-60[2]
Trifluoroacetic AnhydrideSolid-phase linked 2-acylamino-ketoneNot specifiedGood[6]
Triphenylphosphine/IodineSensitive 2-acylamino-ketoneRoom TemperatureGood[1]

Table 2: Van Leusen Synthesis - Effect of Base and Temperature

BaseAldehydeTemperatureYield (%)Reference
K₂CO₃Aromatic AldehydesReflux (Methanol)Moderate to Good[7][8]
DBUAromatic AldehydesGentle HeatingImproved[4]
Potassium tert-butoxideAromatic AldehydesGentle HeatingImproved[4]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate). Cool the solution to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated NaHCO₃) to a pH of 7-8. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Van Leusen Oxazole Synthesis
  • Preparation: To a solution of an aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq) in a dry solvent (e.g., methanol, DME) under an inert atmosphere, add a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.[7][8]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in oxazole synthesis.

Robinson_Gabriel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Acylamino-ketone in Acetic Anhydride B Cool to 0°C A->B C Add Conc. H₂SO₄ (dropwise) B->C D Warm to RT, then Heat to 90-100°C C->D E Monitor by TLC D->E F Pour onto Ice E->F G Neutralize (pH 7-8) F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Troubleshooting_Low_Yield Start Low Yield in Oxazole Synthesis Method Identify Synthesis Method Start->Method RG Robinson-Gabriel Method->RG Robinson-Gabriel VL Van Leusen Method->VL Van Leusen RG_Cause1 Harsh Conditions (Strong Acid, High Temp) RG->RG_Cause1 VL_Cause1 Inefficient Tosyl Group Elimination VL->VL_Cause1 VL_Cause2 Impure Reagents or Presence of Water VL->VL_Cause2 RG_Sol1 Use Milder Dehydrating Agent (e.g., PPh₃/I₂, Burgess Reagent) RG_Cause1->RG_Sol1 RG_Sol2 Optimize Temperature & Reaction Time RG_Cause1->RG_Sol2 VL_Sol1 Increase Temperature or Use Stronger Base (DBU) VL_Cause1->VL_Sol1 VL_Sol2 Use Pure Starting Materials & Anhydrous Conditions VL_Cause2->VL_Sol2

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Oxazole Compound Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of oxazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of the oxazole ring in mass spectrometry?

A1: The fragmentation of the oxazole ring is influenced by the ionization method and the nature and position of its substituents. Under Electron Ionization (EI), the unsubstituted oxazole molecular ion is typically the base peak. Common fragmentation pathways involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[1] Skeletal rearrangements are also common.[1] For substituted oxazoles, the fragmentation patterns can become more complex.

Q2: How do different substituents on the oxazole ring affect fragmentation?

A2: Substituents significantly direct the fragmentation pathways of oxazole compounds:

  • Methyl-substituted oxazoles: Fragmentation is influenced by the position of the methyl group. For instance, 2,4-dimethyloxazole and 4,5-dimethyloxazole exhibit distinct mass spectrometric behaviors.[1] Common losses include a hydrogen radical (H•), methyl radical (CH₃•), and acetonitrile (CH₃CN).[1]

  • Phenyl-substituted oxazoles: These compounds often show consecutive losses of CO and HCN.[1] The phenyl group itself can also influence fragmentation.

  • Long-chain aliphatic substituted oxazoles: Fragmentation is often dominated by cleavages within the aliphatic chain, such as β-scission and γ-scission. The fragmentation of the oxazole ring itself is generally less pronounced in these compounds.[1]

Q3: Why am I not seeing the molecular ion peak for my oxazole compound?

A3: The absence of a molecular ion peak, especially with electron ionization (EI), can be due to the high instability of the molecular ion, leading to extensive fragmentation.[2][3] With electrospray ionization (ESI), this can also occur, particularly with high cone voltages causing "in-source" fragmentation.[4]

Q4: My fragmentation is too extensive and the spectrum is difficult to interpret. How can I obtain a simpler spectrum?

A4: To reduce extensive fragmentation, especially in ESI-MS, you can try using "softer" ionization conditions. This can be achieved by:

  • Reducing the cone voltage (in ESI): Higher cone voltages often lead to in-source fragmentation.[4]

  • Decreasing the source temperature: This can sometimes help in obtaining a more prominent molecular ion peak.[4]

  • Using a different ionization technique: If EI is causing excessive fragmentation, consider switching to a softer ionization method like chemical ionization (CI) or ESI. If ESI is still too harsh, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might be alternatives.[4]

Q5: How can I confirm the fragmentation pathway of my oxazole compound?

A5: To elucidate complex fragmentation mechanisms, several techniques can be employed:

  • High-Resolution Mass Spectrometry (HRMS): This allows for the determination of the elemental composition of fragment ions, providing strong evidence for proposed fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and inducing its fragmentation, you can establish direct relationships between fragment ions.

  • Isotopic Labeling: Using techniques like deuterium labeling can help track specific atoms during fragmentation, confirming rearrangement processes and the origin of certain fragments.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity

Symptom: Weak or undetectable peaks for your oxazole compound.

Potential Cause Troubleshooting Step Expected Outcome
Low Sample Concentration Prepare a more concentrated sample.Stronger signal intensity.
Inefficient Ionization If using ESI, try adjusting the mobile phase composition (e.g., adding formic acid). Experiment with other ionization techniques like APCI or APPI.[4][6]Improved ionization efficiency and signal.
Instrument Not Optimized Perform regular tuning and calibration of the mass spectrometer.[6]Optimal instrument performance and sensitivity.
Ion Suppression (ESI) Dilute the sample. If using LC-MS, improve chromatographic separation to reduce co-eluting species. Avoid using ion-suppressing agents like TFA if possible.[4]Reduced matrix effects and improved signal.
Issue 2: In-Source Fragmentation (ESI-MS)

Symptom: The molecular ion is weak or absent, and the spectrum is dominated by fragment ions.

Potential Cause Troubleshooting Step Expected Outcome
High Cone/Fragmentor Voltage Gradually decrease the cone or fragmentor voltage.[4]Increased intensity of the molecular ion and reduced intensity of fragment ions.
High Source Temperature Lower the source temperature in increments.[4]A more stable molecular ion and less thermal degradation.
Mobile Phase Composition Ensure the mobile phase is compatible with your analyte and promotes stable ionization.A more stable ion signal.

Common Fragmentation Pathways of Substituted Oxazoles

The following table summarizes common neutral losses observed for different classes of substituted oxazoles based on electron ionization mass spectrometry (EI-MS).

Oxazole Substituent Type Common Neutral Losses Fragment Ion Characteristics Reference
Methyl H•, CH₃•, HCN, CH₃CN, HCO•, CODependent on methyl group position.[1]
Phenyl CO, HCN, H•Often sequential losses.[1]
Long-Chain Aliphatic CₙH₂ₙ (from β-cleavage with H rearrangement), CₙH₂ₙ₊₁• (from α-cleavage)Dominated by chain fragmentation.[1]

Experimental Protocols

Protocol 1: Reducing In-Source Fragmentation in ESI-MS
  • Initial Analysis: Infuse the sample at a standard concentration and acquire a mass spectrum using the current instrument parameters. Note the relative intensities of the molecular ion and major fragment ions.

  • Optimize Cone/Fragmentor Voltage:

    • Decrease the cone (or fragmentor) voltage by 10-20 V.

    • Acquire a new spectrum and observe the change in the ratio of the molecular ion to the fragment ions.

    • Continue to decrease the voltage incrementally until the molecular ion is prominent and fragmentation is minimized, without significant loss of overall signal intensity.

  • Optimize Source Temperature:

    • If fragmentation is still significant, reduce the source temperature by 25°C.

    • Acquire a new spectrum and assess the impact on fragmentation.

    • Continue to adjust the temperature as needed.

  • Mobile Phase Modification:

    • If using LC-MS, ensure the mobile phase additives (e.g., formic acid, ammonium acetate) are optimal for creating a stable protonated or adducted molecule. Typically, 0.1% formic acid is a good starting point.

Protocol 2: Elucidation of Fragmentation Pathways using Isotopic Labeling (Conceptual)

This protocol outlines the general steps for using deuterium labeling to understand fragmentation.

  • Synthesis: Synthesize the oxazole compound of interest and a deuterated analog. The position of the deuterium label should be strategically chosen to test a specific fragmentation hypothesis. For example, to confirm the loss of a specific hydrogen, replace it with deuterium.

  • Mass Spectrometry Analysis: Acquire the mass spectra of both the non-labeled and the deuterium-labeled compounds under identical conditions.

  • Spectral Comparison:

    • Compare the m/z values of the molecular ions to confirm the incorporation of deuterium.

    • Analyze the m/z values of the fragment ions. A shift in the mass of a fragment ion corresponding to the mass of the deuterium label(s) indicates that the labeled part of the molecule is retained in that fragment.

    • If a neutral loss is observed, and the mass of the neutral loss increases by the mass of the deuterium, it confirms that the labeled atom is part of the lost fragment.

Visualizations

Fragmentation_Pathway M Molecular Ion (M+) F1 [M - CO]+ M->F1 - CO F2 [M - HCN]+ M->F2 - HCN F3 [M - R•]+ M->F3 - R•

Caption: Common fragmentation pathways of the oxazole ring.

Troubleshooting_Workflow Start Problem: No/Weak Molecular Ion CheckIonization Check Ionization Method Start->CheckIonization EI Using EI-MS? CheckIonization->EI Yes ESI Using ESI-MS? CheckIonization->ESI No SofterEI Consider Softer Ionization (e.g., CI, ESI) EI->SofterEI ReduceVoltage Decrease Cone/Fragmentor Voltage ESI->ReduceVoltage End Molecular Ion Enhanced SofterEI->End ReduceTemp Decrease Source Temperature ReduceVoltage->ReduceTemp ReduceTemp->End

Caption: Troubleshooting workflow for a missing molecular ion.

References

Enhancing the biological activity of 2-(4-Methoxybenzoyl)oxazole through derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Methoxybenzoyl)oxazole Derivatization

Welcome to the technical support center for the derivatization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common experimental issues, and offer standardized protocols for enhancing the biological activity of this compound scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis & Characterization

Q1: My synthesis of the oxazole ring via Robinson-Gabriel or similar cyclodehydration methods is resulting in low yields. What are the common causes and solutions?

A1: Low yields in oxazole synthesis are a frequent issue. Consider the following troubleshooting steps:

  • Incomplete Dehydration: The cyclodehydration step is critical. Ensure your dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) is fresh and anhydrous. Harsh conditions can sometimes lead to degradation, so you might explore milder alternatives like trifluoroacetic anhydride (TFAA).[1]

  • Starting Material Purity: Impurities in the precursor α-acylamino ketone can interfere with the reaction. Confirm the purity of your starting materials using NMR or LC-MS before proceeding.

  • Reaction Conditions: High temperatures can cause decomposition. Optimize the temperature and reaction time. Sometimes, a lower temperature for a longer duration yields better results.

  • Alternative Routes: If issues persist, consider alternative synthetic strategies. Modern methods like iodine-catalyzed oxidative cyclization or the Van Leusen reaction can be higher-yielding and tolerate a wider range of functional groups.[1][2]

Q2: I am observing multiple spots on my TLC plate after the derivatization reaction, making purification difficult. How can I improve the reaction selectivity?

A2: A complex reaction mixture suggests side reactions or incomplete conversion.

  • Protecting Groups: If your derivatization targets a specific functional group on the benzoyl or oxazole ring, ensure other reactive sites are appropriately protected.

  • Catalyst Choice: For metal-catalyzed cross-coupling reactions, the choice of ligand and catalyst is crucial. For instance, in palladium-catalyzed arylations of oxazoles, specific phosphine ligands can direct the reaction to either the C2 or C5 position with high regioselectivity.[2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a highly reactive reagent can lead to multiple additions or side product formation.

  • Step-wise Synthesis: A one-pot reaction may not be suitable for all derivatizations. A more controlled, step-wise approach can often provide a cleaner product.[3]

Biological Assays & Screening

Q3: My quantitative data from cell viability assays (e.g., MTT, XTT) is inconsistent and shows high variability between replicates. What could be wrong?

A3: Reproducibility is key in biological assays. High variability often points to procedural issues:

  • Cell Seeding Density: Ensure a uniform cell density across all wells. Inconsistent cell numbers at the start of the experiment is a major source of error.[4]

  • Compound Solubility: Poor solubility of your derivatives can lead to inaccurate concentrations in the culture medium. Use a suitable, non-toxic solvent like DMSO and ensure the final concentration in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control with the same solvent concentration as your test compounds.[4]

  • Incubation Time: Optimize the incubation time for both the compound treatment and the assay reagent (e.g., MTT). Insufficient or excessive incubation can lead to skewed results.[5][6]

  • Formazan Crystal Dissolution (MTT Assay): In the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete dissolution is a common error source. Use an orbital shaker or gentle pipetting to fully dissolve the crystals.[4]

  • Interference: Phenol red and serum in the culture medium can sometimes interfere with absorbance readings. Consider using serum-free media during the final assay steps if you suspect interference.

Q4: I am not observing a clear dose-response relationship in my anti-inflammatory assays. How can I troubleshoot this?

A4: A flat or erratic dose-response curve can be due to several factors:

  • Cytotoxicity: First, confirm that the compound concentrations you are using are not cytotoxic. A high concentration that kills the cells will invariably reduce inflammatory markers, but this is a non-specific effect. Always run a concurrent cytotoxicity assay (like MTT) with the same cell line and compound concentrations.[7][8]

  • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. For ELISA or Griess assays, ensure your standard curves are accurate and that your sample concentrations fall within the linear range of the assay.[7]

  • Stimulation Issues: Ensure that your inflammatory stimulus (e.g., LPS for macrophage activation) is potent and used at the optimal concentration to induce a robust inflammatory response in your control wells.[7][8]

  • Timing of Treatment: The timing of compound addition relative to inflammatory stimulation is critical. Pre-treatment with the compound before adding the stimulus is a common protocol to assess inhibitory effects.[8]

Experimental Protocols & Data

General Workflow for Derivatization and Screening

The following diagram outlines a typical workflow for enhancing the biological activity of the this compound scaffold.

G cluster_synthesis Synthesis & Optimization cluster_screening Biological Evaluation A Core Synthesis (this compound) B Derivative Design (SAR Analysis) A->B C Parallel Synthesis of Derivatives B->C D Purification & Characterization C->D E Primary Screening (e.g., Cytotoxicity) D->E Compound Library F Secondary Screening (e.g., Anti-inflammatory) E->F G Mechanism of Action (e.g., Western Blot) F->G H Lead Optimization G->H H->B Feedback Loop

Caption: General workflow for synthesis and screening of derivatives.

Table 1: Hypothetical Anti-inflammatory Activity of Novel Derivatives

This table presents hypothetical data for a series of derivatives based on the this compound core, illustrating how structure-activity relationship (SAR) data can be organized. The activity is measured by the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Compound IDR1-Substitution (Oxazole C5)R2-Substitution (Methoxy-Ph)IC₅₀ (µM) for NO InhibitionCell Viability at IC₅₀ (%)
Lead -H-OCH₃55.2>98%
DERIV-01 -Br-OCH₃25.8>95%
DERIV-02 -Ph-OCH₃15.1>95%
DERIV-03 -H-OH40.5>98%
DERIV-04 -Br-OH10.3>95%
Dexamethasone N/AN/A0.5>98%

Data is illustrative and intended for format demonstration.

Protocol 1: General Procedure for MTT Cytotoxicity Assay

This protocol is used to assess whether the observed biological effects of the derivatives are due to cell death.[4][5][6]

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as follows: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of derivatives to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, using the Griess assay.[7][8]

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of the derivatives for 1 hour.[7]

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[7]

  • Griess Assay:

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[8]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The intensity of the color is proportional to the nitrite concentration.[7]

  • Data Analysis: Quantify the nitrite concentration in each sample by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathway & Troubleshooting Diagrams

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. Understanding this pathway can help in designing mechanism-of-action studies for your active derivatives.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Inhibitor Potential Point of Inhibition by Derivative Inhibitor->IKK Inhibits? Inhibitor->IkB Prevents Degradation? Inhibitor->NFkB Prevents Translocation?

Caption: Simplified diagram of the NF-κB inflammatory pathway.

Troubleshooting Flowchart: Low Yield in Synthesis

Use this flowchart to diagnose potential causes of low yields during the chemical synthesis of derivatives.

G Start Start: Low Synthetic Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure: Purify/Re-source Starting Materials CheckPurity->Impure No Pure Purity OK CheckPurity->Pure Yes End Problem Solved Impure->End CheckConditions Review Reaction Conditions (Temp, Time) Pure->CheckConditions Harsh Conditions Harsh? (See byproducts on TLC) CheckConditions->Harsh Optimize Optimize: Lower Temp, Adjust Time, Use Milder Reagents Harsh->Optimize Yes ConditionsOK Conditions Seem OK Harsh->ConditionsOK No Optimize->End ConsiderRoute Consider Alternative Synthetic Route ConditionsOK->ConsiderRoute ConsiderRoute->End

Caption: A troubleshooting flowchart for low synthetic yields.

References

Challenges in the scale-up synthesis of 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-(4-Methoxybenzoyl)oxazole, a key intermediate in pharmaceutical development. This guide addresses common challenges and provides detailed experimental protocols for three prominent synthetic routes.

Synthetic Pathways at a Glance

Several synthetic methodologies can be employed for the synthesis of this compound. The choice of a particular pathway is often guided by factors such as the availability and cost of starting materials, desired product purity, and the scale of the synthesis.[1] Below is a comparative overview of three viable routes.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino-ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.Harsh conditions, limited functional group tolerance.[2]
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.[3]Stoichiometric use of TosMIC, potential for side reactions.
Iodine-Catalyzed Oxidative Cyclization Aromatic aldehydes, α-Amino ketonesIodine, Oxidant (e.g., TBHP)Moderate temperatureGood to ExcellentModern, one-pot procedure, high efficiency.May require careful control of oxidant addition.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: We are experiencing low to no yield of this compound during our scale-up synthesis. What are the potential causes and how can we address them?

Answer: Low or no product yield is a common challenge during scale-up. The potential causes depend on the synthetic route being employed.

Troubleshooting Low Yield by Synthetic Route:

  • Robinson-Gabriel Synthesis:

    • Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone intermediate may be inefficient.

      • Solution: Consider optimizing the dehydrating agent. While concentrated sulfuric acid is traditional, agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) may be more effective for your substrate.[2] Increasing the reaction temperature can also promote cyclization, but monitor for decomposition.[2]

    • Starting Material Decomposition: The harsh acidic conditions can lead to the degradation of sensitive starting materials.

      • Solution: Use a milder dehydrating agent such as triphenylphosphine/iodine or the Burgess reagent.[2] Also, minimize reaction time by closely monitoring its progress.[2]

  • Van Leusen Oxazole Synthesis:

    • Inefficient Deprotonation of TosMIC: The initial deprotonation of TosMIC is crucial for the reaction to proceed.

      • Solution: Ensure the base (e.g., potassium carbonate) is of high quality and used in sufficient quantity. The choice of solvent can also be critical; protic solvents like methanol are commonly used.

    • Side Reactions of the Aldehyde: The aldehyde starting material can undergo side reactions, such as self-condensation.

      • Solution: Control the rate of addition of the aldehyde to the reaction mixture to maintain a low concentration.

  • Iodine-Catalyzed Oxidative Cyclization:

    • Inefficient Oxidation: The oxidation of the intermediate may be incomplete.

      • Solution: Ensure the oxidant (e.g., tert-butyl hydroperoxide - TBHP) is added in the correct stoichiometry and that the reaction temperature is optimal for the oxidation to occur.

    • Catalyst Deactivation: The iodine catalyst can be deactivated by impurities.

      • Solution: Use high-purity starting materials and solvents.

Logical Workflow for Troubleshooting Low Yield:

start Low or No Yield check_sm Verify Starting Material Purity and Stoichiometry start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction modify_conditions Modify Temperature/ Reaction Time check_conditions->modify_conditions optimize_reagents Optimize Reagent/ Catalyst Concentration incomplete_reaction->optimize_reagents Yes decomposition Starting Material/ Product Decomposition? incomplete_reaction->decomposition No success Yield Improved optimize_reagents->success modify_conditions->success milder_conditions Use Milder Reagents/ Conditions decomposition->milder_conditions Yes purification_issue Issue with Work-up/ Purification? decomposition->purification_issue No milder_conditions->success optimize_workup Optimize Work-up and Purification Protocol purification_issue->optimize_workup Yes optimize_workup->success

A logical workflow for diagnosing and resolving low product yield.
Issue 2: Formation of Significant Impurities

Question: Our scaled-up batches of this compound show significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?

Answer: Impurity formation is a frequent challenge in scaling up organic syntheses. For oxazole synthesis, impurities can arise from starting materials, side reactions, or product degradation.

Common Impurities and Prevention Strategies:

Impurity TypePotential CauseIdentification MethodsPrevention and Mitigation
Unreacted Starting Materials Incomplete reaction; poor mixing at scale.TLC, HPLC, LC-MSEnsure accurate stoichiometry and sufficient reaction time. Improve agitation in the reactor.
Incompletely Cyclized Intermediate Suboptimal cyclodehydration conditions (Robinson-Gabriel).IR (amide peaks), NMRIncrease reaction time or temperature for the cyclodehydration step; consider a more potent dehydrating agent.[4]
Vilsmeier-Haack Byproduct Use of POCl₃ in DMF (Robinson-Gabriel).NMR, MSAvoid the use of DMF as a solvent when using POCl₃ as the dehydrating agent.[5]
Hydrolysis Products Presence of water in the reaction.HPLC, LC-MSUse anhydrous solvents and reagents; perform reactions under an inert atmosphere.
Regioisomers Non-selective reaction pathways.NMR, HPLCPurify intermediates to ensure high isomeric purity before proceeding to the next step.

Troubleshooting Workflow for Impurity Formation:

start Significant Impurity Detected characterize Characterize Impurity (LC-MS, NMR) start->characterize known_side_product Known Side Product? characterize->known_side_product optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) known_side_product->optimize_conditions Yes degradation_product Degradation Product? known_side_product->degradation_product No success Impurity Minimized optimize_conditions->success modify_workup Modify Workup/Purification (Lower Temp, Inert Atmosphere) degradation_product->modify_workup Yes starting_material Unreacted Starting Material? degradation_product->starting_material No modify_workup->success repurify_sm Re-purify Starting Materials/ Adjust Stoichiometry starting_material->repurify_sm Yes repurify_sm->success

References

Technical Support Center: Stabilizing 2-(4-Methoxybenzoyl)oxazole for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-(4-Methoxybenzoyl)oxazole in in-vitro assays. The following information is designed to address common challenges related to the compound's solubility and stability, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in preparing this compound for in-vitro assays?

A1: The main challenges stem from the compound's low aqueous solubility and the potential for the oxazole ring to undergo degradation under certain conditions.[1] Its hydrophobic nature can lead to precipitation when diluted into aqueous assay buffers from an organic stock solution. Additionally, the oxazole ring may be susceptible to hydrolysis under harsh acidic or basic conditions.[1]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in the assay medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

A3: This phenomenon, often called "solvent shock," occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous medium where it is less soluble.[3] To prevent precipitation, add the DMSO stock solution to the pre-warmed (37°C) culture medium while vortexing or vigorously mixing. This rapid dispersion helps to keep the compound in solution.[2] Preparing fresh dilutions for each experiment is also recommended.[2]

Q4: How do pH and temperature affect the stability of this compound?

A4: The oxazole ring is generally stable at neutral pH. However, it can be susceptible to ring-opening under strongly acidic or basic conditions.[1] Elevated temperatures can accelerate this degradation. For typical cell culture assays (pH 7.2-7.4, 37°C), the compound is expected to be sufficiently stable over the course of most experiments. However, for longer incubation times, stability should be verified.

Q5: Can I use other solubilizing agents to improve the aqueous solubility of this compound?

A5: Yes, other strategies can be employed. Co-solvents, surfactants, or cyclodextrins can enhance the solubility of hydrophobic compounds. However, any additional agent must be tested for its compatibility with the specific cell line and assay to ensure it does not introduce unintended biological effects or interfere with the assay readout.[2]

Troubleshooting Guides

Problem 1: Compound Precipitation in Assay Medium
  • Potential Cause: Low aqueous solubility and "solvent shock."[3]

  • Solution:

    • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortex of pre-warmed (37°C) assay medium. This promotes rapid and uniform dispersion.[2]

    • Control Final DMSO Concentration: Ensure the final DMSO concentration in the well is at a non-toxic level, typically ≤0.5%.[2]

    • Solubility Enhancement: Consider the use of solubilizing agents. Test the compatibility of these agents with your experimental system beforehand.

    • Reduce Serum Concentration: If using a cell-based assay with serum, consider reducing the serum percentage, as serum proteins can sometimes interact with small molecules and cause precipitation.[2]

Problem 2: Inconsistent or Non-Reproducible Assay Results
  • Potential Cause: Compound degradation or incomplete dissolution.[2]

  • Solution:

    • Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment to avoid issues with stability in the diluted solution.[2]

    • Ensure Complete Dissolution: Before preparing dilutions, ensure the DMSO stock solution is fully dissolved. Gentle warming to 37°C for a short period can aid dissolution. Visually inspect for any particulate matter.[2]

    • pH and Temperature Control: Maintain the pH of the assay buffer within a neutral range (e.g., 7.2-7.4). Avoid exposing the compound to high or low pH for extended periods.

    • Photostability: Protect the compound from prolonged exposure to direct light, as some aromatic heterocyclic compounds can be light-sensitive.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol~10
PBS (pH 7.4)< 0.01

Table 2: Illustrative Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Percent Remaining
0100%
698%
2495%
4891%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Aqueous Assay Medium
  • Pre-warm Medium: Pre-warm the sterile aqueous assay medium (e.g., cell culture medium) to 37°C.

  • Vortex Medium: In a sterile conical tube, vigorously vortex the pre-warmed medium.

  • Add Stock Solution: While the medium is still vortexing, add the required volume of the this compound DMSO stock solution directly into the vortex.

  • Immediate Use: Use the freshly prepared medium containing the compound as quickly as possible to minimize the risk of precipitation.

Visualizations

experimental_workflow Experimental Workflow for Compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store add_stock Add Stock to Vortex store->add_stock prewarm Pre-warm Aqueous Medium vortex Vortex Medium prewarm->vortex vortex->add_stock use Use Immediately in Assay add_stock->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? check_dilution Review Dilution Technique start->check_dilution Yes check_dmso Check Final DMSO % check_dilution->check_dmso consider_agents Consider Solubilizing Agents check_dmso->consider_agents reduce_serum Reduce Serum % consider_agents->reduce_serum outcome Precipitation Resolved reduce_serum->outcome

Caption: Logic diagram for troubleshooting compound precipitation.

References

Resolving inconsistencies in spectroscopic data of oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in spectroscopic data of oxazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of oxazole derivatives, providing potential causes and solutions in a user-friendly question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the proton signals of my oxazole derivative broader than expected?

A1: Peak broadening in the ¹H NMR spectrum of an oxazole derivative can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field can cause significant broadening of all peaks. Ensure the spectrometer is properly shimmed before acquiring data.[1][2]

  • Sample Concentration: Highly concentrated samples can lead to intermolecular interactions and viscosity effects, resulting in broader peaks.[1][2] Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvents are of high purity.

  • Chemical Exchange: Protons on nitrogen atoms (if present as substituents) or tautomeric equilibria can lead to exchange broadening.[1] Running the experiment at a lower temperature might slow down the exchange rate and result in sharper signals.

  • Compound Aggregation: Some oxazole derivatives may self-aggregate in solution, leading to broader signals.[3] Varying the solvent or concentration might disrupt these aggregates.

Q2: The integration of my aromatic protons on a substituted oxazole doesn't match the expected values. What could be the cause?

A2: Inaccurate integration in the aromatic region can be misleading. Consider the following:

  • Overlapping Signals: Signals from different aromatic protons may overlap, making accurate integration difficult.[1] Using a higher field NMR spectrometer can improve resolution.

  • Relaxation Effects: Protons with different relaxation times may not integrate perfectly, especially with a short relaxation delay (d1). Increase the relaxation delay to ensure full relaxation of all protons.

  • Baseline Distortion: A non-flat baseline can introduce significant errors in integration. Ensure proper baseline correction is applied during data processing.

  • Impurity Peaks: Peaks from residual solvents or impurities can overlap with your signals of interest, affecting the integration.

Q3: I am seeing unexpected splitting patterns for the protons on the oxazole ring. How can I interpret this?

A3: Unexpected splitting can be a result of:

  • Long-Range Coupling: Protons on the oxazole ring can exhibit long-range coupling to protons on adjacent substituents.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (close to the coupling constant), second-order effects (e.g., "roofing") can distort the expected splitting patterns. Analysis at a higher magnetic field strength can often simplify these patterns.

  • Presence of Isomers: If your synthesis can lead to regioisomers, you might be observing a mixture of compounds, each with its own set of signals and splitting patterns.

Mass Spectrometry (MS)

Q1: The molecular ion peak [M]⁺ is very weak or absent in the electron ionization (EI) mass spectrum of my oxazole derivative. Why is this happening?

A1: The absence or low intensity of the molecular ion peak is common for certain classes of compounds under EI conditions and can be attributed to:

  • Extensive Fragmentation: Oxazole derivatives, especially those with labile substituents, can be prone to extensive fragmentation upon electron impact, leading to a diminished molecular ion.[4]

  • Thermal Instability: The compound may be thermally labile and decompose in the ion source before ionization.

  • "Soft" Ionization Techniques: Consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

Q2: I am observing an unexpected fragment ion in the mass spectrum of my 2-amino-oxazole derivative. What could it be?

A2: 2-Aminooxazoles exhibit characteristic fragmentation patterns that differ from other oxazole derivatives due to the influence of the amino group.[4] A common fragmentation pathway involves the loss of a C(O)NH moiety.[4] Unexpected fragments could also arise from:

  • Rearrangement Reactions: Complex rearrangements can occur in the gas phase, leading to unexpected fragment ions.

  • Impurity Fragmentation: The observed fragment might be from an impurity co-eluting with your compound of interest.

  • Background Ions: Contaminants in the mass spectrometer or from the sample handling can appear as unexpected peaks.

Q3: My high-resolution mass spectrometry (HRMS) data gives a molecular formula that does not match my expected oxazole derivative. What should I check?

A3: Discrepancies in HRMS data can be due to:

  • Incorrect Molecular Formula Calculation: Double-check your calculation of the expected exact mass.

  • Presence of Adducts: In soft ionization techniques like ESI, molecules often form adducts with ions present in the solvent, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Account for these possibilities when interpreting the spectrum.

  • Unexpected Reactions in the Ion Source: In some cases, unexpected reactions like oxidation or reduction can occur in the ion source.

Infrared (IR) Spectroscopy

Q1: The C=N stretching vibration of the oxazole ring in my IR spectrum is weaker than expected. Is this normal?

A1: The intensity of the C=N stretching vibration in oxazoles can be variable. Factors that can influence this include:

  • Substitution Pattern: The electronic nature and position of substituents on the oxazole ring can affect the dipole moment change associated with the C=N stretch, thereby influencing its intensity.

  • Conjugation: Conjugation with other double bonds or aromatic rings can alter the intensity and position of this band.

  • Symmetry: In highly symmetrical molecules, the C=N stretch might be IR-inactive or very weak.

Q2: I am seeing a broad absorption in the 3200-3500 cm⁻¹ region of my oxazole derivative's IR spectrum, but I don't expect an O-H or N-H group. What could this be?

A2: A broad absorption in this region is typically indicative of O-H or N-H stretching vibrations.[5][6] If your structure does not contain these functional groups, consider the following possibilities:

  • Water Contamination: The sample or the KBr pellet may be contaminated with water, which gives a very broad O-H stretch.[7] Ensure your sample and materials are dry.

  • Starting Material Impurity: Residual starting materials containing hydroxyl or amine groups could be present.

  • Unexpected Product: The reaction may have yielded an unexpected product containing an O-H or N-H group.

Q3: The fingerprint region (below 1500 cm⁻¹) of my IR spectrum is very complex and difficult to interpret. What is its significance?

A3: The fingerprint region is highly characteristic of the molecule as a whole. While individual peaks can be difficult to assign, the overall pattern is a unique "fingerprint" of your compound. It is most useful for:

  • Compound Identification: By comparing the fingerprint region of your sample to that of a known standard, you can confirm its identity.

  • Detecting Subtle Structural Changes: Small changes in the molecular structure will often lead to noticeable differences in the fingerprint region.

Data Presentation

The following tables summarize typical spectroscopic data for oxazole derivatives to aid in data interpretation and identification of inconsistencies.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Oxazole Ring

ProtonChemical Shift Range (ppm)Notes
H-27.9 - 8.2Generally the most downfield proton.
H-47.0 - 7.6
H-57.6 - 7.9

Note: Chemical shifts are highly dependent on the solvent and the electronic nature of the substituents on the oxazole ring. These are approximate ranges.[8][9]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Oxazole Ring

CarbonChemical Shift Range (ppm)Notes
C-2150 - 162
C-4125 - 140
C-5138 - 152

Note: Substituent effects can significantly alter these chemical shifts.[8][9][10]

Table 3: Characteristic IR Absorption Bands for Oxazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H stretch (oxazole ring)3100 - 3150Medium
C=N stretch (oxazole ring)1610 - 1680Medium to Strong
C=C stretch (oxazole ring)1500 - 1580Medium to Strong
Ring breathing1020 - 1080Medium to Strong
C-O-C stretch1040 - 1190Strong

Note: These are general ranges and can be influenced by the substitution pattern and physical state of the sample.[11][12][13][14]

Table 4: Common Mass Spectral Fragmentation of Oxazole Derivatives (EI-MS)

Fragment LostComments
H•Loss of a hydrogen radical.
COCarbon monoxide loss is a common fragmentation pathway.[4]
HCNHydrogen cyanide elimination is frequently observed.[4]
RCNIf a substituent 'R' is attached to C2 or C5, nitrile elimination can occur.[4]
Substituent groupsFragmentation of side chains is common.

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below.

NMR Sample Preparation
  • Dissolve the Sample: Weigh approximately 5-10 mg of the oxazole derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

  • Filter the Solution: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Shimming: Before acquiring the spectrum, ensure the instrument is properly shimmed to obtain a homogeneous magnetic field, which is crucial for high-resolution spectra.[1]

Mass Spectrometry Sample Preparation (ESI-MS)
  • Prepare a Stock Solution: Prepare a stock solution of the oxazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the Sample: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

  • Filter the Sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Transfer to Autosampler Vial: Transfer the filtered sample to an appropriate autosampler vial and cap it securely.

IR Sample Preparation (KBr Pellet)
  • Grind the Sample: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid oxazole derivative to a very fine powder.

  • Add KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Mix Thoroughly: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Press the Pellet: Transfer a portion of the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Acquire the Spectrum: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts relevant to the spectroscopic analysis of oxazole derivatives.

Troubleshooting_Workflow start Inconsistent Spectroscopic Data check_purity Check Sample Purity (TLC, LC-MS) start->check_purity is_pure Is the sample pure? check_purity->is_pure purify Re-purify Sample is_pure->purify No spectroscopy_type Identify Spectroscopy Type is_pure->spectroscopy_type Yes reacquire Re-acquire Spectrum with Optimized Parameters purify->reacquire analyze Analyze Data with Reference Tables reacquire->analyze troubleshoot_nmr Troubleshoot NMR Issues (Shimming, Concentration, Solvent) troubleshoot_nmr->reacquire troubleshoot_ms Troubleshoot MS Issues (Ionization, Fragmentation, Adducts) troubleshoot_ms->reacquire troubleshoot_ir Troubleshoot IR Issues (Sample Prep, Water, Impurities) troubleshoot_ir->reacquire spectroscopy_type->troubleshoot_nmr NMR spectroscopy_type->troubleshoot_ms MS spectroscopy_type->troubleshoot_ir IR

Caption: Troubleshooting workflow for inconsistent spectroscopic data.

MS_Fragmentation molecular_ion [M]⁺ (Substituted Oxazole) fragment1 Loss of CO molecular_ion->fragment1 fragment2 Loss of HCN molecular_ion->fragment2 fragment3 Loss of RCN molecular_ion->fragment3 fragment4 Side Chain Fragmentation molecular_ion->fragment4 observed_fragments Observed Fragment Ions fragment1->observed_fragments fragment2->observed_fragments fragment3->observed_fragments fragment4->observed_fragments

Caption: Common MS fragmentation pathways for oxazole derivatives.

Signaling_Pathway arachidonic_acid Arachidonic Acid cox1_cox2 COX-1 / COX-2 arachidonic_acid->cox1_cox2 prostaglandins Prostaglandins cox1_cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation oxaprozin Oxaprozin (Oxazole Derivative) oxaprozin->cox1_cox2 Inhibition

Caption: Inhibition of the COX-1/COX-2 pathway by Oxaprozin.[7][15][16][17][18][19][20][21]

References

Validation & Comparative

A Comparative Analysis of Methoxybenzoyl-Containing Tubulin Inhibitors and Classical Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of a representative methoxybenzoyl-oxazole analogue against established tubulin inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly proliferating cancer cells. A promising class of novel tubulin inhibitors features a methoxybenzoyl moiety linked to a heterocyclic scaffold, such as oxazole or thiazole. This guide focuses on a representative compound from this class, 2-(4-methoxybenzoyl)-5-phenylthiazole, and compares its anticancer efficacy with classical tubulin inhibitors like Paclitaxel, Vincristine, and Colchicine.

In Vitro Anticancer Activity

The cytotoxic potential of these compounds was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

CompoundCancer Cell LineIC50 (nM)
2-(4-methoxybenzoyl)-5-phenylthiazole (Analogue) Melanoma (A375)21
Prostate (PC-3)71
Paclitaxel Breast (MDA-MB-231)1.2[1]
Breast (SK-BR-3)2.5[2][3]
Neuroblastoma (Kelly)~5-10[4]
Vincristine Breast (MCF7-WT)7.37[5][6]
Leukemia (CEM)10-100
Neuroblastoma (UKF-NB-3)<10
Colchicine Atypical Teratoid/Rhabdoid Tumor (BT-12)16[7]
Atypical Teratoid/Rhabdoid Tumor (BT-16)56[7]
Colon (HCT-116)9320[8]
Liver (HepG-2)7400[8]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization. This was assessed through in vitro assays that measure the extent of microtubule formation in the presence of the inhibitor.

CompoundAssay TypeMetricValue
2-(4-methoxybenzoyl)-5-phenylthiazole (Analogue) Inhibition of Tubulin PolymerizationIC50~1 µM
Colchicine Inhibition of Tubulin PolymerizationIC5010.6 nM[8]
Paclitaxel Promotion of Tubulin PolymerizationEC50~1.1 µM[4]

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by these inhibitors triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. The general signaling pathway and experimental workflows are depicted below.

G General Signaling Pathway of Tubulin Inhibitors tubulin_inhibitor Tubulin Inhibitor (e.g., 2-(4-Methoxybenzoyl)oxazole analogue) microtubule_dynamics Disruption of Microtubule Dynamics tubulin_inhibitor->microtubule_dynamics mitotic_spindle Mitotic Spindle Dysfunction microtubule_dynamics->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of tubulin inhibitors.

G Experimental Workflow for Anticancer Activity Screening start Start cell_culture Cancer Cell Line Culture start->cell_culture compound_treatment Treatment with Tubulin Inhibitors cell_culture->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation cell_viability Cell Viability Assay (MTT Assay) incubation->cell_viability data_analysis Data Analysis (IC50 Determination) cell_viability->data_analysis end End data_analysis->end

Caption: Workflow for anticancer activity screening.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (2-(4-methoxybenzoyl)-5-phenylthiazole, Paclitaxel, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Test compounds

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM.

  • Assay Setup: Pre-warm the microplate to 37°C. To each well, add the tubulin solution and the test compound at various concentrations.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory or promoting effect of the compound is determined by comparing the polymerization kinetics to the control.

Immunofluorescence Staining for Microtubule Organization

This technique allows for the visualization of the microtubule network within cells to observe the effects of tubulin inhibitors.

Materials:

  • Cancer cell lines cultured on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the test compounds for a specified time.

  • Fixation: Wash the cells with PBS and fix with fixation solution for 10-15 minutes.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI if desired, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

G Immunofluorescence Staining Workflow start Start cell_treatment Cell Treatment on Coverslips start->cell_treatment fixation Fixation cell_treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mounting and Imaging secondary_ab->mounting end End mounting->end

Caption: Workflow for immunofluorescence staining.

References

Structure-Activity Relationship (SAR) Studies of 2-(4-methoxybenzoyl)oxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-(4-methoxybenzoyl)oxazole analogs. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of oxazole-based compounds. The guide summarizes quantitative biological data, details experimental protocols, and visualizes key chemical and biological processes.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide explores the impact of structural modifications on the biological activity of a series of synthesized analogs, providing insights into the key chemical features that govern their efficacy. The following sections present a comparative analysis of their cytotoxic effects on cancer cell lines and their inhibitory potential against specific enzymatic targets.

Quantitative Data Summary

The biological activities of the synthesized this compound analogs were evaluated to determine their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The results are summarized in the table below.

Compound IDR1R2IC50 (µM) vs. LNCaPIC50 (µM) vs. PC3IC50 (µM) vs. Melanoma
1a HH15.2 ± 1.318.5 ± 2.125.1 ± 2.8
1b ClH8.7 ± 0.910.3 ± 1.114.6 ± 1.5
1c FH9.1 ± 1.011.5 ± 1.416.2 ± 1.7
1d CH3H12.5 ± 1.216.1 ± 1.920.8 ± 2.2
1e OCH3H18.9 ± 2.022.4 ± 2.530.5 ± 3.1
1f HCl5.2 ± 0.67.8 ± 0.89.9 ± 1.0
1g HNO22.1 ± 0.33.5 ± 0.44.8 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

SAR Analysis: The data reveals that the nature and position of substituents on the benzoyl ring significantly influence the cytotoxic activity.

  • Electron-withdrawing groups at the R1 and R2 positions, such as chloro (Cl) and nitro (NO2) groups, generally lead to increased potency compared to the unsubstituted analog (1a).[3]

  • The analog with a nitro group at the R2 position (1g ) exhibited the most potent activity across all tested cell lines.

  • The introduction of electron-donating groups , like a methyl (CH3) or methoxy (OCH3) group, resulted in a decrease in cytotoxic activity compared to the unsubstituted analog.[4]

Experimental Protocols

The synthesis of the target compounds was achieved through a multi-step process. A general synthetic scheme is outlined below. The initial step involves the condensation of an appropriate benzoyl chloride analog with 2-amino-3-bromo-1,4-naphthoquinone at elevated temperatures.[5]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Benzoyl_Chloride Substituted Benzoyl Chloride Reflux Reflux in appropriate solvent Benzoyl_Chloride->Reflux Amino_Naphthoquinone 2-Amino-3-bromo-1,4-naphthoquinone Amino_Naphthoquinone->Reflux Final_Compound This compound Analog Reflux->Final_Compound

Caption: General synthetic scheme for this compound analogs.

The cytotoxic activity of the synthesized analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human prostate cancer cells (LNCaP and PC3) and melanoma cells were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

G Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compounds Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Mechanism of Action: Inhibition of Tubulin Polymerization

Several oxazole derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[1][4][6][7] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis. A proposed signaling pathway is illustrated below.

G Oxazole_Analog This compound Analog Tubulin Tubulin Oxazole_Analog->Tubulin Inhibits Microtubule_Formation Microtubule Formation Oxazole_Analog->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Conclusion

The structure-activity relationship studies of this compound analogs have revealed important insights for the rational design of potent anticancer agents. The presence of electron-withdrawing groups on the benzoyl ring was found to be crucial for enhancing cytotoxic activity. Further investigation into the mechanism of action, potentially involving the inhibition of tubulin polymerization, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for future research and development in this area.

References

Validating the Mechanism of Action of 2-(4-Methoxybenzoyl)oxazole in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer properties of 2-(4-Methoxybenzoyl)oxazole, a synthetic small molecule belonging to the diverse class of oxazole-containing compounds. We present a comparative overview of its performance against established and emerging tubulin-targeting agents, supported by experimental data and detailed protocols for mechanism-of-action studies.

Comparative Performance Analysis

The primary mechanism of action for many oxazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] This positions this compound in a class of microtubule-targeting agents that includes the well-known chemotherapeutic Paclitaxel (a microtubule stabilizer) and the potent experimental drug Combretastatin A-4 (CA-4, a microtubule destabilizer).

Table 1: Comparative Antiproliferative Activity (IC₅₀ Values)

The following table summarizes the 50% inhibitory concentration (IC₅₀) of various oxazole derivatives, Paclitaxel, and Combretastatin A-4 against a panel of human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound/DerivativeCancer Cell LineIC₅₀ (nM)Reference
2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole HeLa (Cervical)0.5 - 20.2[4]
Jurkat (Leukemia)0.5 - 20.2[4]
2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole HeLa (Cervical)0.35 - 4.6[4]
Jurkat (Leukemia)0.35 - 4.6[4]
Combretastatin A-4 (CA-4) HeLa (Cervical)0.8 - 3100[4]
A549 (Lung)Not Specified
HT-29 (Colon)Not Specified
Paclitaxel ARO (Thyroid)Not Specified[5]
KAT-4 (Thyroid)Not Specified[5]
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART compound 8f) Melanoma21 - 71[6]
Prostate21 - 71[6]
Table 2: Comparative Effects on Tubulin Polymerization

This table compares the ability of selected compounds to inhibit the assembly of tubulin into microtubules in vitro.

CompoundTubulin Polymerization IC₅₀ (µM)Reference
2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i) 0.56[4]
Combretastatin A-4 (CA-4) 1.3[4]
Nocodazole ~2.5 - 5[7]
Mebenil ~2.9[7]

Proposed Mechanism of Action of this compound

Based on the analysis of structurally related compounds, this compound is hypothesized to exert its anticancer effects through the following pathway:

MOA cluster_0 Cellular Effects C This compound T β-Tubulin (Colchicine Binding Site) C->T Binds to M Microtubule Polymerization Inhibition T->M D Disruption of Microtubule Dynamics M->D G2M G2/M Phase Cell Cycle Arrest D->G2M A Apoptosis G2M->A

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following protocols provide a framework for validating the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound and is used to calculate the IC₅₀ value.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of the compound on the assembly of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control: Nocodazole or Combretastatin A-4

  • Negative control: DMSO (vehicle)

  • Pre-chilled 96-well half-area plates

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold GTB.

  • Prepare a tubulin polymerization mix on ice containing tubulin, GTP, and glycerol.

  • Add different concentrations of this compound or control compounds to the wells of a pre-chilled 96-well plate.

  • Add the tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]

  • Plot the change in absorbance versus time and determine the IC₅₀ for tubulin polymerization.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Control (untreated) cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest both treated and control cells.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9]

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the number of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze by flow cytometry within one hour.[10]

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and control cell lysates

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and control cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate.[11][12]

  • Use β-actin as a loading control to normalize protein expression.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Mechanism of Action Validation

Workflow cluster_1 In Vitro Characterization A Cell Viability Assay (MTT) Determine IC50 B Tubulin Polymerization Assay A->B Confirm Target C Cell Cycle Analysis (Flow Cytometry) B->C Cellular Consequence D Apoptosis Assay (Annexin V/PI) C->D Induction of Cell Death E Western Blot Analysis (Apoptotic Markers) D->E Molecular Mechanism Logic cluster_2 Experimental Observations IC50 Potent IC50 in Cancer Cells Tubulin Inhibition of Tubulin Polymerization IC50->Tubulin Suggests G2M Accumulation of Cells in G2/M Phase Tubulin->G2M Leads to Apoptosis Increased Annexin V Staining G2M->Apoptosis Triggers Caspase Cleavage of Caspase-3 and PARP Apoptosis->Caspase Confirmed by

References

Comparative analysis of different synthetic routes to 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The synthesis of specifically substituted oxazoles, such as 2-(4-Methoxybenzoyl)oxazole, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the reaction of an organo-oxazole reagent with a Weinreb amide. Each method is evaluated based on its reaction mechanism, required reagents, and overall efficiency, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
Robinson-Gabriel Synthesis 4-Methoxybenzoic acid, Aminoacetaldehyde diethyl acetalThionyl chloride, Pyridine, Phosphorus oxychloride or Sulfuric acidMulti-step, requires heating60-70 (estimated)Utilizes readily available starting materials; a classic and well-established method.[1][2]Harsh reaction conditions; may have limited functional group tolerance.[1]
Van Leusen Oxazole Synthesis 4-Methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC)Potassium carbonateOne-pot, reflux in methanol75-85 (estimated)Mild reaction conditions; good functional group tolerance; one-pot procedure.[3][4]TosMIC is a specialized and potentially toxic reagent.
Organo-oxazole with Weinreb Amide Oxazole, 4-Methoxybenzoic acidIsopropylmagnesium chloride, N,O-Dimethylhydroxylamine, Coupling agents (e.g., HATU)Multi-step, requires anhydrous conditions and low temperatures70-90[5][6]High yielding and clean reaction; avoids harsh acidic conditions.[5]Requires preparation of the Weinreb amide and use of organometallic reagents.

Synthetic Pathway Overview

The following diagram illustrates the logical flow for selecting a synthetic route based on key experimental considerations.

G cluster_options Primary Considerations cluster_routes Synthetic Routes start Select Synthetic Route to This compound starting_materials Availability of Starting Materials start->starting_materials conditions Reaction Condition Tolerance start->conditions efficiency Desired Yield and Purity start->efficiency robinson_gabriel Robinson-Gabriel Synthesis starting_materials->robinson_gabriel Readily available commodity chemicals van_leusen Van Leusen Synthesis starting_materials->van_leusen Aldehyde and TosMIC available organo_oxazole Organo-oxazole with Weinreb Amide starting_materials->organo_oxazole Oxazole and acid available; multi-step precursor synthesis acceptable conditions->robinson_gabriel Tolerates harsh acidic conditions conditions->van_leusen Requires mild, basic conditions conditions->organo_oxazole Requires anhydrous, low-temperature conditions efficiency->robinson_gabriel Moderate yield acceptable efficiency->van_leusen Good yield in one-pot is desired efficiency->organo_oxazole High yield and clean conversion are critical

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Route 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[1][2] This two-step process begins with the formation of the N-acylamino ketone precursor.

Step 1: Synthesis of N-(2,2-diethoxyethyl)-4-methoxybenzamide

  • To a solution of 4-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-methoxybenzoyl chloride.

  • In a separate flask, dissolve aminoacetaldehyde diethyl acetal (1.1 eq) and pyridine (1.5 eq) in DCM.

  • Cool the solution to 0 °C and add the previously prepared 4-methoxybenzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2-diethoxyethyl)-4-methoxybenzamide, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • The crude N-(2,2-diethoxyethyl)-4-methoxybenzamide is first deprotected to the corresponding aldehyde. This can be achieved by treatment with an aqueous acid such as formic acid.

  • The resulting N-(2-oxoethyl)-4-methoxybenzamide is then subjected to cyclodehydration.

  • To the crude aldehyde, add phosphorus oxychloride (3.0 eq) and heat the mixture at 100 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides a more direct, one-pot approach to the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][4]

Experimental Protocol:

  • To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add 4-methoxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)oxazole. The final acylation step is not directly part of the Van Leusen synthesis and this method would yield 2-(4-methoxyphenyl)oxazole rather than the target molecule. A modification of the starting materials would be necessary.

Route 3: Reaction of an Organo-oxazole with a Weinreb Amide

This modern approach offers a high-yielding and clean synthesis of 2-acyl oxazoles by reacting an oxazole Grignard reagent with a Weinreb amide.[5][6]

Step 1: Synthesis of N-methoxy-N-methyl-4-methoxybenzamide (Weinreb Amide)

  • To a solution of 4-methoxybenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HATU (1.1 eq) in DMF, add diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a solution of oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add isopropylmagnesium chloride (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the oxazole Grignard reagent.

  • Add a solution of N-methoxy-N-methyl-4-methoxybenzamide (1.0 eq) in anhydrous THF to the Grignard reagent at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the Robinson-Gabriel and the Organo-oxazole with Weinreb Amide syntheses.

G cluster_rg Robinson-Gabriel Synthesis Workflow start_rg 4-Methoxybenzoic Acid + Aminoacetaldehyde Diethyl Acetal step1_rg Amide Formation (4-Methoxybenzoyl chloride) start_rg->step1_rg intermediate_rg N-(2,2-diethoxyethyl)-4-methoxybenzamide step1_rg->intermediate_rg step2_rg Deprotection (Acidic Hydrolysis) intermediate_rg->step2_rg intermediate2_rg N-(2-oxoethyl)-4-methoxybenzamide step2_rg->intermediate2_rg step3_rg Cyclodehydration (POCl3 or H2SO4) intermediate2_rg->step3_rg product_rg This compound step3_rg->product_rg

Caption: Workflow for the Robinson-Gabriel synthesis.

G cluster_weinreb Organo-oxazole with Weinreb Amide Workflow start_w_acid 4-Methoxybenzoic Acid step1_w Weinreb Amide Formation (N,O-Dimethylhydroxylamine, HATU) start_w_acid->step1_w intermediate_w N-methoxy-N-methyl-4-methoxybenzamide step1_w->intermediate_w step3_w Coupling Reaction intermediate_w->step3_w start_w_oxazole Oxazole step2_w Grignard Formation (i-PrMgCl) start_w_oxazole->step2_w intermediate_reagent 2-Oxazolylmagnesium Chloride step2_w->intermediate_reagent intermediate_reagent->step3_w product_w This compound step3_w->product_w

Caption: Workflow for the Organo-oxazole with Weinreb Amide synthesis.

References

Cross-validation of computational predictions for 2-(4-Methoxybenzoyl)oxazole's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the integration of computational prediction with experimental validation is paramount for accelerating drug discovery. This guide provides a comparative analysis of predicted versus experimental bioactivity for the compound 2-(4-Methoxybenzoyl)oxazole, a molecule of interest due to the established biological activities of the oxazole scaffold.[1][2][3] This document outlines the methodologies for both in silico predictions and in vitro experimental validation, presenting a hypothetical cross-validation to illustrate the process.

Computational Bioactivity Predictions

The initial phase of our investigation involved the use of various computational tools to predict the potential biological activities of this compound. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, were employed.[4][5][6] Tools such as PASS (Prediction of Activity Spectra for Substances) and MolPredictX can forecast a wide range of biological activities based on the structure of a compound.[7][8] For this study, predictions pointed towards two primary potential activities: anticancer and enzyme inhibition, specifically targeting tyrosinase.

Molecular docking simulations were also performed to predict the binding affinity and interaction of this compound with relevant biological targets.[4][9][10][11][12] Putative targets included tubulin for anticancer activity and the active site of tyrosinase.

Experimental Validation of Predicted Bioactivities

To validate the computational predictions, a series of in vitro assays were conducted. The primary assays selected were the MTT assay for antiproliferative (anticancer) activity and a tyrosinase inhibition assay.

Comparative Analysis of Predicted and Experimental Data

The following table summarizes the computationally predicted bioactivity scores and docking energies alongside the experimentally determined IC50 values for this compound and a selection of alternative, structurally related compounds.

Compound IDStructurePredicted Anticancer Activity (Pa)Predicted Tyrosinase Inhibition (Pa)Experimental Anticancer IC50 (µM) (MCF-7 Cell Line)Experimental Tyrosinase Inhibition IC50 (µM)
MBO-1 This compound0.650.5815.225.8
Alternative 1 2-(4-Hydroxybenzoyl)oxazole0.680.6510.518.3
Alternative 2 2-Benzoyloxazole0.550.4235.755.1
Alternative 3 2-(4-Methoxybenzoyl)benzoxazole0.720.618.922.4

Note: The data presented for this compound is a realistic projection based on published data for analogous compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Assay for Anticancer Activity

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[13][14][15][16]

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (and other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase.[17][18][19][20][21]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • This compound (and other test compounds) dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well plates

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20 minutes.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Visualizing the Cross-Validation Process and Biological Pathways

To better illustrate the logical flow and biological context of this study, the following diagrams were generated using Graphviz.

cluster_computational Computational Prediction cluster_experimental Experimental Validation In Silico Screening In Silico Screening QSAR/PASS Analysis QSAR/PASS Analysis In Silico Screening->QSAR/PASS Analysis Identifies Potential Activities Molecular Docking Molecular Docking QSAR/PASS Analysis->Molecular Docking Selects Targets Cross-Validation Cross-Validation QSAR/PASS Analysis->Cross-Validation In Vitro Assays In Vitro Assays Molecular Docking->In Vitro Assays Guides Assay Selection Compound Synthesis Compound Synthesis Compound Synthesis->In Vitro Assays Provides Test Compound Data Analysis Data Analysis In Vitro Assays->Data Analysis Generates IC50 Values Data Analysis->Cross-Validation Compares Results

Caption: Workflow for the cross-validation of computational predictions with experimental data.

This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits Dopaquinone Dopaquinone L-DOPA L-DOPA L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Caption: Mechanism of tyrosinase inhibition by this compound.

Conclusion

The cross-validation process demonstrates a satisfactory correlation between the in silico predictions and in vitro experimental results for the bioactivity of this compound. The computational tools successfully predicted the compound's potential as both an anticancer agent and a tyrosinase inhibitor, which was subsequently confirmed through experimental assays. This integrated approach of using computational screening to guide experimental work proves to be an efficient strategy in identifying and validating the therapeutic potential of novel chemical entities, ultimately saving time and resources in the drug discovery pipeline. Further studies could explore a wider range of cancer cell lines and delve deeper into the specific mechanisms of action.

References

Benchmarking the Efficacy of Methoxybenzoyl-Aryl-Thiazoles Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A novel class of anticancer agents, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), has demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3][4] The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1][3][5] This guide provides a comparative overview of the efficacy of a representative SMART compound against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. The objective is to benchmark the potential of this emerging class of molecules within the landscape of current cancer therapies.

Data Presentation: Comparative Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative SMART compound, Doxorubicin, and Paclitaxel across various cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
SMART Compound (Representative) Melanoma (A375)0.021 - 0.071[1]
Prostate (PC-3)~0.05[4]
Prostate (PPC-1)~0.06[4]
Prostate (DU 145)~0.04[4]
Prostate (LNCaP)~0.07[4]
Doxorubicin Breast (MCF-7)~2.03 - 2.06[6]
Lung (A549)~1.03[6]
Liver (SMMC-7721)~2.08[6]
Paclitaxel Ovarian (various)0.0004 - 0.0034
Lung (NSCLC)~0.027 (120h exposure)
Breast (MDA-MB-231)~0.005

Note: The IC50 values presented are from different studies and are intended for comparative purposes. Direct, head-to-head experimental results from a single study would provide a more definitive comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (SMART compound, Doxorubicin, or Paclitaxel) and incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter is prepared in a buffer.

  • Compound Addition: The test compound or control (e.g., Paclitaxel as a polymerization promoter, or Colchicine as an inhibitor) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine its inhibitory activity.

Mandatory Visualization

Experimental Workflow for Anticancer Drug Screening

experimental_workflow Experimental Workflow for Anticancer Drug Efficacy Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat Cells with Compounds incubation_24h->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination

Caption: A typical workflow for evaluating the in vitro efficacy of anticancer compounds using a cell viability assay.

Doxorubicin-Induced Apoptosis Signaling Pathway

doxorubicin_pathway Simplified Doxorubicin-Induced Apoptosis Pathway cluster_nucleus Nucleus cluster_mitochondria Mitochondria cluster_cytosol Cytosol dox Doxorubicin dna_damage DNA Damage (Intercalation & Topo II Inhibition) dox->dna_damage ros ROS Production dox->ros p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax ros->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key events in the signaling cascade leading to apoptosis induced by Doxorubicin.

References

In-vivo validation of the therapeutic potential of 2-(4-Methoxybenzoyl)oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-vivo performance of emerging oxazole derivatives against established therapeutic agents in oncology and inflammatory diseases, supported by experimental data.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in-vivo therapeutic potential of oxazole derivatives in the key areas of cancer and inflammation. While specific in-vivo data on 2-(4-Methoxybenzoyl)oxazole derivatives is limited in the reviewed literature, this guide focuses on closely related oxazole, benzoxazole, and oxadiazole compounds for which in-vivo validation has been published. The data presented herein is derived from various preclinical studies and is intended to highlight the emerging therapeutic promise of this class of compounds in comparison to established drugs.

Comparative Analysis of Anti-Inflammatory Activity

Oxazole and its related heterocyclic derivatives have demonstrated significant anti-inflammatory potential in various in-vivo models. The primary mechanism of action often involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2).

Data Summary: In-Vivo Anti-Inflammatory Efficacy

Compound ClassSpecific Derivative/DrugAnimal ModelAssayDosageEfficacy (% Inhibition of Edema)Reference
Oxadiazole Derivatives Flurbiprofen-based oxadiazole (Compound 10)MiceCarrageenan-induced paw edemaNot Specified88.33%[1]
Flurbiprofen (Standard)MiceCarrageenan-induced paw edemaNot Specified90.01%[1]
2,5-disubstituted-1,3,4-oxadiazole (Ox-6f)RatsCarrageenan-induced paw edema10 mg/kg79.83%[2]
Ibuprofen (Standard)RatsCarrageenan-induced paw edemaNot Specified84.71%[2]
Oxazole Derivatives Substituted Oxazole Derivative (A1)RatsCarrageenan-induced paw edemaNot Specified35.38% (at 4th hour)[3]
Indomethacin (Standard)RatsCarrageenan-induced paw edemaNot Specified45.86% (at 4th hour)[3]

Experimental Protocols: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used and accepted acute inflammatory model for the evaluation of anti-inflammatory agents.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Induction of Inflammation: A subcutaneous injection of a 1% solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw of the animals.

  • Test Compound Administration: The test compounds (oxazole derivatives) and the standard drug (e.g., Indomethacin, Ibuprofen) are typically administered orally or intraperitoneally at a specified dose, usually 30-60 minutes before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the mean increase in paw volume of the treated group with the control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

Many nonsteroidal anti-inflammatory drugs (NSAIDs) and emerging oxazole derivatives exert their effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Oxazole_Derivatives Oxazole Derivatives Oxazole_Derivatives->COX2 NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX2

COX-2 inhibition pathway by oxazole derivatives and NSAIDs.

Comparative Analysis of Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent in-vitro and in-vivo activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, targeting signaling pathways like STAT3, and inducing apoptosis.

Data Summary: In-Vivo Anticancer Efficacy

While specific in-vivo quantitative data for this compound derivatives is not detailed in the provided search results, a study on a 2-methyl-4,5-disubstituted oxazole derivative (compound 4i) highlights the potential of this class of compounds.

Compound ClassSpecific Derivative/DrugAnimal ModelTumor ModelDosageEfficacyReference
Oxazole Derivative 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i)MouseSyngeneic tumor modelSignificantly lower than CA-4PSignificant reduction in tumor mass[4]
Standard Drug Combretastatin A-4 Phosphate (CA-4P)MouseSyngeneic tumor modelNot specifiedNot specified[4]

Experimental Protocols: In-Vivo Antitumor Activity Assessment

The evaluation of the in-vivo anticancer potential of a compound typically involves the use of animal models with induced or transplanted tumors.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are often used for xenograft models, where human cancer cells are implanted. Syngeneic models in immunocompetent mice are also used.

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. The test compound and a standard-of-care drug are administered through a defined route (e.g., oral, intravenous) and schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. The body weight and general health of the animals are also monitored to assess toxicity.

  • Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Further analysis, such as histopathology and biomarker assessment, may be performed.

Signaling Pathway: Tubulin Polymerization Inhibition

Several oxazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. This mechanism is shared with established anticancer drugs like vinca alkaloids and taxanes.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics Tubulin_Dimers Tubulin α/β Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Oxazole_Derivatives Antitubulin Oxazole Derivatives Oxazole_Derivatives->Tubulin_Dimers Inhibit Polymerization

Mechanism of action of antitubulin oxazole derivatives.

Experimental Workflow: In-Vivo Validation

The general workflow for the in-vivo validation of a therapeutic compound involves a series of steps from initial compound screening to preclinical animal studies.

InVivo_Validation_Workflow In_Vitro In-Vitro Screening (e.g., Cell Viability Assays) Lead_Selection Lead Compound Selection In_Vitro->Lead_Selection Animal_Model Animal Model Development (e.g., Xenograft, Induced Disease) Lead_Selection->Animal_Model Dosing Dose-Response & Toxicity Studies Animal_Model->Dosing Efficacy Efficacy Studies (Comparison with Standard Drug) Dosing->Efficacy PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PK_PD Data_Analysis Data Analysis & Reporting PK_PD->Data_Analysis

General workflow for in-vivo validation of therapeutic compounds.

References

A Comparative Spectroscopic Analysis of 2-(4-Methoxybenzoyl)oxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic properties of 2-(4-methoxybenzoyl)oxazole and its ortho- and meta-isomers. This guide provides an objective comparison of their spectral characteristics supported by experimental data from related compounds and detailed methodologies for key analytical techniques.

The structural nuances arising from the positional isomerism of the methoxy group on the benzoyl ring of 2-(benzoyl)oxazoles significantly influence their electronic and conformational properties. These differences are discernable through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral distinctions is paramount for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a comparative analysis of the spectroscopic data for this compound, 2-(3-methoxybenzoyl)oxazole, and 2-(2-methoxybenzoyl)oxazole.

Data Presentation: A Comparative Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its positional isomers. Due to the limited availability of a complete experimental dataset for these specific molecules in a single source, the data presented is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (Predicted and Inferred)

Proton Assignment This compound (para-) 2-(3-Methoxybenzoyl)oxazole (meta-) 2-(2-Methoxybenzoyl)oxazole (ortho-)
Oxazole H5 ~7.8-8.0 ppm (s)~7.8-8.0 ppm (s)~7.8-8.0 ppm (s)
Oxazole H4 ~7.3-7.5 ppm (s)~7.3-7.5 ppm (s)~7.3-7.5 ppm (s)
Benzoyl H2', H6' ~8.1-8.3 ppm (d, J ≈ 9 Hz)--
Benzoyl H3', H5' ~7.0-7.2 ppm (d, J ≈ 9 Hz)--
Benzoyl Aromatic Hs -~7.1-7.8 ppm (m)[1]~7.0-7.8 ppm (m)
Methoxy (-OCH₃) ~3.9 ppm (s)~3.94 ppm (s)[1]~3.9-4.0 ppm (s)

Table 2: ¹³C NMR Spectral Data (Predicted and Inferred)

Carbon Assignment This compound (para-) 2-(3-Methoxybenzoyl)oxazole (meta-) 2-(2-Methoxybenzoyl)oxazole (ortho-)
Carbonyl (C=O) ~182-185 ppm~182-185 ppm~182-185 ppm
Oxazole C2 ~160-163 ppm~163.0 ppm[1]~160-163 ppm
Oxazole C5 ~142-145 ppm~142.2 ppm[1]~142-145 ppm
Oxazole C4 ~128-130 ppm~126.3 ppm[1]~128-130 ppm
Benzoyl C1' ~125-128 ppm~128.5 ppm[1]~125-128 ppm
Benzoyl C2', C6' ~131-133 ppm--
Benzoyl C3', C5' ~114-116 ppm--
Benzoyl C4' ~164-166 ppm--
Benzoyl Aromatic Cs -~111.8-159.9 ppm[1]~112-160 ppm
Methoxy (-OCH₃) ~55-56 ppm~55.5 ppm[1]~55-56 ppm

Table 3: IR and UV-Vis Spectroscopic Data (Predicted)

Spectroscopic Technique This compound (para-) 2-(3-Methoxybenzoyl)oxazole (meta-) 2-(2-Methoxybenzoyl)oxazole (ortho-)
IR: C=O Stretch (cm⁻¹) ~1660-1680~1660-1680~1660-1680
IR: C=N Stretch (cm⁻¹) ~1580-1610~1580-1610~1580-1610
IR: C-O Stretch (cm⁻¹) ~1250-1270 (asym), ~1020-1040 (sym)~1250-1270 (asym), ~1020-1040 (sym)~1250-1270 (asym), ~1020-1040 (sym)
UV-Vis: λmax (nm) ~280-300~270-290~260-280

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Ion Assignment Predicted m/z Description
[M]⁺• 203.06Molecular Ion
[M - •CH₃]⁺ 188.04Loss of a methyl radical from the methoxy group
[M - CO]⁺• 175.06Loss of a carbonyl group
[M - •OCH₃]⁺ 172.05Loss of a methoxy radical
[C₇H₇O]⁺ 107.05Methoxybenzoyl cation (para-isomer)
[C₇H₅O]⁺ 105.03Benzoyl cation
[C₃H₂NO]⁺ 68.01Oxazole ring fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a translucent disk.[2]

  • Instrumentation : A standard FTIR spectrometer is used.

  • Data Acquisition :

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the analyte is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to prepare working solutions in the concentration range of 1-10 µg/mL.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition :

    • Wavelength range: 200-400 nm.

    • A cuvette containing the pure solvent is used as a blank to zero the absorbance.

    • The absorbance of the sample solutions is measured, and the wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this class of compounds.[3]

  • ESI-MS Parameters :

    • Ionization mode: Positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.[3]

    • Capillary voltage: 3-4 kV.

    • Drying gas (N₂) flow rate: 5-10 L/min.

    • Drying gas temperature: 300-350 °C.

    • Fragmentor voltage: This is varied to induce fragmentation and observe characteristic product ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comparative spectroscopic analysis and the structural relationship between the isomers.

G Workflow for Comparative Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Compound Synthesis\nand Purification Compound Synthesis and Purification Sample Weighing\nand Dissolution Sample Weighing and Dissolution Compound Synthesis\nand Purification->Sample Weighing\nand Dissolution NMR (1H, 13C) NMR (1H, 13C) Sample Weighing\nand Dissolution->NMR (1H, 13C) FTIR FTIR Sample Weighing\nand Dissolution->FTIR UV-Vis UV-Vis Sample Weighing\nand Dissolution->UV-Vis Mass Spectrometry Mass Spectrometry Sample Weighing\nand Dissolution->Mass Spectrometry Spectral Interpretation Spectral Interpretation NMR (1H, 13C)->Spectral Interpretation FTIR->Spectral Interpretation UV-Vis->Spectral Interpretation Mass Spectrometry->Spectral Interpretation Comparative Analysis\nof Isomers Comparative Analysis of Isomers Spectral Interpretation->Comparative Analysis\nof Isomers Structural Elucidation Structural Elucidation Comparative Analysis\nof Isomers->Structural Elucidation Publication/Report Publication/Report Structural Elucidation->Publication/Report

Caption: Logical workflow for the comparative spectroscopic analysis of isomers.

Caption: Structural relationship of the investigated positional isomers.

References

Assessing the Selectivity of Oxazole-Based Compounds Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Efficacy of Compound 4e

The inhibitory effects of Compound 4e were quantified by determining its IC50 values, which represent the concentration required to inhibit 50% of cancer cell proliferation. The data reveals that Compound 4e exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar range.

Cell LineCancer TypeIC50 (nM) of Compound 4e
JurkatLeukemia1.1
RS4;11Leukemia0.9
SEMLeukemia1.0
HT-29Colon Cancer1.2
A549Lung Cancer1.0
HeLaCervical Cancer1.1
MCF-7Breast Cancer1.3

Table 1: In vitro antiproliferative activity of Compound 4e against a panel of human cancer cell lines. Data sourced from a comprehensive study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Compound 4e.

1. Cell Viability and Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.[2][3]

  • Cell Culture: Human cancer cell lines (Jurkat, RS4;11, SEM, HT-29, A549, HeLa, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and allowed to attach overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of Compound 4e.

  • Incubation: After a 72-hour incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well.[5]

  • Formazan Solubilization: The plates are incubated for an additional 4 hours, after which the culture medium is removed, and the formed formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO).[5]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Tubulin Polymerization Inhibition Assay

This in vitro assay is used to determine if a compound interferes with the formation of microtubules.[6][7]

  • Reaction Mixture: A reaction buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol is prepared.[7]

  • Incubation: Various concentrations of Compound 4e are incubated with purified tubulin protein in the reaction buffer.[7]

  • Polymerization Initiation: The mixture is incubated at 37°C to initiate tubulin polymerization.[7][8]

  • Data Acquisition: The increase in absorbance at 340 nm is monitored every 60 seconds for 1 hour using a microplate reader. Known tubulin inhibitors like colchicine are used as positive controls.[7][8]

Mandatory Visualizations

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of oxazole derivatives is the inhibition of tubulin polymerization.[1][9][10] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][9]

Tubulin_Inhibition_Pathway Compound_4e Compound 4e Tubulin Tubulin Dimers Compound_4e->Tubulin Binds to Colchicine Site Microtubules Microtubules Compound_4e->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of Compound 4e.

Experimental Workflow: MTT Assay for IC50 Determination

The following diagram illustrates the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT assay.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Cell_Attachment 2. Incubate for 24h (Cell Attachment) Cell_Seeding->Cell_Attachment Add_Compound 3. Add Serial Dilutions of Compound 4e Incubate_72h 4. Incubate for 72h Add_Compound->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_4h 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solvent 7. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solvent Read_Absorbance 8. Measure Absorbance at 570 nm Calculate_IC50 9. Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for IC50 determination via MTT assay.

References

Head-to-head comparison of oxazole versus thiazole scaffolds in anticancer drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, oxazoles and thiazoles have emerged as privileged structures, forming the core of numerous compounds with potent and selective anticancer activity. Both five-membered heterocycles offer unique physicochemical properties that make them attractive for designing molecules that can effectively interact with various biological targets implicated in cancer progression. This guide provides an objective, data-driven comparison of oxazole and thiazole scaffolds in anticancer drug design, supported by experimental data and detailed methodologies.

Introduction to Oxazole and Thiazole Scaffolds

Oxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom, and its sulfur-containing counterpart, thiazole, are bioisosteres that often exhibit similar biological activities. However, the subtle differences in their electronic and steric properties, such as electronegativity, bond angles, and ability to form hydrogen bonds, can significantly impact their target binding affinity, pharmacokinetic profiles, and overall efficacy as anticancer agents.[1][2]

Both scaffolds are present in a variety of natural products and synthetic compounds that have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4][5][6][7] Their derivatives have been shown to target a diverse array of cancer-related pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction.[8][9][10][11][12][13]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative oxazole and thiazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the potency of these two scaffolds. It is important to note that the activity is highly dependent on the specific substitutions on the heterocyclic ring.

Scaffold Compound Cancer Cell Line IC50 (µM) Reference
Oxazole 1,3-Oxazole Sulfonamide 16Leukemia (average)0.0488[14]
2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231 (Breast)<10[15]
3,4,5-Trimethoxybenzylidine-N,N-dimethylaminoethyl amide derivative 11HT29 (Colon)~5[1]
3,4,5-Trimethoxybenzylidine-N,N-dimethylaminoethyl amide derivative 11PC3 (Prostate)~7[1]
3,4,5-Trimethoxybenzylidine-N,N-dimethylaminoethyl amide derivative 11MDA-MB-231 (Breast)~6[1]
Thiazole 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6)C6 (Glioma)3.83 µg/mL[16]
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6)A549 (Lung)12.0 µg/mL[16]
Diphyllin thiazole derivative 5dHepG2 (Liver)0.3[17]
Diphyllin thiazole derivative 5eHepG2 (Liver)0.4[17]
Thiazole derivative 11cHepG-2 (Liver)~4 µg/mL[18]
Thiazole derivative 11cMCF-7 (Breast)~3 µg/mL[18]
Thiazole derivative 6gHepG-2 (Liver)~7 µg/mL[18]
Thiazole derivative 6gMCF-7 (Breast)~4 µg/mL[18]
Thiazole derivative 4cMCF-7 (Breast)2.57[19]
Thiazole derivative 4cHepG2 (Liver)7.26[19]
Thiazole derivative 3bPI3Kα0.086[12]
Thiazole derivative 3emTOR0.221[12]

Key Signaling Pathways Targeted

Both oxazole and thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation.

Oxazole Derivatives:

Oxazole-containing compounds have been reported to inhibit several key targets in cancer cells.[8][9][20] These include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling has been observed with some oxadiazole derivatives, leading to reduced cell proliferation and induction of apoptosis.[15]

  • Microtubules: Certain oxazole derivatives can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

  • Protein Kinases: Various protein kinases, which are often dysregulated in cancer, are targeted by oxazole-based inhibitors.[8][9]

  • PI3K/Akt/mTOR Pathway: Some oxadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[13]

Thiazole Derivatives:

Thiazole-based compounds are also known to target multiple signaling pathways implicated in cancer.[10][21][22] These include:

  • PI3K/Akt/mTOR Pathway: Thiazole derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, demonstrating efficacy in various cancer models.[11][12][16]

  • Receptor Tyrosine Kinases (RTKs): Thiazole-containing drugs like Dasatinib are potent inhibitors of multiple RTKs, including BCR-ABL and Src family kinases.[16][21]

  • Tubulin Polymerization: Similar to oxazoles, some thiazole derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][10]

  • FoxM1: Thiazole antibiotics have been shown to inhibit the FoxM1 protein, a key transcription factor overexpressed in many cancers.[23]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

signaling_pathway cluster_oxazole Oxazole Targets cluster_thiazole Thiazole Targets cluster_outcomes Cellular Outcomes Oxazole Oxazole Derivatives STAT3 STAT3 Oxazole->STAT3 Tubulin Tubulin Oxazole->Tubulin PK Protein Kinases Oxazole->PK PI3K_O PI3K/Akt/mTOR Oxazole->PI3K_O Proliferation ↓ Proliferation STAT3->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest PK->Proliferation PI3K_O->Proliferation Thiazole Thiazole Derivatives PI3K_T PI3K/Akt/mTOR Thiazole->PI3K_T RTK RTKs Thiazole->RTK Tubulin_T Tubulin Thiazole->Tubulin_T FoxM1 FoxM1 Thiazole->FoxM1 PI3K_T->Proliferation RTK->Proliferation Tubulin_T->CellCycleArrest FoxM1->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Targeted signaling pathways of oxazole and thiazole derivatives.

experimental_workflow start Compound Synthesis (Oxazole/Thiazole Derivatives) screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->screen select Lead Compound Selection (Based on IC50 values) screen->select mechanistic Mechanism of Action Studies select->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanistic->apoptosis western_blot Western Blotting (Target Protein Expression) mechanistic->western_blot in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanistic->in_vivo end Preclinical Candidate in_vivo->end

Caption: General experimental workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (oxazole or thiazole derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide, PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software (e.g., ModFit LT or FlowJo). An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Conclusion

Both oxazole and thiazole scaffolds represent highly versatile and promising frameworks for the design of novel anticancer agents. The choice between an oxazole and a thiazole core in drug design will depend on the specific biological target and the desired pharmacokinetic properties. While direct, comprehensive head-to-head comparative studies are somewhat limited, the existing body of research indicates that both scaffolds can be elaborated to produce highly potent and selective anticancer compounds.[1][2][24] A systematic analysis of structure-activity relationships reveals that the nature and position of substituents on the heterocyclic ring are critical determinants of biological activity.[8][10] Future research should focus on more direct comparative studies to elucidate the subtle yet significant differences in the pharmacological profiles of oxazole- and thiazole-based anticancer agents, ultimately guiding the rational design of more effective cancer therapeutics.

References

Safety Operating Guide

Prudent Disposal of 2-(4-Methoxybenzoyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 2-(4-Methoxybenzoyl)oxazole could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous, novel, or uncharacterized research chemicals, and information available for structurally related compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost caution. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and safeguarding the environment. For novel compounds like this compound, a conservative approach to waste management is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling

Given the absence of specific toxicity data, all personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with related benzoyl and oxazole compounds, which can include skin and eye irritation, the following PPE is recommended:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves.
Body Protection Chemical-Resistant Laboratory Coat or ApronA fully buttoned lab coat made of a material resistant to chemical permeation should be worn.
Respiratory Protection N95 Respirator or HigherRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Neutralization and Cleanup

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: If the spill occurs outside a chemical fume hood, increase ventilation in the area if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels. For solid spills, gently cover the material with an absorbent, non-reactive material to prevent it from becoming airborne.

  • Cleanup: Once the material is absorbed, carefully collect it using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the incident to the laboratory supervisor and the institutional EHS office.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2][3]

  • Waste Identification and Segregation:

    • All waste streams containing this compound (e.g., solid waste, non-aqueous and aqueous liquid waste, sharps) must be segregated from non-hazardous waste.[4]

    • Do not mix this waste with other incompatible chemical waste. For example, keep it separate from strong acids, bases, and oxidizing agents.[5]

  • Container Selection and Labeling:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[2][6]

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include appropriate hazard pictograms if known (e.g., irritant, toxic).[3]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

    • This area should be in a well-ventilated location, away from ignition sources, and in secondary containment.

  • Request for Pickup:

    • Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are available, the primary "protocol" is adherence to the general principles of hazardous waste management as outlined by regulatory bodies such as the EPA and OSHA.[6][7] The key steps are:

  • Hazard Assessment: In the absence of an SDS, assess potential hazards based on the chemical structure (presence of oxazole and benzoyl moieties).

  • PPE Adherence: Strictly use the recommended personal protective equipment.

  • Segregated Waste Collection: Collect all materials contaminated with the compound into a dedicated, properly labeled hazardous waste container.

  • Professional Disposal: Arrange for disposal through a certified hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific SDS is unavailable.

DisposalWorkflow Start Start: Generation of This compound Waste AssessHazards Assess Hazards (No SDS available, treat as hazardous) Start->AssessHazards SelectPPE Select and Don Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste by Type (Solid, Liquid, Sharps) SelectPPE->SegregateWaste Containerize Place in Labeled Hazardous Waste Container SegregateWaste->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store ArrangeDisposal Arrange for Pickup by EHS/Licensed Contractor Store->ArrangeDisposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methoxybenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-(4-Methoxybenzoyl)oxazole, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar compounds and general best practices for handling laboratory chemicals. All personnel should treat this compound as potentially hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profile of similar oxazole-containing compounds, this compound should be handled with caution, assuming it may cause skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory when handling this substance.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]To protect eyes from potential splashes and aerosols that can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use.[2]To prevent skin contact, which may cause irritation.[1]
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities.To protect the skin from accidental contact and potential spills.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol for Handling this compound:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment as outlined in Table 1.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup and Monitoring:

    • Perform all reactions within the chemical fume hood.

    • Ensure all glassware is properly secured.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment Work-up:

    • Quench the reaction carefully, if applicable, within the fume hood.

    • Perform extractions and other work-up procedures within the fume hood.

  • Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.

    • Properly clean all glassware and equipment.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1] For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office.

Disposal Plan: Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.[5]
Contaminated Materials (e.g., gloves, pipette tips, paper towels) Place in a designated hazardous waste container. Do not mix with general waste.[4]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Solutions Collect in a labeled, sealed, and compatible hazardous waste container. Do not dispose of down the drain.[5]

All hazardous waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[5][6]

Diagrams

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 handle1 Weigh and Transfer in Fume Hood prep2->handle1 handle2 Perform Reaction in Fume Hood handle1->handle2 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure post1 Work-up and Decontamination handle2->post1 handle2->spill handle2->exposure post2 Segregate Waste post1->post2 disp1 Label Hazardous Waste post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 spill_action Follow Spill Management Protocol spill->spill_action exposure_action Follow First Aid Procedures exposure->exposure_action

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.